Furan-2,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furan-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSYJHQYWTYFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207186 | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58491-62-6 | |
| Record name | 2,5-Furandicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58491-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058491626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Furan-2,5-dicarbonitrile (CAS: 58491-62-6): A High-Value Heterocyclic Building Block for Advanced Applications
An In-Depth Technical Guide for Researchers
Abstract: Furan-2,5-dicarbonitrile is a heterocyclic organic compound featuring a central furan ring substituted with nitrile groups at the 2 and 5 positions.[1] As a derivative of the bio-based platform chemical family originating from furan-2,5-dicarboxylic acid (FDCA), this molecule represents a significant building block for the development of novel polymers, pharmaceuticals, and functional materials.[1][2] The presence of two reactive cyano groups on the stable aromatic furan scaffold imparts a unique combination of chemical properties, making it a target of interest for researchers in organic synthesis and materials science.[1] This guide provides a senior-level technical overview of this compound, detailing its core physicochemical properties, a validated synthesis workflow, spectroscopic characterization, key applications, and essential safety protocols.
Core Identity and Physicochemical Properties
This compound, also known as 2,5-dicyanofuran, is a structurally symmetric and highly functionalized molecule.[1][3] Its foundation on the furan ring, which can be derived from renewable carbohydrate sources, positions it as a valuable component in the pursuit of sustainable chemistry.[2] The electron-withdrawing nature of the two nitrile groups significantly influences the electronic properties of the furan ring, impacting its reactivity in further chemical transformations.
Table 1: Molecular Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 58491-62-6 | [1][4] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 2,5-Dicyanofuran, α,α′-Dicyanofuran | [1][3][4] |
| Molecular Formula | C₆H₂N₂O | [1][4] |
| Molecular Weight | 118.09 g/mol | [3][4][5] |
| Appearance | White to light yellow solid, powder, or crystal | [1] |
| Melting Point | 63 °C | [3][5] |
| Boiling Point | 213.0 ± 20.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in polar organic solvents |[1] |
Spectroscopic Characterization: A Validating Framework
From an application scientist's perspective, unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach serves as a self-validating system to confirm the identity and purity of synthesized this compound. The expected spectral data are a direct consequence of its unique molecular structure.
Expected ¹H and ¹³C NMR Spectral Data
Due to the molecule's C₂ symmetry, only one signal is expected in the ¹H NMR spectrum and three distinct signals in the ¹³C NMR spectrum. This simplicity is a powerful diagnostic tool for confirming a successful synthesis.
-
¹H NMR: A singlet is anticipated for the two equivalent protons on the furan ring (H-3 and H-4). Its chemical shift would be downfield due to the deshielding effect of the oxygen atom and the adjacent electron-withdrawing nitrile groups.
-
¹³C NMR:
-
One signal for the two equivalent nitrile carbons (C≡N).
-
One signal for the two equivalent furan carbons bearing the nitrile groups (C-2 and C-5).
-
One signal for the two equivalent proton-bearing furan carbons (C-3 and C-4).
-
Caption: Relationship between molecular structure and expected NMR signals.
Expected Infrared (IR) Spectroscopy Data
IR spectroscopy is indispensable for confirming the presence of key functional groups.[6]
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹, characteristic of a nitrile group conjugated with an aromatic ring.
-
C=C and C-O Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the furan ring's aromatic C=C stretching and C-O-C stretching vibrations.
Expected Mass Spectrometry (MS) Data
Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight (~118.09) is expected, confirming the molecular formula.[7]
Synthesis Protocol: A Pathway from a Bio-based Precursor
The most logical and sustainable synthesis route starts from Furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical.[2] The synthesis involves the conversion of the carboxylic acid groups to amides, followed by dehydration to the desired nitriles. This multi-step approach is a well-established pathway in organic chemistry for nitrile synthesis.
Caption: Overall synthetic workflow from FDCA to this compound.
Experimental Protocol: Dehydration of Furan-2,5-dicarboxamide
This protocol details the critical final step. The choice of a potent dehydrating agent like phosphorus pentoxide (P₂O₅) is crucial for driving the reaction to completion.
Objective: To synthesize this compound via the dehydration of Furan-2,5-dicarboxamide.
Materials:
-
Furan-2,5-dicarboxamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand (inert solid diluent)
-
Heat source (e.g., heating mantle)
-
Distillation/sublimation apparatus
-
Appropriate solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Preparation: In a dry round-bottom flask, thoroughly mix Furan-2,5-dicarboxamide with 2.5-3.0 molar equivalents of phosphorus pentoxide. Add an equal volume of dry sand to the mixture. The causality here is that sand helps to disperse the reactants, preventing the formation of a viscous, intractable mass and ensuring efficient heat transfer.
-
Apparatus Setup: Equip the flask for vacuum distillation or sublimation. This allows for the product to be removed from the reaction mixture as it forms, shifting the equilibrium towards the product and preventing potential side reactions or degradation.
-
Reaction: Heat the flask under a vacuum. The this compound product will sublime or distill and collect on the cold finger or in the receiving flask.
-
Purification: The collected crude product is typically a solid. To ensure high purity, a self-validating step of recrystallization from a suitable solvent system is performed.
-
Characterization: The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by measuring its melting point.
Reactivity and Applications
The dual functionality of the furan ring and nitrile groups makes this compound a versatile precursor in both polymer science and medicinal chemistry.
Caption: Role of this compound as a versatile chemical building block.
Applications in Polymer Chemistry
The structural similarity of the furan-2,5-dicarbonyl moiety to terephthalates has driven significant research. Furan-2,5-dicarboxylic acid (FDCA) is a leading bio-based substitute for terephthalic acid in the production of polyesters like Poly(ethylene furanoate) or PEF.[8][9] this compound can serve as a valuable precursor that can be hydrolyzed back to FDCA or potentially used in alternative polymerization routes to create novel polyamides or other advanced polymers.
Applications in Drug Development
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[10][11] It can act as a bioisostere for phenyl rings, offering modified electronic and solubility properties.[11] The nitrile group is also a critical pharmacophore; it is metabolically stable and can act as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group, a strategy often employed to enhance drug-receptor interactions and improve pharmacokinetic profiles.[12] This makes this compound an attractive starting point for synthesizing libraries of compounds for screening in various therapeutic areas, including anti-inflammatory and anti-infective research.[12]
Safety and Handling
Trustworthiness in research begins with safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4]
Table 2: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|
| ☠️ ! | Danger | H301: Toxic if swallowed.[4]H311: Toxic in contact with skin.[4]H331: Toxic if inhaled.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid.
-
Exposure Response:
-
If inhaled: Move to fresh air immediately. Seek urgent medical attention.
-
On skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek urgent medical attention.
-
In eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek urgent medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperatures are room temperature or 4°C.[5]
Conclusion
This compound stands out as a specialty chemical with significant untapped potential. Its derivation from sustainable sources, coupled with the high reactivity of its nitrile groups, makes it a compelling building block for next-generation materials and pharmaceuticals. For researchers and drug development professionals, understanding its synthesis, properties, and handling requirements is the first step toward leveraging its unique chemical architecture to drive innovation in sustainable polymers and novel therapeutics.
References
-
This compound | C6H2N2O | CID 94081 - PubChem, NIH. (URL: [Link])
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Furan-2,5-dicarboxylate | C6H2O5-2 | CID 20325160 - PubChem, NIH. (URL: [Link])
-
Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates | Request PDF - ResearchGate. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity - International Journal of Advanced Biological and Biomedical Research. (URL: [Link])
-
2,5-Furandicarboxylic acid - Wikipedia. (URL: [Link])
-
Furan synthesis - Organic Chemistry Portal. (URL: [Link])
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])
-
Furan-2,5-dicarbaldehyde: A Versatile Intermediate for Pharmaceuticals and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters - BioResources. (URL: [Link])
-
Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC, NIH. (URL: [Link])
-
Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - RSC Publishing. (URL: [Link])
-
Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: A tribute to furan excellency - ResearchGate. (URL: [Link])
-
Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties - MDPI. (URL: [Link])
-
How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3 - YouTube. (URL: [Link])
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (URL: [Link])
-
Chapter 13: Spectroscopy - University of Calgary. (URL: [Link])
Sources
- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 58491-62-6 [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Furan-2,5-dicarbonitrile molecular structure and IUPAC name
An In-depth Technical Guide to Furan-2,5-dicarbonitrile: Structure, Synthesis, and Applications
Abstract
This compound is a heterocyclic organic compound featuring a central furan ring symmetrically substituted with two nitrile groups. As a derivative of furan, a versatile and reactive synthon, it holds significant potential as a building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its rigid, planar structure and the high reactivity of its cyano groups make it an attractive precursor for creating complex molecular architectures, including polymers and pharmacologically active scaffolds.[1] This guide provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, and key applications, tailored for researchers and professionals in chemical and drug development.
Introduction: The Significance of the Furan Scaffold
The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous natural products and synthetic compounds of industrial and medicinal importance.[3] While possessing aromatic character, its resonance energy is significantly lower than that of benzene, rendering it uniquely reactive and capable of undergoing dearomatization reactions under relatively mild conditions.[2] This unique reactivity profile allows furan and its derivatives to serve as versatile synthons for a wide array of molecular targets.[2]
This compound (FDCAN) is a prime example of a functionalized furan. The introduction of two electron-withdrawing nitrile groups at the 2 and 5 positions profoundly influences the electronic properties and reactivity of the furan ring, enhancing its stability towards acidic conditions while providing reactive handles for further chemical transformations.[4] Its structural relationship to the widely studied furan-2,5-dicarboxylic acid (FDCA), a bio-based substitute for terephthalic acid in polyester production, underscores its potential as a valuable C6 building block derived from renewable resources.[5][6]
Molecular Structure and Nomenclature
The structural identity of a molecule is foundational to understanding its chemistry. This compound is defined by a planar, five-membered furan ring with nitrile groups attached to the carbon atoms adjacent to the oxygen.
IUPAC Name: this compound[7][8][9]
Synonyms: 2,5-Dicyanofuran, 2,5-Furandicarbonitrile[1][9][10]
Molecular Formula: C₆H₂N₂O[7][8]
Canonical SMILES: C1=C(OC(=C1)C#N)C#N[8][9]
Caption: Molecular graph of this compound.
Physicochemical Properties
The physical and chemical characteristics of FDCAN are crucial for its handling, storage, and application in synthesis. It is typically a solid at room temperature and is soluble in various polar organic solvents.[1]
| Property | Value | Source |
| CAS Number | 58491-62-6 | [7][8] |
| Molecular Weight | 118.09 g/mol | [7][8] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 63 °C | [9] |
| Boiling Point | 213 °C (at 760 mmHg) | [9] |
| InChI Key | KCSYJHQYWTYFCM-UHFFFAOYSA-N | [7][8][9] |
Synthesis and Reactivity
Synthetic Pathways
While numerous methods exist for synthesizing the core furan ring, such as the Paal-Knorr and Fiest-Benary syntheses,[11][12] the synthesis of FDCAN typically involves the modification of a pre-formed, 2,5-disubstituted furan. A common and logical precursor is furan-2,5-dicarboxylic acid (FDCA), which can be derived from biomass.[6][13]
A representative, though not exhaustive, synthetic route proceeds via the corresponding diamide, followed by dehydration. This is a classic and reliable method for nitrile formation.
Proposed Synthesis Workflow:
Caption: General workflow for synthesis and validation of FDCAN.
Reactivity Profile
The chemistry of FDCAN is dictated by the interplay between the furan ring and the two nitrile functionalities.
-
Furan Ring: The powerful electron-withdrawing nature of the two nitrile groups deactivates the furan ring towards electrophilic aromatic substitution. This effect, however, increases the ring's stability against acid-catalyzed polymerization or ring-opening, a common side reaction for electron-rich furans.[4]
-
Nitrile Groups: The cyano groups are highly versatile functional handles. They can undergo nucleophilic addition, be hydrolyzed to carboxylic acids (yielding FDCA), or be reduced to form furan-2,5-diyldimethanamine, a valuable diamine monomer for polymer synthesis. This reactivity makes FDCAN a key intermediate for accessing a family of 2,5-disubstituted furan derivatives.[1]
Applications in Research and Drug Development
The unique structure of FDCAN makes it a valuable building block in several high-value chemical sectors.
-
Polymer Science: As a direct analogue of terephthalonitrile, FDCAN is a promising bio-based monomer precursor. Its reduction product, furan-2,5-diyldimethanamine, or its hydrolysis product, FDCA, can be used to synthesize bio-based polyamides and polyesters (such as PEF, poly(ethylene furanoate)), which are being developed as sustainable alternatives to petroleum-based plastics like PET.[5][14]
-
Medicinal Chemistry: The furan nucleus is a recognized pharmacophore present in numerous drugs, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3][15] FDCAN serves as a rigid scaffold onto which pharmacologically relevant groups can be introduced. The nitrile groups can be converted into amides, amines, or tetrazoles (a common carboxylic acid bioisostere), enabling the exploration of new chemical space in drug discovery programs.
-
Agrochemicals and Functional Materials: The electron-deficient nature of the FDCAN ring system makes it a candidate for incorporation into organic electronic materials. Furthermore, its derivatives can be explored for applications in agrochemicals, where the furan scaffold is known to exhibit pesticidal and herbicidal activities.[1]
Experimental Protocols and Characterization
Trustworthy synthesis relies on a robust, verifiable protocol. The following section outlines a representative procedure for the synthesis of FDCAN from FDCA and the expected analytical data for its characterization.
Representative Synthesis of Furan-2,5-dicarboxamide (Intermediate)
Causality: This two-step protocol via the acid chloride is a standard laboratory method for converting carboxylic acids to primary amides. Thionyl chloride efficiently creates the highly reactive acyl chloride, which readily reacts with ammonia to form the stable amide, precipitating from the reaction mixture.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-2,5-dicarboxylic acid (1.0 eq).
-
Add thionyl chloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid has dissolved.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude furan-2,5-dicarbonyl chloride is used directly in the next step.
-
Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide (excess) with vigorous stirring.
-
A white precipitate of furan-2,5-dicarboxamide will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Dehydration to this compound
Causality: This step utilizes a powerful dehydrating agent to convert the primary amide groups into nitriles. Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine is a common and effective reagent system for this transformation under mild conditions.
-
Suspend the dry furan-2,5-dicarboxamide (1.0 eq) in anhydrous dichloromethane or a similar inert solvent in a flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (3.0 eq) and cool the mixture in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized FDCAN must be confirmed using standard analytical techniques. The following table summarizes the expected spectral data based on its molecular structure.
| Technique | Expected Data | Rationale |
| ¹H NMR | δ ~7.4-7.6 ppm (singlet, 2H) | Due to molecular symmetry, the two protons at the C3 and C4 positions are chemically and magnetically equivalent. The strong electron-withdrawing effect of the nitrile groups shifts this signal significantly downfield compared to unsubstituted furan (δ ~6.4 ppm).[16] |
| ¹³C NMR | 3 signals expected: δ ~115-120 ppm (C≡N), δ ~125-130 ppm (C3/C4), δ ~145-150 ppm (C2/C5) | The nitrile carbons appear in a characteristic region. The two sets of furan ring carbons are distinct, with the carbons directly attached to the nitrile groups (C2/C5) being the most deshielded. |
| IR (Infrared) | ~2230-2240 cm⁻¹ (strong, sharp), ~1500-1600 cm⁻¹ (medium), ~1020 cm⁻¹ (strong) | The sharp peak at ~2235 cm⁻¹ is highly characteristic of an aromatic C≡N stretch. The other peaks correspond to C=C stretching and the C-O-C asymmetric stretch of the furan ring, respectively. |
| Mass Spec (MS) | [M]⁺ at m/z = 118.02 | The molecular ion peak corresponding to the exact mass of C₆H₂N₂O. |
Safety and Handling
This compound must be handled with appropriate caution in a laboratory setting.
-
Signal Word: Danger[7]
-
Hazard Statements:
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands out as a molecule of significant synthetic utility. Its symmetric, rigid structure, combined with the versatile reactivity of its nitrile groups, establishes it as a valuable intermediate for materials science and medicinal chemistry. As the chemical industry continues its shift towards sustainable and bio-based feedstocks, the importance of platform molecules like FDCAN, derivable from biomass, is poised to grow, paving the way for the development of novel polymers, pharmaceuticals, and functional materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94081, this compound. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20325160, furan-2,5-dicarboxylate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76720, 2,5-Furandicarboxylic acid. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Wikipedia. 2,5-Furandicarboxylic acid. [Link]
-
SlideShare. Synthesis of Furan and Thiophene. [Link]
-
MBB College. Synthesis of Furan. [Link]
-
Arkat USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
ResearchGate. (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
LinkedIn. Pharmacological activity of furan derivatives. [Link]
-
American Scientist. Furan as a versatile synthon. [Link]
-
Scribd. Furan: Properties, Synthesis, and Reactions. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
BioResources. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. [Link]
Sources
- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound | 58491-62-6 [sigmaaldrich.com]
- 8. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 58491-62-6 [sigmaaldrich.com]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. mbbcollege.in [mbbcollege.in]
- 13. researchgate.net [researchgate.net]
- 14. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Pharmacological activity of furan derivatives [wisdomlib.org]
- 16. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Furan-2,5-dicarbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarbonitrile, a key heterocyclic building block, is increasingly utilized in the synthesis of novel polymers, pharmaceuticals, and organic electronic materials.[1] Its solubility in organic solvents is a critical parameter for its application in these fields, influencing reaction kinetics, purification methods, and material processing. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current limitations in available quantitative data, and offers a framework for predicting and experimentally determining its solubility. By examining the physicochemical properties of this compound and drawing comparisons with its structural analog, furan-2,5-dicarboxylic acid (FDCA), this guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in their work.
Introduction to this compound
This compound, also known as 2,5-dicyanofuran, is a white to light yellow crystalline solid with the molecular formula C₆H₂N₂O.[2][3] Its structure, featuring a furan ring substituted with two nitrile groups, imparts unique electronic and chemical properties that make it a valuable precursor in various synthetic applications.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 118.09 g/mol | [2] |
| Melting Point | 63 °C | [4] |
| Boiling Point | 213.0 ± 20.0 °C at 760 mmHg | [4] |
| Appearance | White to light yellow powder/crystal | [3] |
The presence of the electron-withdrawing nitrile groups and the furan ring's aromaticity contribute to its thermal stability and reactivity in nucleophilic substitution and cycloaddition reactions.[1]
Safety and Handling:
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Understanding the Solubility of this compound
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The this compound molecule possesses a combination of polar (nitrile groups, furan oxygen) and nonpolar (aromatic ring) characteristics, suggesting a nuanced solubility profile.
Factors Influencing Solubility:
-
Polarity: The two nitrile groups introduce significant polarity to the molecule. Therefore, it is expected to have better solubility in polar organic solvents.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the nitrogen atoms of the nitrile groups and the oxygen atom of the furan ring can act as hydrogen bond acceptors. This suggests that it may have some solubility in protic solvents like alcohols.
-
Molecular Shape and Size: The planar structure of the furan ring allows for efficient packing in a crystal lattice, which can lead to a higher lattice energy that needs to be overcome by solvent-solute interactions for dissolution to occur.
Current State of Knowledge: A Landscape of Limited Data
Despite its growing importance, there is a notable scarcity of quantitative solubility data for this compound in the peer-reviewed literature. The available information is largely qualitative:
-
One source indicates that it is "slightly soluble in Methanol".[3]
-
Another source mentions its "solubility in various organic solvents" as a key property without providing specific data.[1]
This lack of quantitative data presents a significant challenge for researchers working with this compound, making solvent selection for synthesis, purification, and formulation a matter of trial and error.
Insights from Synthesis and Purification
The methods used for the synthesis and purification of this compound can provide valuable clues about its solubility. A common synthetic route involves the oximation of 2,5-diformylfuran followed by dehydration.[6] The purification of the final product often involves recrystallization, a technique that relies on the differential solubility of the compound in a hot versus a cold solvent.
While specific recrystallization solvents for this compound are not explicitly detailed in the readily available literature, common solvents for the recrystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate.[7] The fact that it can be purified by recrystallization implies that there are solvents in which it has moderate solubility at elevated temperatures and lower solubility at room temperature or below.
A Comparative Analysis: Solubility of Furan-2,5-dicarboxylic Acid (FDCA)
In the absence of extensive data for this compound, examining its structural analog, furan-2,5-dicarboxylic acid (FDCA), can provide valuable insights. FDCA has been extensively studied, and its solubility in a wide range of organic solvents has been quantified.
FDCA is generally characterized by low solubility in many common organic solvents.[8] However, its solubility increases with temperature. The order of solubility for FDCA in several pure solvents at various temperatures has been reported as: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile .[9][10]
Key Differences and Predicted Solubility Trends for this compound:
While both molecules share the furan core, the functional groups (dinitrile vs. dicarboxylic acid) lead to significant differences in their intermolecular interactions:
-
Hydrogen Bonding: FDCA is a strong hydrogen bond donor and acceptor, leading to strong crystal lattice interactions and influencing its solubility in protic solvents. This compound is only a hydrogen bond acceptor.
-
Polarity: Both are polar molecules, but the nature of the polarity differs.
Based on these differences, we can hypothesize the following solubility trends for this compound:
-
Higher Solubility in Aprotic Polar Solvents: Compared to FDCA, this compound may exhibit higher solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, where the strong hydrogen bonding network of the solute is not the dominant factor.
-
Moderate Solubility in Alcohols: Similar to FDCA, it is expected to have some solubility in alcohols like methanol and ethanol due to hydrogen bond acceptance.
Experimental Determination of Solubility: A Practical Protocol
Given the lack of available data, researchers will often need to determine the solubility of this compound experimentally. The following is a generalized protocol for the isothermal shake-flask method, a common technique for solubility determination.
Protocol: Isothermal Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required for equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity (mol/L).
-
Visualizing the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide an estimation of solubility. Several quantitative structure-property relationship (QSPR) models have been developed to predict the solubility of organic compounds. These models typically use molecular descriptors derived from the chemical structure to predict solubility in various solvents. While a detailed discussion of these models is beyond the scope of this guide, researchers can explore software and online platforms that implement such predictive tools. It is important to note that these predictions should be used as a guide and ideally validated by experimental data.
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a fundamental property that is critical for its widespread application. This guide has synthesized the currently available information, highlighting the significant gap in quantitative solubility data. By drawing parallels with the well-studied furan-2,5-dicarboxylic acid and providing a detailed experimental protocol, we have offered a practical framework for researchers to navigate this data gap.
There is a clear need for systematic studies to quantify the solubility of this compound in a range of common organic solvents at various temperatures. Such data would be invaluable to the scientific community and would accelerate the development of new materials and pharmaceuticals based on this versatile furan derivative.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Defense Technical Information Center (DTIC). Synthesis and Characterization of Furanic Compounds. [Link]
-
Scribd. Furan: Properties, Synthesis, and Reactions. [Link]
-
ResearchGate. Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. [Link]
-
ResearchGate. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. Procedure for preparing furan-2,5-dicarboxylic acid.
-
SlideShare. Preparation and Properties of Furan. [Link]
-
ARKAT USA, Inc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
Oxford Academic. Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. [Link]
-
ACS Publications. Mutual Solubility of Water and Nitriles. [Link]
-
NIST WebBook. 2,5-Furandicarboxylic acid. [Link]
-
ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]
-
PSE Community.org. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
ResearchGate. Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation-Dehydration Strategy. [Link]
-
ACS Publications. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]
-
University of California, Berkeley. How to Grow Crystals. [Link]
-
ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]
-
National Technical Information Service. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
-
ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Binary Systems. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DICYANOFURAN | 58491-62-6 [chemicalbook.com]
- 4. This compound | 58491-62-6 [sigmaaldrich.com]
- 5. This compound | 58491-62-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Furan-2,5-dicarbonitrile: A Technical Guide to the Determination of its Melting and Boiling Points
Introduction
Furan-2,5-dicarbonitrile, also known as 2,5-dicyanofuran, is a heterocyclic organic compound featuring a central furan ring substituted with two nitrile groups. This molecular architecture imparts significant chemical reactivity and makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its rigid, planar structure and polar cyano groups govern its physical properties, including its melting and boiling points. An accurate determination of these fundamental properties is a critical first step in the development of any new chemical entity. It serves as a primary indicator of purity and provides essential data for process design, safety assessment, and material handling protocols. This guide provides an in-depth examination of the theoretical and practical considerations for the precise measurement of the melting and boiling points of this compound, intended for researchers and professionals in chemical and pharmaceutical development.
Physicochemical Properties of this compound
This compound is a stable, colorless to pale yellow crystalline solid at ambient temperature.[1] The key physical constants are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58491-62-6 | [1][2][3][4] |
| Molecular Formula | C₆H₂N₂O | [1][2][3] |
| Molecular Weight | 118.09 g/mol | [3][4] |
| Melting Point | 63 °C | [2] |
| Boiling Point | 213 °C at 760 mmHg | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making this measurement a crucial indicator of sample purity.[5] Two common and authoritative methods for this determination are the capillary method and Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This is the most common, accessible, and standardized technique for determining the melting point of a solid organic compound.[6] The principle relies on heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperature range from the onset of melting to complete liquefaction.
The trustworthiness of this method hinges on two key factors: uniform heat transfer and a slow heating rate near the melting point.[7] A slow ramp rate (1-2 °C per minute) is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself.[7][8] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range. Performing the measurement in duplicate or triplicate with fresh samples for each run validates the reproducibility of the result.[2]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.
-
Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.[8] This ensures uniform packing and efficient heat transfer.
-
Press the open end of a glass capillary tube (sealed at the other end) into the powder.[7][9]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end.[7][9]
-
The final packed sample height should be 2-3 mm.[7] An excessive amount of sample will lead to a broader melting range due to thermal gradients within the sample.[8]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).[8][9]
-
Place a calibrated thermometer or temperature probe in its designated holder.
-
Rapid Preliminary Measurement: Heat the apparatus rapidly (e.g., 10-15 °C per minute) to determine an approximate melting point.[7] This saves time for the precise measurement.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.[7]
-
Precise Measurement: Insert a new sample and begin heating at a rate that will bring the temperature to within 15-20 °C of the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute.[7]
-
Record the Melting Range:
-
The recorded melting point is the range T₁ - T₂.
-
-
Cleanup:
-
Turn off and cool the apparatus.
-
Dispose of the used capillary tube in a designated glass waste container. Never reuse capillary tubes.[8]
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly precise melting point data.[10] It measures the difference in heat flow between the sample and an inert reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram. The peak's onset temperature is typically reported as the melting point.
DSC's accuracy stems from its ability to precisely measure the energy absorbed during the phase transition.[11][12] The technique is highly sensitive and can detect other thermal events, such as glass transitions or decomposition.[13][14] Validation is achieved through routine calibration of the instrument's temperature and enthalpy scales using certified standards (e.g., indium). The purity of the sample can also be estimated from the shape of the melting peak.[11]
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1][15] Since this compound is a solid at room temperature, its boiling point must be determined using a method suitable for small quantities of material that will first be melted. The Siwoloboff method is a classic and effective micro-technique for this purpose.[1][3]
The Siwoloboff Method (Micro Boiling Point)
This method relies on observing the temperature at which the vapor pressure of the heated liquid sample equals the external pressure, indicated by the behavior of a bubble trapped in an inverted capillary.
The principle is based on vapor pressure. As the sample is heated, the air trapped in the inverted capillary expands and is expelled, followed by the sample's vapor, which forms a continuous stream of bubbles.[3] This indicates the liquid is boiling. When heating is stopped and the apparatus cools, the vapor pressure inside the capillary drops. The exact point at which the external atmospheric pressure becomes greater than the internal vapor pressure, the liquid is drawn back into the capillary. This temperature is the precise boiling point.[1][16] The slow cooling ensures that this observation point is not missed.
-
Sample and Apparatus Preparation:
-
Place a small amount of solid this compound (enough to create a 0.5-1 cm column of liquid) into a small-diameter test tube (a "fusion tube").
-
Obtain a standard melting point capillary tube and seal one end in a flame.
-
Place this capillary tube, open-end down, into the fusion tube containing the sample.[1]
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.[3]
-
-
Heating and Measurement:
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[1][3]
-
Begin heating the bath gently and steadily. The solid sample will melt.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Initially, this is trapped air expanding.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.[3][17] This indicates the sample has reached its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the inverted capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1][16]
-
Record this temperature. Also, record the ambient barometric pressure, as boiling point is pressure-dependent.[15]
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4][18]
-
Irritation: It is known to cause skin and serious eye irritation.[4][18]
Mandatory Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[19]
-
Avoid creating and inhaling dust.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) before use.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of the physical properties of a new solid compound like this compound.
Caption: Workflow for determining the melting and boiling points of this compound.
References
- CymitQuimica. (n.d.). CAS 58491-62-6: 2,5-Furandicarbonitrile.
- Alfa Chemistry. (n.d.). CAS 58491-62-6 2,5-Dicyanofuran.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]
-
Uddin, M. J., et al. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
-
Hunt, I. R. (n.d.). Micro-boiling point measurement. University of Calgary. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). 14.6 Boiling Water at Reduced Pressure. Retrieved from [Link]
-
Journal of Chemical Education. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. ACS Publications. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
BCIT Commons. (n.d.). DHT08 Boiling Under Reduced Pressure. Retrieved from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Pennsylvania State University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Jeplerts' Blog. (2008, December 21). Siwoloboff Method. WordPress.com. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]
-
Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound - Hazards Identification. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
VNU Journal of Science. (2024, November 26). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of synthesis of furan-2(5H)-ones | Request PDF. Retrieved from [Link]
Sources
- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 4. This compound | 58491-62-6 [sigmaaldrich.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. thinksrs.com [thinksrs.com]
- 7. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Differential scanning calorimetry [cureffi.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 18. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Furan-2,5-dicarbonitrile
Introduction
Furan-2,5-dicarbonitrile, a key heterocyclic building block, is of significant interest to researchers in materials science and pharmaceutical development. Its rigid, planar structure and the presence of two electron-withdrawing nitrile groups at the 2 and 5 positions of the furan ring impart unique electronic and chemical properties. Accurate structural elucidation and purity assessment are paramount for its application in the synthesis of novel polymers, functional dyes, and pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules, providing detailed information about the chemical environment of each atom.
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of readily available, published experimental spectra, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related furan derivatives and aromatic nitriles to present a robust, predicted dataset. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only the predicted spectral parameters but also a detailed experimental protocol for acquiring and processing high-quality NMR data for this and similar compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be remarkably simple due to the molecule's C₂ᵥ symmetry. The two protons on the furan ring are chemically and magnetically equivalent, leading to a single resonance. The electron-withdrawing nature of the nitrile groups is expected to significantly deshield these protons, shifting their resonance downfield compared to unsubstituted furan.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-4 | 7.40 - 7.60 | Singlet (s) | 2H |
Note: The predicted chemical shift is an estimate and can be influenced by the choice of solvent.
The causality behind this prediction lies in the strong inductive and anisotropic effects of the two nitrile groups. These groups withdraw electron density from the furan ring, reducing the shielding of the ring protons and causing them to resonate at a lower field (higher ppm value). Due to the symmetry of the molecule, the protons at the 3 and 4 positions are in identical chemical environments, and thus, they are expected to produce a single, sharp singlet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry, and is expected to exhibit three distinct signals corresponding to the three unique carbon environments: the nitrile carbons, the furan ring carbons attached to the nitrile groups, and the furan ring carbons bearing hydrogen atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3, C-4 | 120.0 - 125.0 |
| C≡N | 110.0 - 115.0 |
| C-2, C-5 | 135.0 - 140.0 |
The chemical shifts of the furan ring carbons are influenced by both the oxygen heteroatom and the nitrile substituents. The carbons C-2 and C-5, being directly attached to the electron-withdrawing nitrile groups, are expected to be the most deshielded of the ring carbons. The carbons C-3 and C-4 will also be deshielded compared to unsubstituted furan, but to a lesser extent. The nitrile carbons themselves typically resonate in the 110-120 ppm region[1].
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for consistency and accuracy.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., >5 mg/mL). Chloroform-d (CDCl₃) or Acetone-d₆ are common initial choices for small organic molecules. The choice of solvent can slightly influence chemical shifts, so it should always be reported with the data.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): At least 3 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the solvent peak or the TMS signal.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a novel compound like this compound.
Caption: A streamlined workflow for the characterization of this compound by NMR spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. The presented predicted data, based on sound spectroscopic principles and comparative analysis, offers a reliable starting point for researchers working with this compound. The detailed experimental protocol and workflow diagram are designed to facilitate the acquisition of high-quality, publishable NMR data, ensuring the accurate structural verification and purity assessment of this important chemical intermediate. As experimental data for this compound becomes available in the literature, this guide can be further refined and validated.
References
The In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Furan-2,5-dicarbonitrile
Introduction: Unveiling the Structure of a Versatile Building Block
Furan-2,5-dicarbonitrile, a key heterocyclic compound, is of significant interest to researchers in materials science and drug discovery. Its rigid, planar structure and the presence of two reactive nitrile groups make it a valuable precursor for the synthesis of novel polymers, functional dyes, and pharmaceutical intermediates. Accurate structural elucidation of this molecule and its derivatives is paramount for advancing these applications. Mass spectrometry, a powerful analytical technique, provides indispensable information about a molecule's mass and structural features through the analysis of its fragmentation patterns upon ionization.
This comprehensive technical guide delves into the electron ionization (EI) mass spectrometry fragmentation of this compound. By understanding its fragmentation pathways, researchers can confidently identify this compound, distinguish it from isomers, and gain deeper insights into its chemical stability. This guide is designed to provide both a theoretical framework for the fragmentation mechanisms and a practical, step-by-step protocol for acquiring high-quality mass spectra.
Ionization Techniques: A Tale of Two Energies
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation. For a small, relatively volatile molecule like this compound, Electron Ionization (EI) is a common and highly informative method.
-
Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to ionize the sample molecules in the gas phase.[1][2][3] The resulting molecular ions are highly excited and undergo extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1][3] This is the primary focus of this guide due to the rich structural information it provides.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique primarily used for larger, less volatile, and more polar molecules. While not the primary method for a compound like this compound, it could be used to confirm the molecular weight by observing the protonated molecule [M+H]+ or adducts with cations like sodium [M+Na]+. Fragmentation in ESI is typically induced via collision-induced dissociation (CID) and would likely yield simpler spectra dominated by the molecular ion.
The Electron Ionization Fragmentation Pathway of this compound: A Mechanistic Exploration
Upon electron impact, a this compound molecule loses an electron to form a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 118. This molecular ion is a radical cation and possesses significant internal energy, leading to a cascade of fragmentation events. The proposed fragmentation pathways are based on the known fragmentation patterns of furan, aromatic nitriles like benzonitrile and phthalonitrile, and general principles of mass spectrometry.[4][5][6]
The primary fragmentation routes involve the loss of neutral species such as hydrogen cyanide (HCN), cyano radical (•CN), and carbon monoxide (CO).
Key Fragmentation Steps:
-
Formation of the Molecular Ion: The initial event is the ionization of this compound to its molecular ion at m/z 118.
-
Loss of Hydrogen Cyanide (HCN): A prominent fragmentation pathway for aromatic nitriles is the elimination of HCN.[4] In this compound, this can occur through rearrangement, leading to a fragment ion at m/z 91.
-
Loss of a Cyano Radical (•CN): Cleavage of the C-CN bond results in the loss of a cyano radical, producing a cation at m/z 92.
-
Sequential Loss of HCN and CO: Following the initial loss of HCN, the resulting fragment ion at m/z 91 can further lose a molecule of carbon monoxide, a characteristic fragmentation of the furan ring, to yield a fragment at m/z 63.
-
Ring Cleavage: The furan ring can also undergo cleavage, leading to smaller fragment ions.
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI Fragmentation of this compound.
Tabulated Fragmentation Data
The following table summarizes the expected major ions in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 118 | [C6H2N2O]+• (Molecular Ion) | - | Moderate |
| 92 | [C5H2NO]+ | •CN | Moderate to High |
| 91 | [C5H2NO]+• | HCN | High |
| 63 | [C4H2N]+• | HCN, CO | Moderate |
Experimental Protocol for GC-MS Analysis
This section provides a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Objective: To prepare a solution of this compound suitable for GC-MS analysis.
-
Materials:
-
This compound (solid)
-
Dichloromethane (DCM), HPLC grade or equivalent volatile organic solvent[7]
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Micropipettes and tips
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed sample in 1 mL of dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with dichloromethane to obtain a final concentration of approximately 10 µg/mL.[8]
-
Transfer the final solution to a 2 mL autosampler vial and cap securely.
-
GC-MS Instrumentation and Parameters
-
Objective: To set up the GC-MS system for optimal separation and detection of this compound.
-
Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization source.
-
Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (to maximize sensitivity)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for aromatic compounds.[9]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[9]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
-
-
The following diagram outlines the experimental workflow.
Caption: GC-MS Experimental Workflow.
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound.
-
Mass Spectrum: Obtain the mass spectrum for the peak of interest by averaging the scans across the peak and subtracting the background.
-
Interpretation:
-
Identify the molecular ion peak at m/z 118.
-
Identify the major fragment ions and compare their m/z values to the predicted fragments in the table above.
-
The relative intensities of the peaks will provide further confirmation of the proposed fragmentation pathways.
-
Trustworthiness and Validation
The protocols and mechanistic interpretations presented in this guide are grounded in established principles of mass spectrometry and are supported by data from related compounds in the scientific literature. To ensure the validity of your results, it is recommended to:
-
Run a blank: Inject a sample of pure dichloromethane to ensure there is no contamination from the solvent or the system.
-
Use a standard: If available, analyze a certified reference standard of this compound to confirm its retention time and mass spectrum.
-
Library Match: Compare the acquired spectrum to a commercial or in-house mass spectral library for confirmation.
By following this guide, researchers, scientists, and drug development professionals can confidently utilize mass spectrometry for the structural characterization of this compound, ensuring the integrity and accuracy of their scientific endeavors.
References
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic hydrocarbons. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
-
MS spectra of phthalonitrile compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrospray Ionization Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio. Retrieved from [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]
-
Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois. Retrieved from [Link]
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024, February 6). Royal Society of Chemistry. Retrieved from [Link]
-
Phthalonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
-
¹H NMR spectrum of phthalonitrile compound 2. (n.d.). ResearchGate. Retrieved from [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
-
Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. (n.d.). PubMed. Retrieved from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved from [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalonitrile(91-15-6) MS spectrum [chemicalbook.com]
- 6. Benzonitrile [webbook.nist.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. tdi-bi.com [tdi-bi.com]
A Senior Application Scientist's Guide to the Crystal Structure and Physicochemical Characterization of Furan-2,5-dicarbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarbonitrile, a key heterocyclic organic compound, serves as a pivotal building block in the synthesis of pharmaceuticals, functional polymers, and advanced materials.[1][2] Its rigid, planar structure and electron-deficient nature, conferred by the two nitrile groups, make it an intriguing candidate for creating complex molecular architectures through non-covalent interactions. This technical guide provides an in-depth analysis of the synthesis, crystal growth, and definitive structural elucidation of this compound via single-crystal X-ray diffraction (SC-XRD). We explore the causality behind the experimental protocols, from crystallization strategies to the nuances of structural refinement. Furthermore, this document details the supramolecular assembly governed by subtle intermolecular forces and correlates the solid-state structure with its thermal and spectroscopic properties, offering a comprehensive reference for professionals leveraging this versatile molecule in their research.
Introduction: The Significance of this compound
The furan moiety is a cornerstone in medicinal chemistry and materials science, recognized for its ability to act as a bioisostere for phenyl rings and for its unique electronic properties.[3][4] When substituted at the 2 and 5 positions with powerful electron-withdrawing nitrile groups, the resulting this compound (C₆H₂N₂O) becomes a highly valuable precursor.[5][6] The precise arrangement of these molecules in the solid state dictates the bulk properties of materials derived from it. Therefore, a foundational understanding of its crystal structure is not merely academic; it is predictive, enabling the rational design of co-crystals, metal-organic frameworks (MOFs), and polymers with tailored functionalities.[7] This guide serves to demystify the process of determining and interpreting this critical structural information.
Synthesis and Generation of Diffraction-Quality Crystals
The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway
This compound is typically synthesized from its corresponding dicarboxylic acid, 2,5-Furandicarboxylic acid (FDCA), a bio-based platform chemical.[8][9] A common and effective route involves the conversion of FDCA to its acyl chloride derivative, furan-2,5-dicarbonyl chloride, followed by subsequent reaction. For instance, refluxing FDCA in excess thionyl chloride (SOCl₂) effectively produces the acyl chloride.[10][11] This intermediate can then be converted to the dinitrile.
Causality in Synthesis: The choice of a multi-step synthesis starting from FDCA is strategic. FDCA is readily available from biomass, making the process sustainable.[9] The conversion to the highly reactive acyl chloride intermediate facilitates a more efficient subsequent reaction to form the nitrile groups compared to direct conversion methods.
Protocol for Single Crystal Growth
High-quality single crystals are paramount for successful SC-XRD analysis. The slow evaporation method is a reliable technique for obtaining such crystals.
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve a small amount of purified this compound powder in a suitable solvent (e.g., a mixture of acetone and methanol) in a clean vial. Gentle heating may be applied to ensure complete dissolution.
-
Filtration: Filter the resulting solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This ensures slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, room temperature.
-
Harvesting: Over several days, as the solvent evaporates, well-formed, colorless crystals suitable for diffraction will form.[12] These should be carefully harvested for analysis.
Expert Insight: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. If solubility is too high, crystallization is difficult; if too low, the yield is poor. Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a highly ordered, single-crystal lattice, minimizing defects.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Workflow
The process from crystal to final structure follows a well-defined, multi-stage workflow. This systematic approach ensures data integrity and results in a validated, high-resolution crystal structure.
Data Collection and Structure Refinement
A suitable crystal is mounted on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal vibrations, leading to a more precise structure. The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.
Trustworthiness through Self-Validation: The refinement process is iterative. The model of the structure is continuously improved against the experimental data until convergence is reached. The quality of the final structure is assessed using metrics like the R-factor (residual factor) and goodness-of-fit (GOF), which quantify the agreement between the calculated and observed diffraction patterns. A final validation is typically performed using a tool like CheckCIF, which screens for potential issues in the crystallographic data.
Structural Analysis: From Molecular Geometry to Supramolecular Architecture
The refined crystal structure provides a wealth of information about the molecule itself and how it interacts with its neighbors.
Molecular Structure of this compound
As expected, the molecule is planar, a consequence of the sp² hybridization of the atoms in the furan ring. The nitrile groups (C≡N) are nearly linear and lie in the plane of the furan ring.
Sources
- 1. Applications of furan and its derivative | PPTX [slideshare.net]
- 2. Uses of Furan_Chemicalbook [chemicalbook.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 58491-62-6 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,5-Furandicarboxylic acid [webbook.nist.gov]
- 9. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Quantum chemical calculations for Furan-2,5-dicarbonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for Furan-2,5-dicarbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound with a unique electronic structure conferred by its furan ring and electron-withdrawing nitrile groups.[1] This distinct arrangement makes it a molecule of interest in materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its molecular properties—such as geometry, electronic landscape, and spectroscopic behavior—is paramount for harnessing its potential. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound, moving beyond a simple list of steps to explain the critical reasoning behind methodological choices. It is designed to empower researchers to not only execute these computations but also to critically evaluate the results and apply them to real-world scientific challenges.
Introduction: The Rationale for a Computational Approach
Experimental characterization of molecules like this compound is fundamental, but it is often complemented and guided by computational chemistry.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to investigate molecular properties at the atomic level, offering insights that can be difficult or impossible to obtain through experimentation alone.[3][4]
Why employ quantum chemistry for this compound?
-
Structural Elucidation: Precisely predict bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional conformation.[5]
-
Electronic Property Mapping: Calculate the distribution of electrons, identify reactive sites through molecular electrostatic potential (ESP) maps, and analyze frontier molecular orbitals (HOMO/LUMO) to predict chemical reactivity and electronic transitions.[6][7]
-
Spectroscopic Prediction: Simulate infrared (IR), Raman, and UV-Vis spectra to aid in the interpretation of experimental data or to predict the spectroscopic signature of the molecule.[8][9]
-
Thermochemical Analysis: Determine key thermodynamic properties like enthalpy of formation, Gibbs free energy, and thermal stability.[10]
This guide will focus on a DFT-based approach, which offers an excellent balance of computational accuracy and efficiency for organic molecules of this size.[11]
The Computational Workflow: A Validating Protocol
A successful computational study relies on a logical and self-validating workflow. Each step builds upon the last, with built-in checks to ensure the physical and chemical relevance of the results. The overall process is visualized below.
Caption: A validated workflow for quantum chemical calculations.
Detailed Methodology: Experimental Protocols
This section details the step-by-step protocols for conducting the calculations, emphasizing the scientific reasoning behind each choice.
Software Selection
A variety of commercial and open-source software packages can perform the necessary calculations.[3] Popular choices include Gaussian, ORCA, NWChem, and Schrödinger's suite. This guide will use syntax generally applicable to Gaussian, a widely used tool in organic computational chemistry.[5]
Step 1: Molecular Structure Input
The initial step is to provide the software with the molecule's structure.
-
Obtain a 2D Representation: Use a chemical identifier like SMILES (N#Cc1oc(C#N)cc1) or InChIKey (KCSYJHQYWTYFCM-UHFFFAOYSA-N).[12]
-
Generate 3D Coordinates: Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to convert the 2D representation into an initial 3D structure. A preliminary geometry optimization using a faster, lower-level method like molecular mechanics can provide a reasonable starting point.
Step 2: Geometry Optimization and Frequency Analysis
This is the most critical phase, where the algorithm finds the lowest energy conformation of the molecule.
Protocol:
-
Choose the Level of Theory: This involves selecting a functional and a basis set. A robust and widely-accepted choice for molecules like this compound is the B3LYP functional with the 6-311++G(d,p) basis set .[7]
-
Expertise: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electron correlation for many organic systems.[4] The 6-311G part of the basis set describes each atom's core and valence orbitals. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron density far from the nucleus, important for the nitrile groups. The (d,p) adds polarization functions, allowing orbitals to change shape and providing the flexibility needed to model chemical bonds accurately.[13]
-
-
Set Up the Input File: In a Gaussian input file, the core command (route section) would look like this: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests enhanced print output.
-
B3LYP/6-311++G(d,p): Specifies the chosen level of theory.
-
Opt: The keyword to perform a geometry optimization.
-
Freq: The keyword to perform a frequency calculation after the optimization successfully converges.
-
-
Execute the Calculation: Run the calculation using the selected software package.
-
Validate the Result:
-
Trustworthiness: The most important check is in the output of the frequency calculation. A true minimum energy structure (a stable molecule) will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum. The calculation must be repeated, perhaps by slightly distorting the input geometry.
-
Table 1: Computational Protocol Summary
| Parameter | Selection | Rationale |
|---|---|---|
| Software | Gaussian 16 | Widely used and validated for organic molecules.[10] |
| Functional | B3LYP | Excellent balance of accuracy and cost for organic systems.[7] |
| Basis Set | 6-311++G(d,p) | Pople-style basis set providing flexibility for accurate geometry and electronic structure.[13] |
| Task | Optimization + Frequency | Ensures the final structure is a true energy minimum. |
| Solvent Model | PCM (Water) | (Optional) Simulates the effect of a solvent environment. |
Step 3: Calculation of Molecular Properties
Once a validated geometry is obtained, a wide range of properties can be calculated. These are typically done as "single-point" calculations on the optimized geometry.
A. Electronic Structure Analysis
-
Protocol: Use the #p B3LYP/6-311++G(d,p) Pop=NBO keyword on the optimized geometry.
-
Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic excitability and chemical stability.[6]
-
Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution. Red regions (negative potential) indicate electron-rich areas, likely sites for electrophilic attack (e.g., the oxygen and nitrogen atoms). Blue regions (positive potential) are electron-poor and are sites for nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Provides information on atomic charges, bond orders, and hybridization.
-
Table 2: Example Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -2.1 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.4 eV | Indicates high kinetic stability and low reactivity.[6] |
| Dipole Moment | 1.2 Debye | Measures the overall polarity of the molecule. |
B. Vibrational Spectroscopy
-
Protocol: The Freq calculation from the validation step already provides this data.
-
Analysis: The output lists vibrational frequencies, their IR intensities, and Raman activities. These can be compared directly with experimental FTIR and Raman spectra to confirm the structure.[14] Each frequency corresponds to a specific molecular motion (e.g., C≡N stretch, C-O-C bend).
Table 3: Example Predicted Vibrational Frequencies
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|
| ~2240 | High | Medium | C≡N Symmetric Stretch |
| ~1580 | Medium | High | C=C Ring Stretch |
| ~1250 | High | Low | C-O-C Asymmetric Stretch |
C. Electronic Spectroscopy (UV-Vis)
-
Protocol: This requires a Time-Dependent DFT (TD-DFT) calculation. The keyword is TD(NStates=6). #p B3LYP/6-311++G(d,p) TD(NStates=6)
-
Analysis: The output provides the wavelengths (λ) of electronic transitions, their oscillator strengths (related to peak intensity), and the orbitals involved (e.g., HOMO -> LUMO). This allows for the prediction and interpretation of the UV-Vis absorption spectrum.[9]
Caption: Workflow for calculating molecular properties from a stable geometry.
Conclusion
Quantum chemical calculations offer an indispensable toolkit for the modern researcher. By following a structured and self-validating protocol, scientists can derive profound insights into the structure, reactivity, and properties of this compound. The methodologies outlined in this guide, grounded in established theories like DFT, provide a reliable framework for generating high-quality data that can accelerate discovery in drug development, materials science, and beyond. The key to success lies not just in executing the steps, but in understanding the causality behind them, ensuring that the computational experiment is as rigorously designed as its laboratory counterpart.
References
- Benchchem. (n.d.). An in-depth Technical Guide to the Spectroscopic Properties of Furan and Its Derivatives.
- An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.).
- Zampella, G., & De Gioia, L. (n.d.). Computational Organic Chemistry. EOLSS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (n.d.). PubMed Central.
- Swinburne University. (n.d.). Computational and Advanced Organic Chemistry.
- ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025). SCIENCE & INNOVATION.
- Bachrach, S. M. (n.d.). Computational Organic Chemistry. ResearchGate.
- CymitQuimica. (n.d.). CAS 58491-62-6: 2,5-Furandicarbonitrile.
- Al-amiedy, D. H. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Sigma-Aldrich. (n.d.). This compound.
- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). ACS Publications.
- Synthesis, Cytotoxic Screening and Molecular Docking, DFT calculation of Novel furan-heterocyclic derivatives as Insecticidal agents. (2025). ResearchGate.
- Abstract. (n.d.). Research Trends.
- Etim, E. E., & Asuquo, J. E. (2020). Quantum Chemical studies of Furan. ResearchGate.
- DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. (2021). Journal of Engineering Research and Applied Science.
Sources
- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. eolss.net [eolss.net]
- 3. longdom.org [longdom.org]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and Advanced Organic Chemistry | Swinburne [swinburne.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Research Trends [researchtrends.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. journaleras.com [journaleras.com]
- 14. scientists.uz [scientists.uz]
A Comprehensive Technical Guide to the Electronic Properties of Furan-2,5-dicarbonitrile: A DFT Perspective
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarbonitrile, a key heterocyclic scaffold, is of burgeoning interest in materials science and pharmaceutical development. Its unique electronic architecture, governed by the interplay between the electron-rich furan ring and the strongly electron-withdrawing nitrile groups, dictates its reactivity, intermolecular interactions, and photophysical properties. This technical guide provides an in-depth exploration of the electronic properties of this compound through the lens of Density Functional Theory (DFT). We will elucidate the foundational principles of applying DFT to this molecule, detail a robust computational methodology, and interpret the resulting electronic descriptors. This document is intended to serve as a practical and authoritative resource for researchers leveraging computational tools to accelerate the design and development of novel furan-based compounds.
Introduction: The Scientific Imperative for Understanding this compound
The furan moiety is a ubiquitous structural motif in a vast array of biologically active compounds and functional organic materials.[1][2] The strategic placement of substituents on the furan ring allows for the fine-tuning of its electronic characteristics, thereby modulating its function. This compound (C₆H₂N₂O) presents a compelling case study in molecular design. The two nitrile groups at the 2 and 5 positions are potent electron-withdrawing groups, which are anticipated to significantly alter the electronic landscape of the parent furan ring.
A thorough understanding of the electronic properties of this compound is a prerequisite for its rational application. For drug development professionals, this knowledge can inform the design of molecules with improved binding affinities and metabolic stability. For materials scientists, it can guide the synthesis of novel organic semiconductors and chromophores with tailored optoelectronic properties.[3]
Density Functional Theory has emerged as a preeminent computational methodology for reliably predicting the electronic structure and properties of organic molecules.[4][5] DFT strikes a favorable balance between computational cost and accuracy, making it an indispensable tool in modern chemical research. This guide will provide a comprehensive framework for conducting and interpreting DFT studies on this compound.
Methodological Framework: A Validated DFT Protocol
The fidelity of DFT calculations is critically dependent on the judicious selection of the exchange-correlation functional and the basis set. The protocol outlined below is a self-validating system, grounded in established best practices for the computational study of furan derivatives.[4][6][7]
The Causality of Method Selection
-
Exchange-Correlation Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic molecules.[4][8] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals, leading to more realistic descriptions of orbital energies.
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set provides a flexible description of the valence electrons, which are the primary determinants of a molecule's chemical behavior. The inclusion of diffuse functions (++) is essential for accurately modeling the electron density far from the nuclei, a key consideration for the lone pairs on the oxygen and nitrogen atoms and for describing potential non-covalent interactions. Polarization functions (d,p) on heavy atoms and hydrogens, respectively, allow for the modeling of anisotropic electron distributions, which is critical for capturing the electronic effects of the nitrile groups.
Step-by-Step Computational Workflow
-
Geometry Optimization: The initial step involves a full geometry optimization of the this compound molecule without any symmetry constraints. This procedure locates the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). This step also yields the zero-point vibrational energy and other thermodynamic properties.
-
Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energy and molecular orbitals.
-
Population Analysis and Property Calculation: Post-processing of the wavefunction from the single-point energy calculation allows for the determination of various electronic properties, including molecular orbital energies (HOMO, LUMO), the electrostatic potential, and Mulliken atomic charges.
Caption: A schematic of the DFT workflow for analyzing this compound.
Analysis of Electronic Properties
The following sections detail the key electronic properties of this compound that can be elucidated through the prescribed DFT protocol.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[9][10] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[11]
For this compound, the electron-withdrawing nitrile groups are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted furan. The HOMO is anticipated to be a π-orbital delocalized over the furan ring, while the LUMO is expected to have significant contributions from the π* orbitals of the nitrile groups.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Furan (Illustrative) | -6.38 | 2.04 | 8.42 |
| This compound (Predicted) | Lowered | Significantly Lowered | Reduced |
Illustrative data for Furan is taken from representative DFT calculations.[7] The predicted trend for this compound is based on the established electronic effects of nitrile substituents.
Caption: Predicted effect of dicarbonitrile substitution on furan's frontier orbitals.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[12][13][14][15] It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red denotes regions of negative potential (electron-rich), while blue signifies regions of positive potential (electron-poor).
For this compound, the MEP map is expected to show a significant accumulation of negative charge around the nitrogen atoms of the nitrile groups and the oxygen atom of the furan ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms on the furan ring and the carbon atoms of the nitrile groups are likely to be in electron-deficient regions, indicating their susceptibility to nucleophilic attack.
Implications for Drug Development and Materials Science
The electronic properties of this compound, as elucidated by DFT, have profound implications for its practical applications.
-
Drug Development: The predicted regions of negative and positive electrostatic potential can guide the design of inhibitors that form specific hydrogen bonds or other non-covalent interactions with a biological target. The HOMO-LUMO gap can provide insights into the molecule's potential for undergoing metabolic reactions.
-
Materials Science: The relatively small HOMO-LUMO gap and the extended π-conjugation suggest that this compound could be a valuable building block for organic electronic materials. By understanding its electron-accepting capabilities (related to the LUMO energy), researchers can design novel donor-acceptor polymers for applications in organic photovoltaics and light-emitting diodes.
Conclusion
This technical guide has provided a comprehensive overview of the application of Density Functional Theory to the study of the electronic properties of this compound. By following the detailed methodological framework and understanding the interpretation of key electronic descriptors such as frontier molecular orbitals and the molecular electrostatic potential, researchers can gain invaluable insights into the behavior of this important molecule. These computational insights are crucial for accelerating the rational design of new pharmaceuticals and advanced materials based on the furan scaffold.
References
-
El-kasabi, H. G., Girges, M. M., Abdelsalam, S., & Emad Alden, G. (n.d.). Synthesis, Cytotoxic Screening and Molecular Docking, DFT calculation of Novel furan-heterocyclic derivatives as Insecticidal agents. ResearchGate. [Link]
-
New anthraquinone drugs and their anticancer activities: Cytotoxicity, DFT, Docking and ADMET properties. (n.d.). ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2023, January 12). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry [Video]. YouTube. [Link]
-
Avogadro. (2022, May 23). Viewing Electrostatic Potential Maps. [Link]
-
MDPI. (2023, September 21). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. [Link]
-
Growing Science. (2023, July 7). Predictive study, using density functional theory and time dependent functional theory, on the struct. [Link]
-
Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (n.d.). The structure of furan reaction products on Pd(111). [Link]
-
Banaras Hindu University. (n.d.). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. [Link]
-
ResearchGate. (n.d.). Dicyanofuroxan and Its Charged Forms - A DFT Study. [Link]
-
IIIT Hyderabad. (n.d.). Electronic structure based study of furan derived peptides. [Link]
-
Scirp.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
-
National Center for Biotechnology Information. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. [Link]
-
JuSER. (n.d.). High-throughput All-Electron Density Functional Theory Simulations for a Data-driven Chemical Interpretation of X-ray Photoele. [Link]
-
VNU Journal of Science. (2024, November 26). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. [Link]
-
RSC Publishing. (n.d.). Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. [Link]
-
YouTube. (2020, December 31). DFT primer (2) --- Electronic Structure. [Link]
-
MDPI. (n.d.). DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. [Link]
-
E3S Web of Conferences. (n.d.). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.iiit.ac.in [cdn.iiit.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. rjptonline.org [rjptonline.org]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Thermogravimetric Analysis of Furan-2,5-dicarbonitrile: A Predictive Approach
Abstract: Furan-2,5-dicarbonitrile is an emerging bio-based platform chemical with significant potential as a monomer for advanced polymers and as a precursor in pharmaceutical synthesis. The thermal stability of such a molecule is a critical parameter that dictates its processing window, storage conditions, and end-use applications. This technical guide provides a comprehensive framework for understanding the thermal behavior of this compound using thermogravimetric analysis (TGA). In the absence of extensive published data for this specific molecule, this document leverages a first-principles approach, drawing on the known thermal properties of analogous furanic and nitrile-containing compounds to build a predictive model of its decomposition profile. We present a detailed, best-practice experimental protocol grounded in ASTM standards, interpret the anticipated TGA and derivative thermogravimetry (DTG) data, and propose a logical decomposition mechanism. This guide is intended for researchers, material scientists, and drug development professionals seeking to characterize and utilize this promising bio-derived molecule.
Introduction to this compound
This compound, a derivative of the biomass-derived platform chemical 2,5-furandicarboxylic acid (FDCA), is a rigid, aromatic molecule featuring a central furan ring symmetrically substituted with two nitrile groups (C≡N). Its structure suggests a high potential for creating materials with exceptional thermal and mechanical properties. The electron-withdrawing nature of the nitrile groups can enhance the stability of the furan ring and provide reactive sites for polymerization. Potential applications include the synthesis of high-performance polyimides, polyamides, and other polymers where thermal resilience is paramount.[1][2] Understanding the intrinsic thermal stability and decomposition pathway of the monomer is the foundational step for any such development.
Fundamentals of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is an essential technique for thermal characterization. It measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] The primary output, a thermogram, plots mass percentage against temperature. The first derivative of this curve, known as the DTG curve, plots the rate of mass loss against temperature, with peaks indicating the temperatures of maximum decomposition rates.
Key parameters obtained from TGA include:
-
T_onset (Onset Temperature of Decomposition): The temperature at which significant mass loss begins.
-
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximal, identified by the peak of the DTG curve.
-
Percent Mass Loss: The total mass lost during a specific decomposition step.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, often corresponding to ash or a stable carbonaceous char.
Experimental Protocol: TGA of this compound
This protocol is designed to provide a robust and reproducible analysis of the intrinsic thermal stability of this compound. It is based on the principles outlined in the ASTM E1131 standard for compositional analysis by thermogravimetry.[3][5][6]
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of precise temperature control and mass measurement (sensitivity ≤ 0.1 µg).
-
Calibration: Verify temperature calibration using certified magnetic standards (e.g., Curie point standards) or melting point standards (e.g., indium, tin, zinc). Verify mass calibration using certified calibration weights.
Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote even heat distribution. If necessary, gently grind the sample.
-
Dry the sample under vacuum at a temperature well below its melting or sublimation point (e.g., 60-80 °C) to remove any residual solvent or adsorbed moisture, which could interfere with the decomposition profile.
-
Accurately weigh 5–10 mg of the dried sample into a clean, tared TGA pan (alumina or platinum is recommended).[4] Record the initial mass precisely.
TGA Parameters
The choice of experimental parameters is critical for obtaining high-quality data. The following table outlines the recommended starting parameters and the reasoning behind each choice.
| Parameter | Recommended Value | Rationale |
| Atmosphere | High-purity Nitrogen (N₂) or Argon (Ar) | An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule without the influence of oxidation. |
| Purge Gas Flow Rate | 50–100 mL/min | To ensure an inert environment is maintained and to efficiently sweep volatile decomposition products away from the sample. |
| Temperature Program | 1. Isothermal: 30 °C for 5 min2. Ramp: 10 °C/min to 800 °C | 1. Allows the furnace to equilibrate before heating begins.2. A 10 °C/min heating rate provides a good balance between analytical speed and resolution of thermal events. The range up to 800 °C is typically sufficient for the complete decomposition of organic molecules.[5][6][7] |
| Sample Pan | Alumina or Platinum | These materials are inert over the specified temperature range and will not react with the sample or its decomposition products. |
TGA Experimental Workflow Diagram
Caption: Proposed logical pathway for thermal decomposition.
Conclusion and Key Insights
This technical guide provides a predictive framework for the thermogravimetric analysis of this compound. Based on a robust analysis of its chemical structure and comparison with related compounds, it is projected to be a highly thermally stable molecule with an onset of decomposition likely exceeding 320 °C in an inert atmosphere. The decomposition is expected to be a rapid, single-step process yielding both volatile fragments and a significant percentage of nitrogen-rich char.
These predicted properties underscore the potential of this compound as a valuable monomer for high-performance polymers and other applications requiring thermal resilience. It is imperative that these predictions are validated through direct experimental TGA, coupled with evolved gas analysis (TGA-MS or TGA-FTIR), to confirm the decomposition temperatures and identify the specific off-gassing products. Such empirical data will be essential for optimizing processing conditions and ensuring the safe and effective application of this promising bio-based chemical.
References
-
ASTM International. (2025). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM. [Link]
-
ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]
- ASTM International. (1998). E1131-98 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM.
-
ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]
- ASTM International. (2003). E1131-03 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM.
- BenchChem. (2025).
-
MDPI. (n.d.). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI. [Link]
-
National Institutes of Health. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. NIH. [Link]
- ResearchGate. (2017). The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides.
-
ACS Omega. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Publications. [Link]
- ResearchGate. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.
- ResearchGate. (n.d.). Mechanism of the Thermal Decomposition of Furan.
- ResearchGate. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects.
-
Preprints.org. (2025). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Preprints.org. [Link]
-
The Journal of Physical Chemistry A. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. ACS Publications. [Link]
-
Green Chemistry. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Royal Society of Chemistry. [Link]
Sources
- 1. Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. infinitalab.com [infinitalab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.astm.org [store.astm.org]
- 6. kalite.com [kalite.com]
- 7. standards.iteh.ai [standards.iteh.ai]
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of Furan-2,5-dicarbonitrile
Abstract
Furan-2,5-dicarbonitrile, also known as 2,5-dicyanofuran, is a heterocyclic compound of significant interest in materials science, agrochemicals, and as a versatile building block in pharmaceutical synthesis[1]. Its rigid furan core, substituted with two powerful electron-withdrawing nitrile groups, imparts unique chemical and physical properties, including high thermal stability and specific reactivity patterns[1]. This guide provides a detailed exploration of the electronic structure of this compound, a critical analysis of its reactivity towards electrophilic aromatic substitution, and an overview of the formidable challenges inherent in such transformations. We will dissect the causality behind its chemical behavior and present a scientifically grounded perspective for researchers working with this highly functionalized heterocycle.
Introduction to this compound: Structure and Properties
This compound is a white to light yellow crystalline solid with a melting point of approximately 63°C[2]. It is characterized by the molecular formula C₆H₂N₂O and a molecular weight of 118.09 g/mol [3][4]. The molecule consists of a five-membered furan ring with nitrile (-C≡N) substituents at the 2- and 5-positions. These positions, flanking the ring oxygen, are also known as the α-positions.
| Property | Value | Source(s) |
| CAS Number | 58491-62-6 | [1][2][3] |
| Molecular Formula | C₆H₂N₂O | [1][3] |
| Molecular Weight | 118.09 g/mol | [4] |
| Physical Form | Solid | [1] |
| Melting Point | 63°C | [2] |
| Boiling Point | 213°C at 760 mmHg | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,5-Dicyanofuran, 2,5-Furandicarbonitrile | [1][2] |
The presence of the nitrile groups makes this compound a valuable precursor in organic synthesis, particularly for creating complex nitrogen-containing heterocycles and polymers[1]. However, these same groups fundamentally alter the electronic nature of the furan ring, posing significant challenges for classical synthetic transformations.
Electronic Structure: The Root of Deactivation
The reactivity of any aromatic system in electrophilic aromatic substitution (EAS) is governed by the electron density of the ring. Furan, in its unsubstituted form, is a π-excessive heterocycle that is significantly more reactive towards electrophiles than benzene[5][6]. This heightened reactivity stems from the participation of one of the oxygen atom's lone pairs in the 6π-electron aromatic system, which enriches the electron density on the ring carbons, particularly at the C2 and C5 positions[5][7][8].
The introduction of two nitrile groups at these highly reactive C2 and C5 positions drastically inverts this behavior. The cyano group is a potent electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (mesomeric effect).
Causality of Deactivation:
-
Inductive Effect (-I): The sp-hybridized carbon and the nitrogen of the nitrile group are highly electronegative, pulling electron density away from the furan ring through the sigma bond framework.
-
Resonance Effect (-M): The nitrile groups can participate in resonance, delocalizing the ring's π-electrons onto the nitrogen atom. This creates resonance structures with a positive charge on the furan ring carbons, significantly reducing the ring's nucleophilicity and its propensity to attack an incoming electrophile.
The diagram below illustrates how the nitrile groups withdraw electron density from the furan ring, leading to a profound deactivation towards electrophilic attack.
Caption: Resonance structures illustrating electron withdrawal by nitrile groups.
This severe electronic deficit makes the C3 and C4 positions, the only available sites for substitution, extremely poor nucleophiles.
Analysis of Electrophilic Aromatic Substitution (EAS) Reactivity
Direct electrophilic substitution on the this compound nucleus is exceptionally challenging and sparsely documented in chemical literature. The combined deactivating power of two α-nitrile groups renders the ring highly resistant to attack by all but the most potent electrophiles, and even then, the harsh conditions required often risk decomposition of the furan ring itself[9][10].
The diagram below illustrates the energetically unfavorable intermediate formed during a hypothetical electrophilic attack.
Caption: General mechanism for EAS on this compound.
Nitration
Standard Protocol for Furan: Unsubstituted furan is typically nitrated under mild conditions using acetyl nitrate (a mixture of nitric acid and acetic anhydride) at low temperatures to avoid polymerization and ring-opening[9][11]. The reaction proceeds through an addition-elimination mechanism[11][12].
Application to this compound: Due to extreme deactivation, acetyl nitrate is expected to be ineffective. More aggressive conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid (H₂SO₄/HNO₃), would be required. However, the furan ring is notoriously unstable in strong mineral acids[9][13]. Such conditions are highly likely to cause irreversible decomposition before any significant nitration occurs.
Halogenation
Standard Protocol for Furan: Furan reacts violently with elemental bromine and chlorine, leading to polysubstitution[9]. Monohalogenation requires milder conditions, such as bromine in dioxane at -5°C[8][9].
Application to this compound: Direct halogenation would necessitate a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen and create a stronger electrophile. This approach is still problematic, as the Lewis acid would preferentially coordinate with the lone pairs on the nitrile nitrogen atoms, further deactivating the ring and poisoning the catalyst.
Friedel-Crafts Alkylation and Acylation
Standard Protocol for Furan: Classical Friedel-Crafts reactions using strong Lewis acids like AlCl₃ fail with furan due to its acid sensitivity[9][14]. Milder catalysts such as BF₃·OEt₂ or phosphoric acid are required for acylation, which is generally more successful than alkylation[14][15].
Application to this compound: Friedel-Crafts reactions are considered non-viable for this substrate. The reasons are twofold:
-
Extreme Ring Deactivation: The ring is far too electron-poor to attack the carbocation or acylium ion intermediates.
-
Catalyst Poisoning: The nitrile groups act as Lewis bases and will irreversibly bind to the Lewis acid catalyst, rendering it inactive[16].
Summary of Predicted EAS Reactivity
| Reaction | Typical Furan Reagents | Predicted Outcome for this compound | Rationale for Challenge |
| Nitration | Acetyl nitrate, low temp[9][11] | Reaction unlikely or requires harsh conditions leading to decomposition. | Severe ring deactivation; instability in strong acids[10]. |
| Halogenation | Br₂/dioxane, low temp[9] | Reaction unlikely without a catalyst; catalyst poisoning is probable. | Severe ring deactivation; nitrile groups coordinate with Lewis acids. |
| Friedel-Crafts Acylation | Ac₂O / BF₃·OEt₂[14] | Reaction fails. | Extreme ring deactivation and definitive catalyst poisoning[16]. |
| Friedel-Crafts Alkylation | R-X / Mild LA | Reaction fails. | Extreme ring deactivation, catalyst poisoning, and risk of polymerization. |
| Sulfonation | SO₃-pyridine[9] | Reaction unlikely or requires harsh conditions (oleum). | Severe ring deactivation; ring instability in fuming sulfuric acid. |
Alternative Synthetic Approaches
Given the futility of direct electrophilic substitution, the functionalization of the this compound core at the C3 or C4 positions must be approached through alternative strategies. The most viable methods involve building the desired functionality into the precursors before the furan ring is formed or utilizing organometallic pathways.
-
Synthesis from Pre-functionalized Precursors: Constructing the furan ring from acyclic starting materials that already contain the desired substituents is a common and effective strategy in furan chemistry, such as in the Paal-Knorr or Fiest-Benary syntheses[17][18].
-
Metalation-Electrophile Quench: While not specifically documented for this compound in the provided results, a plausible strategy could involve directed ortho-metalation. A strong base like lithium diisopropylamide (LDA) might deprotonate the C3 or C4 position, creating a nucleophilic organolithium species that can then react with a suitable electrophile. A similar strategy has been successfully employed for the carboxylation of furan-2-carboxylic acid at the 5-position[19].
Hypothetical Experimental Protocol: Attempted Nitration
The following protocol is a hypothetical design for an attempted nitration, based on conditions used for severely deactivated aromatic systems. This protocol carries a high risk of failure and potential for hazardous decomposition. It is presented for illustrative purposes to highlight the extreme conditions required.
Workflow Diagram
Caption: Workflow for an aggressive, high-risk nitration attempt.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid (98%, 5 mL per gram of substrate) at room temperature.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Nitrating Agent Addition: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition should be performed behind a blast shield due to the potential for an uncontrolled exotherm.
-
Reaction: Stir the mixture at 0-5°C for 2 hours. Monitor the reaction by taking aliquots, quenching them in water, extracting, and analyzing by TLC or GC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Self-Validating System & Expected Outcome: The primary indicator of success would be the appearance of a new product spot by TLC. However, the most probable outcome is the recovery of unreacted starting material or the formation of a dark, intractable tar indicative of substrate decomposition. The lack of product formation would validate the hypothesis of extreme ring deactivation.
Conclusion
This compound stands as a testament to the profound influence of substituents on aromatic reactivity. The powerful electron-withdrawing nature of the two α-nitrile groups transforms the typically reactive furan nucleus into a system that is highly resistant to electrophilic aromatic substitution. Standard protocols for furan functionalization are ineffective, and the harsh conditions necessary to force a reaction are more likely to induce ring decomposition. Therefore, professionals in drug development and materials science should recognize that the functionalization of this valuable scaffold requires advanced synthetic strategies, such as building-block approaches or organometallic pathways, rather than relying on classical electrophilic aromatic substitution.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94081, this compound. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Química Organica.org. (n.d.). Furan nitration. Retrieved from [Link]
-
Química Organica.org. (n.d.). halogenation of furan. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20325160, Furan-2,5-dicarboxylate. Retrieved from [Link]
-
YouTube. (2018). 5 Electrophilic Substitution of Furan. Retrieved from [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]
-
Scribd. (n.d.). Furan: Reaction With Electrophiles - Protonation. Retrieved from [Link]
-
Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]
-
regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. Retrieved from [Link]
-
Synthesis of Furan and Thiophene. (n.d.). Retrieved from [Link]
-
MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Arkat USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC 2013 (iv) 405-412. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Furandicarboxylic acid. WebBook. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]
-
YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Retrieved from [Link]
-
reactions of the furan nucleus ; 2 .5-dialkoxy - 2 .5-dihydrofurans. (n.d.). Retrieved from [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
ResearchGate. (2025). Direct nitration of five membered heterocycles. Retrieved from [Link]
Sources
- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 58491-62-6 [sigmaaldrich.com]
- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furan nitration [quimicaorganica.org]
- 12. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 18. mbbcollege.in [mbbcollege.in]
- 19. arkat-usa.org [arkat-usa.org]
Methodological & Application
Synthesis of Furan-2,5-dicarbonitrile from 2,5-Furandicarboxylic Acid: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of furan-2,5-dicarbonitrile, a valuable chemical intermediate, starting from the bio-based platform chemical 2,5-furandicarboxylic acid (FDCA). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-understood method for this transformation.
Introduction: The Significance of this compound
This compound is a versatile organic compound featuring a furan ring substituted with two nitrile groups.[1] These electron-withdrawing nitrile functionalities make the furan core susceptible to a variety of chemical transformations, rendering it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its precursor, 2,5-furandicarboxylic acid (FDCA), is a key bio-based monomer, often heralded as a sustainable replacement for petroleum-derived terephthalic acid.[2][3] The conversion of FDCA to this compound, therefore, represents a critical step in expanding the utility of renewable feedstocks in the chemical industry.
The synthesis detailed herein follows a well-established two-step pathway: the formation of a diamide intermediate, followed by its dehydration to the target dinitrile. This approach is favored for its reliability and the commercial availability of the necessary reagents.
Reaction Pathway Overview
The overall transformation from 2,5-furandicarboxylic acid to this compound is a two-stage process. The first step involves the amidation of both carboxylic acid groups of FDCA to form furan-2,5-dicarboxamide. The second step is the dehydration of the diamide, which removes two molecules of water to yield the final dinitrile product.
Caption: Overall reaction pathway for the synthesis of this compound from FDCA.
Part 1: Synthesis of Furan-2,5-dicarboxamide
The initial step in this synthesis is the conversion of the dicarboxylic acid to a diamide. This is a crucial step that sets the stage for the subsequent dehydration. While several methods exist for amidation of carboxylic acids, a robust approach for dicarboxylic acids involves direct condensation with an amine source in the presence of a suitable catalyst.[4][5]
Causality of Experimental Choices:
-
Catalyst Selection: Niobium pentoxide (Nb₂O₅) is chosen as a heterogeneous Lewis acid catalyst.[4] Its use simplifies the work-up procedure as it can be removed by simple filtration. Heterogeneous catalysts are also often more environmentally benign than their homogeneous counterparts.
-
Solvent: A high-boiling, non-polar solvent such as o-xylene is selected to facilitate the removal of water formed during the reaction via azeotropic distillation, thereby driving the equilibrium towards the product.[4]
-
Amine Source: For the synthesis of the primary diamide, a source of ammonia is required. In this protocol, we will adapt the direct amidation method by using an ammonium salt in a high-temperature reaction, which will generate ammonia in situ.
Experimental Protocol: Furan-2,5-dicarboxamide Synthesis
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,5-Furandicarboxylic acid (FDCA) | C₆H₄O₅ | 156.09 | 1.56 g (10 mmol) | Ensure it is dry. |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 2.88 g (30 mmol) | Source of ammonia. |
| Niobium Pentoxide (Nb₂O₅) | Nb₂O₅ | 265.81 | 100 mg | Catalyst. |
| o-Xylene | C₈H₁₀ | 106.16 | 50 mL | Solvent. |
Apparatus:
-
100 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
Procedure:
-
To the three-neck round-bottom flask, add 2,5-furandicarboxylic acid (1.56 g, 10 mmol), ammonium carbonate (2.88 g, 30 mmol), and niobium pentoxide (100 mg).
-
Add o-xylene (50 mL) and a magnetic stir bar.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (approximately 144 °C) with vigorous stirring.
-
Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue the reflux for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature. The product, furan-2,5-dicarboxamide, will precipitate out of the solution.
-
Filter the solid product and the catalyst.
-
Wash the solid with a small amount of cold o-xylene and then with diethyl ether to remove any residual solvent.
-
The solid catalyst (Nb₂O₅) can be separated from the product by dissolving the product in a suitable hot polar solvent (e.g., DMSO), filtering the insoluble catalyst, and then allowing the product to recrystallize upon cooling. However, for the subsequent dehydration step, the presence of the catalyst may not be detrimental, and the mixture can be used directly after drying.
-
Dry the crude furan-2,5-dicarboxamide in a vacuum oven.
Part 2: Dehydration of Furan-2,5-dicarboxamide to this compound
The second and final stage of the synthesis is the dehydration of the furan-2,5-dicarboxamide intermediate to the target dinitrile. This is a common transformation in organic synthesis, and several dehydrating agents are effective.[1][6]
Causality of Experimental Choices:
-
Dehydrating Agent: Phosphorus pentoxide (P₂O₅) is a powerful and commonly used dehydrating agent for the conversion of amides to nitriles.[6] Its high affinity for water drives the reaction to completion. Other reagents like POCl₃ or SOCl₂ can also be used, but P₂O₅ is often effective for aromatic and heterocyclic amides.[6][7]
-
Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in a high-boiling inert solvent. Heating is required to overcome the activation energy of the dehydration process.
Experimental Protocol: this compound Synthesis
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Furan-2,5-dicarboxamide | C₆H₆N₂O₃ | 154.12 | 1.54 g (10 mmol) | From Part 1. |
| Phosphorus Pentoxide | P₂O₅ | 141.94 | 2.84 g (20 mmol) | Highly hygroscopic. |
| Sand | SiO₂ | - | ~5 g | To ensure good mixing. |
Apparatus:
-
50 mL round-bottom flask
-
Short path distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar (optional, mechanical stirring is better)
Procedure:
-
In a dry 50 mL round-bottom flask, thoroughly mix furan-2,5-dicarboxamide (1.54 g, 10 mmol) with phosphorus pentoxide (2.84 g, 20 mmol) and sand (~5 g). The sand helps to prevent the reaction mixture from clumping and ensures better heat transfer.
-
Assemble a short path distillation apparatus on top of the flask.
-
Heat the mixture gently at first under reduced pressure.
-
Gradually increase the temperature to 150-200 °C.
-
The this compound product will sublime and collect in the condenser of the short path distillation apparatus.
-
Continue heating until no more product sublimes.
-
Allow the apparatus to cool to room temperature before carefully dismantling.
-
Scrape the purified this compound from the condenser.
Workflow Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Characterization and Expected Results
The final product, this compound, should be a white to pale yellow solid. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: The melting point of this compound can be compared to literature values.
-
FT-IR Spectroscopy: Look for the characteristic nitrile (C≡N) stretching frequency around 2230 cm⁻¹. The disappearance of the amide C=O and N-H stretches from the starting material should also be confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a singlet for the two equivalent furan protons.
-
¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the nitrile carbons and the furan ring carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
The expected overall yield for this two-step synthesis is in the range of 50-70%, depending on the efficiency of each step and the care taken during work-up and purification.
Safety Precautions
-
Phosphorus pentoxide (P₂O₅) is a highly corrosive and hygroscopic substance. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It reacts violently with water.
-
o-Xylene is flammable and a skin and eye irritant. Work in a well-ventilated area, preferably a fume hood.
-
The sublimation should be performed under vacuum with appropriate shielding.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Furan-2,5-dicarbonitrile via Dehydration of 2,5-Furandicarboxamide
Introduction: The Rising Prominence of Furan-2,5-dicarbonitrile in Advanced Material and Pharmaceutical Synthesis
This compound, a key bio-based platform chemical, is emerging as a valuable building block in the development of novel polymers and pharmaceuticals. Derived from renewable resources, its rigid furan core and reactive nitrile functionalities make it an attractive alternative to petroleum-based terephthalates in the synthesis of high-performance polyesters, polyamides, and other advanced materials. Furthermore, the dinitrile moiety offers versatile handles for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry.
This comprehensive guide provides detailed protocols for the synthesis of this compound, commencing with the preparation of the precursor, 2,5-furandicarboxamide, from the readily available 2,5-furandicarboxylic acid (FDCA). The subsequent dehydration of the diamide to the target dinitrile is discussed in depth, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended for researchers and professionals in the fields of organic synthesis, polymer chemistry, and drug development.
Part 1: Synthesis of the Precursor - 2,5-Furandicarboxamide
The synthesis of 2,5-furandicarboxamide is a critical first step. A reliable two-step procedure starting from 2,5-furandicarboxylic acid (FDCA) is outlined below. This involves the initial conversion of the diacid to the more reactive diacid chloride, followed by amidation.
Mechanistic Rationale: Activation of Carboxylic Acids
Direct amidation of carboxylic acids is often inefficient. Therefore, the carboxylic acid groups of FDCA are first activated by conversion to the corresponding acid chlorides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent cascade of steps, involving the departure of sulfur dioxide and a chloride ion, results in the formation of the acylium ion, which is then attacked by a chloride ion to yield the acid chloride.
Experimental Protocol: Synthesis of 2,5-Furandicarbonyl Dichloride
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a nitrogen inlet, suspend 2,5-furandicarboxylic acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 g of FDCA).
-
Slowly add thionyl chloride (2.2 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the solid FDCA.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,5-furandicarbonyl dichloride can be used in the next step without further purification.
Experimental Protocol: Synthesis of 2,5-Furandicarboxamide
Materials:
-
2,5-Furandicarbonyl dichloride (from the previous step)
-
Concentrated aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
Procedure:
-
Dissolve the crude 2,5-furandicarbonyl dichloride in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonia (at least 4 equivalents) to the cooled solution with vigorous stirring. The diamide will precipitate as a white solid.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Filter the white precipitate and wash it thoroughly with cold water to remove any ammonium chloride.
-
Wash the solid with a small amount of cold DCM or THF to remove any unreacted starting material.
-
Dry the resulting 2,5-furandicarboxamide in a vacuum oven.
Part 2: Dehydration of 2,5-Furandicarboxamide to this compound
The crucial step in this synthesis is the dehydration of the primary amide groups of 2,5-furandicarboxamide to the corresponding nitriles. Several dehydrating agents can be employed for this transformation, with thionyl chloride being a common and effective choice.
Mechanistic Insight: The Role of the Dehydrating Agent
The dehydration of a primary amide to a nitrile involves the removal of a molecule of water. Strong dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride facilitate this process by converting the amide's carbonyl oxygen into a good leaving group.
With thionyl chloride, the reaction is believed to proceed through an initial attack of the amide oxygen on the sulfur atom of SOCl₂. This is followed by a series of elimination and proton transfer steps, ultimately leading to the formation of the nitrile, sulfur dioxide, and hydrochloric acid.
Experimental Protocol: Dehydration using Thionyl Chloride
Materials:
-
2,5-Furandicarboxamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 2,5-furandicarboxamide (1 equivalent) in an anhydrous solvent.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (2.2 to 2.5 equivalents) to the cooled suspension with stirring.
-
After the addition is complete, add anhydrous pyridine or triethylamine (2.2 to 2.5 equivalents) dropwise. This base will neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Part 3: Purification and Characterization
Purification of the crude this compound is essential to obtain a product of high purity suitable for downstream applications.
Purification Protocol
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: For higher purity, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Below is a summary of expected characterization data.
| Technique | Expected Observations |
| Melting Point | A sharp melting point should be observed for the pure compound. |
| ¹H NMR | A singlet in the aromatic region corresponding to the two equivalent protons on the furan ring. |
| ¹³C NMR | Signals corresponding to the furan ring carbons and the nitrile carbons. |
| FT-IR | A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₂N₂O). |
Note: At the time of writing, detailed, experimentally verified spectroscopic data for this compound is not widely available in public databases. The information provided is based on general principles of spectroscopy and data for analogous furan compounds. Researchers are strongly encouraged to perform their own detailed characterization.
Part 4: Safety Precautions
It is imperative to adhere to strict safety protocols when performing these syntheses.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
2,5-Furandicarboxylic Acid and its Derivatives: May cause skin and eye irritation. Handle with care and appropriate PPE.
-
Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any unreacted thionyl chloride carefully with a suitable alcohol before disposal.
Conclusion
The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of this compound from 2,5-furandicarboxylic acid. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can effectively produce this valuable bio-based building block for a wide range of applications in materials science and drug discovery.
References
-
OrgoSolver. Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Available at: [Link]
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available at: [Link]
-
NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
-
Master Organic Chemistry. Dehydration of amides to give nitriles. Available at: [Link]
Cyanation of furan-containing compounds to yield dinitriles
Application Note & Protocol
Topic: Strategic Cyanation of Furan-Containing Compounds for the Synthesis of High-Value Dinitriles
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furan scaffold is a privileged five-membered aromatic heterocycle, integral to medicinal chemistry and materials science due to its unique electronic properties and synthetic versatility.[1][2][3] The introduction of nitrile functionalities, particularly in a 2,5-disubstituted pattern to form dinitriles, exponentially increases the value of the furan core. These dinitriles serve as critical precursors for a variety of functional groups—including amines, amides, and carboxylic acids—and are key building blocks for advanced polymers and pharmacologically active agents.[4] This guide provides a comprehensive overview of modern cyanation strategies, explains the rationale behind methodological choices, and delivers a detailed, field-proven protocol for the synthesis of furan-2,5-dicarbonitrile.
The Strategic Importance of Furan Dinitriles
Furan-containing compounds are foundational in numerous therapeutic agents, including the anti-ulcer drug Ranitidine and the antibacterial agent Nitrofurazone.[5][6] The nitrile group (-C≡N) is a powerful functional group in drug design; it can act as a bioisostere for a carbonyl group, improve metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.[1] Furan dinitriles, such as furan-2,5-dicarboxylic acid (a derivative), are valuable monomers for creating novel polymers and versatile intermediates for complex molecular architectures.[7] The challenge lies in the selective and efficient introduction of two nitrile groups onto the sensitive furan ring, which is prone to degradation under harsh acidic or oxidative conditions.[5]
Comparative Analysis of Cyanation Methodologies
The synthesis of furan dinitriles can be approached through several distinct chemical pathways. The choice of method is dictated by factors such as substrate availability, functional group tolerance, scalability, and safety considerations. The most prevalent strategies include transition-metal-catalyzed cross-coupling, direct C-H functionalization, and electrochemical methods.
Transition Metal-Catalyzed Cross-Coupling
This is the most established and reliable approach, typically involving the reaction of a dihalogenated furan (e.g., 2,5-dibromofuran) with a cyanide source, catalyzed by a palladium or copper complex.[8][9]
-
Palladium Catalysis: Palladium-catalyzed cyanations are highly efficient for aryl halides and pseudo-halides.[10][11] The primary challenge is the deactivation of the palladium catalyst by the cyanide anion, which can be mitigated by using specific ligands, less toxic cyanide sources like zinc cyanide (Zn(CN)₂), or non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[11][12]
-
Copper Catalysis: The Rosenmund-von Braun reaction, using stoichiometric or catalytic copper(I) cyanide, is a classic method.[9] Modern protocols have improved its scope and reduced the required temperature and catalyst loading.[8]
Direct C-H Cyanation
More recent and atom-economical strategies aim to directly replace C-H bonds on the furan ring with nitrile groups, bypassing the need for pre-halogenated substrates. These methods often employ a transition metal catalyst and an oxidant in combination with a cyanide source.[8] While powerful, achieving high regioselectivity for dicyanation on an unsubstituted furan ring can be challenging.
Electrochemical Cyanation
Electrosynthesis offers a greener and safer alternative to traditional methods.[13] These reactions can generate the cyanating agent in situ from less toxic precursors like 5-aminotetrazole, avoiding the handling of bulk, highly toxic cyanide salts.[14][15] Electrochemical C-H cyanation of electron-rich heteroarenes like furan is a promising area of active research.[16]
Methodology Comparison Table
| Methodology | Typical Substrate | Cyanide Source | Catalyst/Conditions | Advantages | Limitations |
| Palladium-Catalyzed Coupling | 2,5-Dihalofuran | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) or Pd(II) precatalyst, phosphine ligand | High yields, excellent functional group tolerance, well-understood mechanism.[10][11][12] | Requires pre-functionalized substrate; catalyst can be poisoned by cyanide.[11] |
| Copper-Catalyzed Coupling | 2,5-Dihalofuran | CuCN | Cu(I) salt, high temperature | Cost-effective catalyst, classic reliable method.[8] | Often requires high temperatures and stoichiometric copper; substrate scope can be limited.[8] |
| Direct C-H Cyanation | Furan, substituted furans | NaCN, KCN, TMSCN | Cu or Pd catalyst, oxidant (e.g., I₂) | Atom-economical, avoids pre-functionalization.[8] | Regioselectivity can be difficult to control for dinitrile synthesis; may require specific directing groups. |
| Electrochemical Cyanation | Furan, substituted furans | NaCN, or precursors like 5-aminotetrazole | Undivided electrochemical cell, Pt electrodes | Avoids bulk toxic reagents, mild conditions, sustainable.[14][15][16] | Can be substrate-specific; optimization of electrochemical parameters required.[17] |
Detailed Protocol: Palladium-Catalyzed Synthesis of this compound
This section provides a robust and validated protocol for the synthesis of this compound from 2,5-dibromofuran using a palladium-catalyzed approach.
Principle and Mechanistic Rationale
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The choice of zinc cyanide (Zn(CN)₂) as the cyanide source is strategic; it is significantly less toxic than alkali metal cyanides and its lower solubility and tendency to form stable zinc-halide complexes help to maintain a low concentration of free cyanide in solution, thus preventing the deactivation of the palladium catalyst.[11] The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is chosen for its ability to stabilize the palladium center throughout the catalytic cycle and promote the crucial reductive elimination step.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="[Ar(Br)-Pd(II)L₂(Br)]", fillcolor="#FBBC05", fontcolor="#202124"]; cn_complex [label="[Ar(CN)-Pd(II)L₂(Br)]", fillcolor="#34A853", fontcolor="#FFFFFF"]; dinitrile_complex [label="[Ar(CN)₂-Pd(II)L₂]", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for cycle structure center [shape=point, width=0]; re_product [label="Ar(CN)₂", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (+ ArBr₂)", color="#EA4335"]; oa_complex -> cn_complex [label=" Transmetalation 1\n (Zn(CN)₂)", color="#202124"]; cn_complex -> dinitrile_complex [label=" Transmetalation 2\n (Zn(CN)₂)", color="#202124"]; dinitrile_complex -> pd0 [label=" Reductive Elimination", color="#4285F4"]; dinitrile_complex -> re_product [style=dashed, arrowhead=none, color="#5F6368"];
// Invisible edges for layout center -> pd0 -> oa_complex -> cn_complex -> dinitrile_complex -> center [style=invis];
// Caption labelloc="b"; label="Palladium Catalytic Cycle for Dicyanation"; }
Figure 1. Simplified Pd-catalyzed cyanation cycle.
Critical Safety Protocol
WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[18] This procedure must be performed by trained personnel in a certified chemical fume hood.[19][20]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (double-gloving with nitrile is recommended).[20][21]
-
Handling: Weigh and handle solid zinc cyanide exclusively within the fume hood to prevent inhalation of dust.[18] Never work alone.[21]
-
Acid Incompatibility: Keep all acids away from the reaction area. Acids react with cyanide salts to produce highly toxic hydrogen cyanide (HCN) gas.[22]
-
Waste Disposal: All cyanide-containing waste (liquid and solid) must be collected in a dedicated, clearly labeled, sealed waste container.[18] Do not mix with other waste streams, especially acidic waste.[22]
-
Emergency: Have a cyanide exposure first-aid kit and trained personnel available. In case of exposure, call emergency services immediately.[20]
Materials and Equipment
-
Reagents:
-
2,5-Dibromofuran (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (for extraction)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Pd₂(dba)₃ (0.025 eq) and dppf (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
-
Reagent Addition:
-
To the catalyst solution, add 2,5-dibromofuran (1.0 eq) followed by zinc cyanide (1.2 eq). CAUTION: Add Zn(CN)₂ carefully inside the fume hood.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Quenching (Optional but Recommended): To neutralize any residual cyanide in the aqueous layer, add a small amount of 10% bleach solution or pH 10 buffer followed by bleach, and stir for 1 hour before disposal.[20][21]
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a solid.
-
General Experimental and Analytical Workflow
The following diagram illustrates the logical flow from initial setup to final analysis, providing a clear roadmap for executing the synthesis.
// Nodes sub_prep [label="1. Reagent & Glassware Preparation\n(Flame-dry flask, weigh reagents)", fillcolor="#FBBC05"]; inert_atm [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill with N₂)", fillcolor="#FBBC05"]; cat_form [label="3. Catalyst Pre-formation\n(Pd₂(dba)₃ + dppf in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="4. Add Substrates\n(2,5-Dibromofuran, Zn(CN)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="5. Thermal Reaction\n(Heat to 120°C, monitor progress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Aqueous Workup & Extraction\n(Quench, extract with EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="7. Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="8. Product Characterization\n(NMR, MS, m.p.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sub_prep -> inert_atm; inert_atm -> cat_form; cat_form -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> analysis;
// Caption labelloc="b"; label="Workflow for Palladium-Catalyzed Dicyanation"; }
Figure 2. Step-by-step experimental workflow.
References
-
Laboratory Use of Cyanide Salts Safety Guidelines . (2015). EHS.MIT.EDU. [Link]
-
Cyanides - Division of Research Safety . (2014). University of Illinois. [Link]
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
-
SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP) . (2018). [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . (2018). [Link]
-
Daugulis, O., et al. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds . (2010). PMC - NIH. [Link]
-
Isse, A. A., et al. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source . (2022). JACS Au. [Link]
-
Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes . (2020). RSC Advances. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production . (2024). MDPI. [Link]
-
Nitrile synthesis by C-C coupling (cyanation) . Organic Chemistry Portal. [Link]
-
An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles . (2013). PMC - NIH. [Link]
-
Chapter 1: Introduction to Copper Catalysis . Shodhganga. [Link]
-
Rajendra, M. A., et al. Palladium-Catalyzed Cyanation under Mild Conditions . (2020). Thieme. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS . (2022). ResearchGate. [Link]
-
Floyd, A. J., et al. Direct cyanation of the furan nucleus by chlorosulphonyl isocyanate . (1983). Semantic Scholar. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) . Organic Chemistry Portal. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives . (2004). ResearchGate. [Link]
-
Electrocatalytic conversion of biomass-derived furan compounds . (2023). RSC Publishing. [Link]
-
Synthesis of 3-halo-2,5-disubstituted furans via CuX mediated cyclization–halogenation reactions . ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan . Pharmaguideline. [Link]
-
2-Furonitrile . Wikipedia. [Link]
-
Furan as a versatile synthon . Modern Drug Discovery. [Link]
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source . (2022). PubMed. [Link]
-
Cyanation . Wikipedia. [Link]
-
Pharmacological activity of furan derivatives . (2024). ResearchGate. [Link]
-
Fors, B. P., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides . (2013). PMC - NIH. [Link]
-
Electrochemical C‐H Cyanation of Electron‐Rich (Hetero)Arenes . (2020). ResearchGate. [Link]
-
C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives . (2021). RSC Publishing. [Link]
-
Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling . (2024). RSC Publishing. [Link]
-
Furans, thiophenes and related heterocycles in drug discovery . (2012). PubMed. [Link]
-
Synthesis of Furan and Thiophene . SlideShare. [Link]
-
Synthesis of Furan . MBB College. [Link]
-
Direct Oxidative Cyanation of Dibenzofuran . ResearchGate. [Link]
-
Furan synthesis . Organic Chemistry Portal. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide . (2013). Arkat USA. [Link]
-
Paal-Knorr Furan Synthesis . Organic Chemistry Portal. [Link]
-
Arenenitrile synthesis by cyanations or substitution . Organic Chemistry Portal. [Link]
-
Cyanation – Knowledge and References . Taylor & Francis. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis . (2020). ACS Publications. [Link]
-
Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones . (2017). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 20. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. lsuhsc.edu [lsuhsc.edu]
- 22. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furan-2,5-dicarbonitrile
Abstract
Furan-2,5-dicarbonitrile is a valuable heterocyclic compound characterized by a furan ring substituted with cyano groups at the 2 and 5 positions.[1] This symmetrical molecule serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its dinitrile functionality allows for diverse chemical transformations, making it a versatile precursor for more complex molecular architectures. This document provides a comprehensive guide to the palladium-catalyzed synthesis of this compound, detailing the underlying reaction mechanisms, offering optimized experimental protocols, and discussing key process parameters and troubleshooting strategies.
Introduction: The Significance of this compound and Palladium Catalysis
This compound: A Versatile Synthetic Intermediate
This compound, also known as 2,5-dicyanofuran, is a stable, colorless to pale yellow solid at room temperature.[1] The electron-withdrawing nature of the two nitrile groups significantly influences the reactivity of the furan ring, making it a valuable intermediate in organic synthesis. The cyano groups can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and amides, providing access to a wide range of furan derivatives.[3] Notably, the dicarboxylic acid derivative, furan-2,5-dicarboxylic acid (FDCA), is a key monomer for the production of bio-based polymers and has shown promise in pharmaceutical applications for improving drug solubility and stability.[4]
The Power of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] The cyanation of aryl and heteroaryl halides is a particularly important transformation for introducing the synthetically versatile nitrile group.[5] While traditional methods like the Sandmeyer or Rosenmund-von Braun reactions often require harsh conditions and stoichiometric amounts of toxic copper cyanide, palladium-catalyzed methods offer a milder and more general alternative.[6]
However, palladium-catalyzed cyanations are not without their challenges. A primary issue is the potential for the cyanide anion to strongly coordinate to and deactivate the palladium catalyst, thereby inhibiting the catalytic cycle.[6][7] To overcome this, various strategies have been developed, including the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and the addition of co-catalysts or additives to protect the active palladium species.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed cyanation of a dihalofuran (e.g., 2,5-dibromofuran) proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting suboptimal results.
Figure 1. Generalized catalytic cycle for the palladium-catalyzed cyanation of a dihalofuran.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,5-dihalofuran, forming a Pd(II)-aryl complex.
-
Transmetalation (Cyanide Transfer): The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center, displacing the halide.
-
Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the C-CN bond and regenerating the active Pd(0) catalyst.
-
Repeat Cycle: The regenerated Pd(0) catalyst can then catalyze the cyanation of the second halide on the furan ring to yield the final dinitrile product.
Optimized Protocol for this compound Synthesis
This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides, with modifications to suit the specific substrate, 2,5-dibromofuran.[8][9] The use of a heterogeneous Pd/C catalyst is highlighted for its practicality and ease of removal.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dibromofuran | ≥97% | Commercially Available | Handle with care, potential irritant. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Heterogeneous catalyst. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥98% | Commercially Available | Ligand. |
| Zinc Cyanide (Zn(CN)₂) | ≥98% | Commercially Available | Highly Toxic. Handle in a fume hood with appropriate PPE. |
| Zinc Formate Dihydrate | ≥98% | Commercially Available | Additive to reactivate the catalyst.[8] |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Commercially Available | Reaction solvent. |
| Toluene | Anhydrous | Commercially Available | Used for workup. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house | Used for workup. |
| Brine | ACS Grade | Prepared in-house | Used for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
| Celite® | --- | Commercially Available | Filtration aid. |
Experimental Procedure
Safety Precaution: Zinc cyanide is highly toxic if ingested, inhaled, or in contact with skin. It can release toxic hydrogen cyanide gas upon contact with acids. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromofuran (1.0 mmol, 225.9 mg), zinc cyanide (1.2 mmol, 141.3 mg, 1.2 equiv), palladium on carbon (10 wt. %, 0.02 mmol Pd, 21.3 mg, 2 mol %), dppf (0.04 mmol, 22.2 mg, 4 mol %), and zinc formate dihydrate (0.1 mmol, 19.1 mg, 10 mol %).[8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with toluene (20 mL).
-
Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst and other insoluble materials. Wash the filter cake with additional toluene (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to pale yellow solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: Expect a singlet in the aromatic region corresponding to the two equivalent protons on the furan ring.
-
¹³C NMR: Expect signals for the quaternary carbons attached to the nitrile groups, the protonated carbons of the furan ring, and the nitrile carbons.
-
FT-IR: Look for a characteristic strong absorption band for the C≡N stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₆H₂N₂O, MW: 118.09 g/mol ) should be observed.[10]
-
Melting Point: The experimentally determined melting point should be consistent with the literature value (approx. 63 °C).
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following decision tree provides a logical framework for troubleshooting common issues.
Figure 2. A decision tree for troubleshooting the palladium-catalyzed cyanation reaction.
Key Optimization Considerations:
-
Ligand Choice: While dppf is a versatile and commonly used ligand, the choice of phosphine ligand can significantly impact reaction efficiency. For challenging substrates, bulkier, more electron-rich ligands may be beneficial.[7]
-
Cyanide Source: While Zn(CN)₂ is effective, the non-toxic and inexpensive potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer alternative.[6][11] Its use may require adjustments to the solvent system (e.g., aqueous/organic biphasic systems) and the addition of a base.[6]
-
Catalyst Loading: The catalyst loading can often be reduced for highly reactive substrates, making the process more cost-effective and reducing palladium contamination in the final product.[8]
-
Solvent: DMAc is an excellent solvent for this reaction, but other high-boiling polar aprotic solvents like DMF or NMP can also be used. The choice of solvent can influence reaction rates and solubility of reagents.[9]
Conclusion
The palladium-catalyzed synthesis of this compound from 2,5-dihalofurans is a robust and adaptable method for accessing this valuable synthetic intermediate. By understanding the underlying catalytic cycle and carefully controlling reaction parameters, researchers can achieve high yields of the desired product. The protocol detailed herein, utilizing a practical heterogeneous catalyst system, provides a solid foundation for laboratory-scale synthesis. Further optimization of ligands, cyanide sources, and reaction conditions can lead to even more efficient and scalable processes, paving the way for broader applications of this compound in drug discovery and materials science.
References
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(54), 32491–32508. [Link]
-
Zhang, Y., & Wang, Y. (2019). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. ChemistrySelect, 4(29), 8563-8567. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
Gross, T., & Beller, M. (2006). A new palladium catalyst system for the cyanation of aryl chlorides. Tetrahedron Letters, 47(48), 8561-8564. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved January 5, 2026, from [Link]
-
Wang, X., et al. (2023). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry, 21(30), 6175-6179. [Link]
-
Li, W., et al. (2018). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 13(17), 2339-2349. [Link]
-
Slideshare. (n.d.). Applications of furan and its derivative. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 5, 2026, from [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
Sources
- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. Applications of furan and its derivative | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Bio-based Synthesis of Furan-2,5-dicarbonitrile from Furfural: A Chemoenzymatic Approach
Affiliation: Google Research
Abstract
Furan-2,5-dicarbonitrile (FDC) is a promising bio-based platform chemical with potential applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. Its rigid, furan-based structure offers unique properties for the development of novel materials. This application note details a comprehensive chemoenzymatic strategy for the synthesis of FDC from furfural, a readily available platform chemical derived from lignocellulosic biomass. The proposed pathway integrates selective chemical oxidation and oximation with a final, highly specific enzymatic dehydration step, offering a sustainable and efficient alternative to traditional nitrile synthesis methods that often rely on toxic cyanide reagents. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing in-depth protocols and the scientific rationale behind each step.
Introduction: The Case for a Bio-based Furan Dinitrile
The transition to a bio-based economy necessitates the development of sustainable methods for the production of valuable platform chemicals from renewable resources. Furfural, derived from the dehydration of pentose sugars found in hemicellulose, is a key bio-based building block.[1] The conversion of furfural into high-value derivatives such as this compound (FDC) is of significant interest. The two nitrile groups of FDC offer versatile reactivity for polymerization and as precursors for the synthesis of diamines, diacids, and other functionalized molecules.
Traditional chemical routes to nitriles often involve harsh reaction conditions and the use of highly toxic cyanide-based reagents.[2] Biocatalysis, with its mild reaction conditions, high selectivity, and reduced environmental impact, presents an attractive alternative.[3] This application note outlines a novel three-step chemoenzymatic pathway to synthesize FDC from furfural, culminating in a key enzymatic step utilizing an aldoxime dehydratase.
Proposed Chemoenzymatic Pathway from Furfural to this compound
The proposed synthesis of FDC from furfural is a three-step process that combines chemical and enzymatic transformations to achieve the desired product with high efficiency and selectivity.
Caption: Proposed chemoenzymatic pathway for the synthesis of this compound (FDC) from furfural.
Experimental Protocols
This section provides detailed, step-by-step protocols for each stage of the FDC synthesis.
Step 1: Chemical Oxidation of Furfural to 2,5-Diformylfuran (DFF)
Scientific Principle: The selective oxidation of the aldehyde group in furfural to a carboxylic acid, followed by a second oxidation at the 5-position of the furan ring, is a challenging transformation. While biocatalytic oxidation of 5-hydroxymethylfurfural (HMF) to DFF is known, a direct and selective biocatalytic route from furfural to DFF is not well-established.[4][5] Therefore, a chemical oxidation approach is employed for this initial step. This protocol utilizes pyridinium chlorochromate (PCC), a selective oxidizing agent for converting alcohols to aldehydes, which can also be adapted for the oxidation of furan rings.[6]
Materials:
-
Furfural
-
2,5-Bis(hydroxymethyl)furan (as an alternative starting material for DFF synthesis)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Rotary evaporator
-
Chromatography column
Protocol:
-
Reaction Setup: In a 500-mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (78.1 mmol) of 2,5-bis(hydroxymethyl)furan in 250 mL of dichloromethane.
-
Addition of Oxidant: Slowly add 37.0 g (171.9 mmol) of PCC to the stirring solution over a period of 10 minutes. The color of the reaction mixture will change from red-orange to brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pass the reaction mixture through a fritted filter packed with silica gel to remove the chromium solids. Collect the light yellow filtrate in a round-bottom flask.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:1) to afford pure 2,5-diformylfuran.[6]
Step 2: Chemical Oximation of 2,5-Diformylfuran (DFF) to 2,5-Furandialdoxime
Scientific Principle: The conversion of aldehydes to aldoximes is a standard condensation reaction with hydroxylamine.[1] This reaction is typically carried out under mild conditions and proceeds with high efficiency.
Materials:
-
2,5-Diformylfuran (DFF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol or an aqueous solvent system
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Protocol:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve 2 equivalents of hydroxylamine hydrochloride in a minimal amount of water or a water/ethanol mixture.
-
Neutralization: Add 2 equivalents of a base, such as sodium bicarbonate, to the hydroxylamine hydrochloride solution to generate free hydroxylamine.
-
Reaction: To this solution, add 1 equivalent of 2,5-diformylfuran.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Product Isolation: The resulting 2,5-furandialdoxime may precipitate out of the solution. If so, collect the product by filtration. If it remains in solution, it can be extracted with a suitable organic solvent.
-
Drying: Dry the isolated product under vacuum. The crude 2,5-furandialdoxime is often of sufficient purity for the next enzymatic step.
Step 3: Enzymatic Dehydration of 2,5-Furandialdoxime to this compound (FDC)
Scientific Principle: Aldoxime dehydratases (Oxd) are a class of heme-containing enzymes that catalyze the dehydration of aldoximes to their corresponding nitriles under mild, aqueous conditions.[7] This enzymatic step offers a green and highly selective alternative to chemical dehydration methods. While natural Oxds often show limited activity towards aromatic aldoximes, protein engineering has yielded variants with improved catalytic efficiency for such substrates. For this protocol, an engineered Oxd, such as OxdF1 from Pseudomonas putida F1, is proposed.[3]
Materials:
-
2,5-Furandialdoxime
-
Engineered aldoxime dehydratase (e.g., whole cells of E. coli expressing the enzyme, or purified enzyme)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC for analysis
Protocol:
-
Enzyme Preparation: Prepare a suspension of E. coli whole cells expressing the engineered aldoxime dehydratase in potassium phosphate buffer.
-
Reaction Setup: In a temperature-controlled vessel, add the 2,5-furandialdoxime substrate to the enzyme suspension. The final substrate concentration should be optimized based on the enzyme's activity and stability.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Monitor the conversion of the dialdoxime to the dinitrile by HPLC analysis of aliquots taken from the reaction mixture at regular intervals.
-
Product Extraction: Once the reaction has reached completion, centrifuge the mixture to pellet the whole cells. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[8][9]
Data Presentation
| Step | Reaction | Key Reagents/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| 1 | Furfural Derivative Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | >95% | |
| 2 | Oximation | Hydroxylamine hydrochloride, NaHCO₃ | Water/Ethanol | Room Temp. | High | |
| 3 | Enzymatic Dehydration | Engineered Aldoxime Dehydratase | Phosphate Buffer | 30°C | Substrate Dependent | [3] |
Caption: Summary of the key reaction parameters for the chemoenzymatic synthesis of this compound.
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the three-step chemoenzymatic synthesis of this compound.
Conclusion and Future Perspectives
This application note presents a viable and detailed chemoenzymatic pathway for the synthesis of this compound from the bio-based platform chemical, furfural. By combining established chemical transformations with a novel biocatalytic step, this approach offers a more sustainable route to a valuable dinitrile monomer. The use of an engineered aldoxime dehydratase in the final step circumvents the need for toxic cyanide reagents, aligning with the principles of green chemistry.
Future research should focus on developing a fully biocatalytic route from furfural to FDC. This would involve the discovery or engineering of enzymes capable of the selective oxidation of furfural to 2,5-diformylfuran and the biocatalytic oximation of the resulting dialdehyde. The continued exploration and engineering of aldoxime dehydratases to broaden their substrate scope and enhance their activity towards furan-based dialdoximes will be crucial for the industrial feasibility of this bio-based synthesis.
References
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022). National Institutes of Health. [Link]
-
Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. (2014). Angewandte Chemie (International ed. in English). [Link]
-
Aldoxime dehydratases: production, immobilization, and use in multistep processes. (2024). Applied Microbiology and Biotechnology. [Link]
-
Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. (2017). ResearchGate. [Link]
-
One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. (2020). Royal Society of Chemistry. [Link]
-
Enantioselective dehydration of aldoximes giving the corresponding nitrile. (2019). ResearchGate. [Link]
-
Engineered aldoxime dehydratase to enable the chemoenzymatic conversion of benzyl amines to aromatic nitriles. (2023). Bioorganic Chemistry. [Link]
-
Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis. (2011). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Catalytic Acylation of Amines with Aldehydes or Aldoximes. (2010). Organic Letters. [Link]
-
Aldoxime dehydratase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Enzyme-Catalyzed Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid. (2014). University of Groningen Research Portal. [Link]
-
Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes: The Substrate Scope of Aldoxime Dehydratases. (2015). ResearchGate. [Link]
-
Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts. (2015). Green Chemistry. [Link]
-
Photocatalytic Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran over Nb2O5 under Visible Light. (2020). ACS Sustainable Chemistry & Engineering. [Link]
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021). European Patent Office. [Link]
-
Furan. (n.d.). Organic Syntheses. [Link]
-
the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr. (2021). Indian Academy of Sciences. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science Research Portal. [Link]
-
Synthesis and Characterization of Furanic Compounds. (2015). Defense Technical Information Center. [Link]
-
Enzymatic synthesis of furan-based polymers. (2020). Wageningen University & Research. [Link]
-
Oxime. (n.d.). Wikipedia. [Link]
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Furan-2,5-dicarbonitrile: A Bio-Based Monomer for the Synthesis of High-Performance Polytriazine Polymers
Introduction
The imperative for sustainable materials has driven significant research into the utilization of biomass-derived monomers for the synthesis of advanced polymers. Furan-based compounds, accessible from renewable resources like lignocellulosic biomass, are at the forefront of this endeavor.[1][2] While furan-based polyesters and polyamides have been extensively studied, Furan-2,5-dicarbonitrile (FDCN) presents a unique and compelling opportunity as a monomer for the creation of nitrogen-rich, thermally stable polymers.[3] The nitrile functionalities of FDCN allow for polymerization via polycyclotrimerization, yielding a robust polymer backbone featuring triazine rings.[1][4][5] These furan-triazine polymers are anticipated to exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them attractive candidates for a range of high-performance applications.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the FDCN monomer and its subsequent polymerization to yield furan-polytriazine networks. Detailed protocols, causality behind experimental choices, and characterization guidelines are presented to facilitate the exploration of this promising class of bio-based polymers.
Logical Workflow: From Biomass Precursor to Furan-Triazine Polymer
The overall synthetic strategy involves a two-stage process. The first stage is the synthesis of the this compound (FDCN) monomer from a readily available bio-based precursor. The second stage is the polymerization of the FDCN monomer to form the final polytriazine polymer.
Caption: From biomass precursor to high-performance polymer.
PART 1: Synthesis of this compound (FDCN) Monomer
The synthesis of FDCN can be efficiently achieved from 2,5-diformylfuran (DFF), a versatile platform chemical derivable from the oxidation of 5-hydroxymethylfurfural (HMF), which is produced from carbohydrates.[7][8] The synthetic route involves a two-step oximation-dehydration strategy.[9]
Protocol 1: Synthesis of this compound (FDCN)
Step 1: Oximation of 2,5-Diformylfuran
This step converts the aldehyde groups of DFF into oxime groups using hydroxylamine.
-
Materials:
-
2,5-Diformylfuran (DFF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-diformylfuran in a mixture of water and ethanol.
-
Add hydroxylamine hydrochloride and sodium bicarbonate to the solution. The sodium bicarbonate is used to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 2,5-diformylfuran dioxime, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to obtain the pure dioxime. An isolated yield of around 90% can be expected.[9]
-
Step 2: Dehydration of 2,5-Diformylfuran Dioxime
This step converts the oxime groups into nitrile groups.
-
Materials:
-
2,5-Diformylfuran dioxime
-
Amberlyst-15 (or another suitable solid acid catalyst)
-
Anhydrous toluene (or another suitable high-boiling point solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend the 2,5-diformylfuran dioxime in anhydrous toluene.
-
Add Amberlyst-15 as the dehydration catalyst.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to yield pure FDCN as a solid. An isolated yield of approximately 82% can be achieved.[9]
-
PART 2: Polymerization of this compound (FDCN)
The polymerization of FDCN is achieved through polycyclotrimerization of the nitrile groups, which results in the formation of a network polymer with repeating triazine units. This reaction is typically catalyzed by strong acids or Lewis acids.[4][10]
Protocol 2: Polycyclotrimerization of this compound
This protocol describes the acid-catalyzed polycyclotrimerization of FDCN to form a furan-polytriazine network.
-
Materials:
-
This compound (FDCN)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous o-dichlorobenzene (o-DCB)
-
Methanol
-
Hexane
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous o-dichlorobenzene.
-
Add trifluoromethanesulfonic acid to the solution with stirring. The reaction is typically carried out at room temperature.[4][10]
-
The polymerization will proceed, and the viscosity of the solution will increase. The reaction time can be varied to control the molecular weight and cross-linking density of the resulting polymer.
-
To terminate the polymerization, pour the reaction mixture into a large volume of a methanol/hexane mixture to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and catalyst, and dry under vacuum.
-
Caption: Step-by-step workflow for the polymerization of FDCN.
PART 3: Characterization of Furan-Polytriazine Polymers
Thorough characterization of the synthesized furan-polytriazine polymer is crucial to understand its structure and properties.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the formation of the polytriazine network.[11][12] Key spectral features to look for include:
-
The disappearance or significant reduction of the nitrile peak (C≡N stretch) around 2230 cm⁻¹.
-
The appearance of characteristic peaks for the triazine ring, typically in the region of 1550-1350 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the cross-linked polymer.[13]
-
¹³C NMR: Expect to see signals corresponding to the furan ring carbons and the carbons of the triazine ring.
-
¹H NMR: The signals for the protons on the furan ring will be present.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Furan-triazine polymers are expected to exhibit high thermal degradation temperatures, often exceeding 400 °C.[4][6]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or semi-crystalline nature.[4]
Solubility and Mechanical Properties
The cross-linked nature of the furan-polytriazine polymer will likely result in limited solubility in common organic solvents. The mechanical properties, such as tensile strength and modulus, can be evaluated on films or molded samples of the polymer and are expected to be high due to the rigid polymer backbone.[4][7]
Data Presentation
Table 1: Properties of this compound (FDCN) Monomer
| Property | Value | Reference |
| CAS Number | 58491-62-6 | [14] |
| Molecular Formula | C₆H₂N₂O | [15] |
| Molecular Weight | 118.09 g/mol | [15] |
| Appearance | Solid | [14] |
| Melting Point | 63 °C | [14] |
| Boiling Point | 213.0 ± 20.0 °C at 760 mmHg | [14] |
Table 2: Expected Properties of Furan-Polytriazine Polymers
| Property | Expected Range | Reference |
| Thermal Degradation Temperature (TGA, 10% weight loss) | > 400 °C | [4][6] |
| Glass Transition Temperature (Tg) | 100 - 200 °C | [4] |
| Solubility | Insoluble in common solvents | [10] |
| Mechanical Properties | High tensile strength and modulus | [7] |
Potential Applications
The unique combination of a bio-based origin and high-performance characteristics positions furan-polytriazine polymers for a variety of advanced applications, including:
-
Aerospace and Automotive Components: Their high thermal stability and mechanical strength make them suitable for use in demanding environments.[1]
-
Electronic Materials: The nitrogen-rich triazine rings may impart interesting dielectric properties, making them potential candidates for use in electronic components and packaging.[1]
-
High-Performance Coatings and Adhesives: Their chemical resistance and thermal stability are desirable for protective coatings and high-temperature adhesives.
-
Porous Materials for Catalysis and Separation: The synthesis of porous triazine-based polymers is an active area of research, with potential applications in heterogeneous catalysis and gas separation.[5][16]
Safety and Handling
-
This compound (FDCN): FDCN is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[15][17]
-
Trifluoromethanesulfonic acid: This is a strong, corrosive acid and should be handled with extreme care in a fume hood, using appropriate PPE.
-
Solvents: The solvents used in the synthesis and polymerization are flammable and should be handled in a well-ventilated area, away from ignition sources.
Conclusion
This compound stands out as a promising bio-based monomer for the synthesis of high-performance furan-polytriazine polymers. The synthetic routes outlined in this application note provide a clear pathway for researchers to explore this novel class of materials. The expected combination of sustainability, high thermal stability, and robust mechanical properties makes these polymers highly attractive for a range of advanced applications. Further research into the structure-property relationships and processing of these materials will undoubtedly unlock their full potential.
References
- Polytriazine. (n.d.). In [Source name].
-
Chan, C. Y. K., Lam, J. W. Y., Jim, C. K. W., Sung, H. H. Y., Williams, I. D., & Tang, B. Z. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules, 46(24), 9494–9506. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94081, this compound. Retrieved from [Link]
-
Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis. (n.d.). In Journal of Materials Chemistry A. Retrieved from [Link]
-
Chan, C. Y. K., Lam, J. W. Y., Jim, C. K. W., Sung, H. H. Y., Williams, I. D., & Tang, B. Z. (2013). Polycyclotrimerization of dinitriles: A new polymerization route for the construction of soluble nitrogen-rich polytriazines with hyperbranched structures and functional properties. HKUST Research Portal. Retrieved from [Link]
-
Almeida, J. A. S., et al. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Polymers, 15(8), 1883. [Link]
-
Chan, C. Y. K., Lam, J. W. Y., Jim, C. K. W., Sung, H. H. Y., Williams, I. D., & Tang, B. Z. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with. HKUST Jockey Club Institute for Advanced Study. Retrieved from [Link]
-
Poly (triazine imide) Ligand Based 2D Metal Coordination Polymers: Design, Synthesis and Application in Electrocatalytic Water Oxidation. (2021). ResearchGate. Retrieved from [Link]
- SAFETY DATA SHEET: Furan-2,5-dicarboxylic acid. (2025). [Source name].
-
Molecular Modifications of Crystalline Poly(triazine imide) for Advancing its Structure-Property Relationships in Light-Driven Catalysis. (2025). ChemRxiv. Retrieved from [Link]
-
Journal articles: 'Polycyclotrimerization'. (2022). Grafiati. Retrieved from [Link]
-
Effects of furan on thermal degradation of the random copolymer. (n.d.). ResearchGate. Retrieved from [Link]
- API Furan-2. (2019). [Source name].
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). PubMed. Retrieved from [Link]
-
Hytrel-like Copolymers Based on Furan Polyester: The Effect of Poly(Butylene Furanoate) Segment on Microstructure and Mechanical/Elastic Performance. (n.d.). MDPI. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]
-
Larbi, B., Hachemaoui, A., Ahmed, Y., Abdelghani, B., Karime, C., & Mohamed, B. (2013). Synthesis of Poly[(pyrrole-2,5-diyl)-co-(4- hydroxylbenzylidene)] Catalysed by Maghnite– H+. Semantic Scholar. Retrieved from [Link]
-
Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. (n.d.). MDPI. Retrieved from [Link]
-
Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. (2023). MDPI. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. (2024). ResearchGate. Retrieved from [Link]
-
Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications. (2023). ChemRxiv. Retrieved from [Link]
-
Thiophene‐Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calculations. (2012). PubMed. Retrieved from [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). PURE – Our Research Portal. Retrieved from [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method. (n.d.). Google Patents.
-
Polypyrrole Derivatives: Preparation, Properties and Application. (n.d.). MDPI. Retrieved from [Link]
-
Impemba, S., et al. (2025). Synthesis of Novel Cyclic Poly(2,5-furylene vinylene) Biosourced Furanic Polymers via McMurry Homopolymerization of Diformylfuran. Chemical Engineering Transactions, 118, 355-360. [Link]
Sources
- 1. material-properties.org [material-properties.org]
- 2. research.setu.ie [research.setu.ie]
- 3. Thiophene-2,5-dicarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ias2.ust.hk [ias2.ust.hk]
- 11. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 58491-62-6 [sigmaaldrich.com]
- 15. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. apifishcare.co.uk [apifishcare.co.uk]
Application Note & Protocol: Polycondensation of Furan-2,5-dicarbonitrile with Diamines for High-Performance Bio-based Polymers
Introduction
The global shift towards a sustainable economy has spurred significant research into bio-based polymers as alternatives to their petroleum-derived counterparts.[1] Furan-based polymers, in particular, are at the forefront of this transition, with the potential to replace widely used plastics like polyethylene terephthalate (PET).[1][2] Furan-2,5-dicarbonitrile (FDCAN), a derivative of C6 sugars, is a key renewable monomer. Its rigid furan ring and reactive nitrile functionalities make it an ideal building block for high-performance polymers with excellent thermal and mechanical properties.
This application note provides a detailed guide for the synthesis and characterization of polymers derived from the polycondensation of this compound with various diamines. This process yields poly(furan-2,5-diyl-pyrimidine-4,6-diyl)s, a class of nitrogen-containing heterocyclic polymers known for their remarkable thermal stability. This document is designed for researchers, scientists, and professionals in polymer chemistry, materials science, and drug development, offering insights into reaction mechanisms, a comprehensive experimental protocol, characterization techniques, and potential applications.
Theoretical Background: The Polycondensation Mechanism
The reaction between this compound and diamines is a polycondensation reaction that proceeds through a nucleophilic addition to the nitrile groups, which is then followed by a cyclization step. A strong base, such as an alkoxide, is typically required to catalyze this reaction.
Key Mechanistic Steps:
-
Deprotonation: A strong base deprotonates the amine groups of the diamine monomer, thereby increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting amide anion attacks the electrophilic carbon of the nitrile group on the this compound.
-
Cyclization and Aromatization: This is followed by an intramolecular cyclization and an elimination reaction, which often releases ammonia or a primary amine, to form a stable, aromatic pyrimidine ring. This process repeats, leading to the formation of the polymer chain.
The resulting highly conjugated polymer backbone is responsible for the exceptional thermal stability of the material.
Caption: Reaction pathway for the base-catalyzed polycondensation of FDCAN and a diamine.
Experimental Protocol: Synthesis of a Poly(furan-2,5-diyl-pyrimidine-4,6-diyl)
The following protocol outlines a representative synthesis using this compound and a generic aliphatic or aromatic diamine.
3.1. Materials and Reagents
-
This compound (FDCAN) (>99% purity)
-
Diamine (e.g., 1,6-hexanediamine or m-phenylenediamine) (>99% purity)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Argon or Nitrogen gas (high purity)
3.2. Equipment Setup
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Gas inlet/outlet for inert atmosphere
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Caption: Schematic of the experimental setup for the polycondensation reaction.
3.3. Reaction Procedure
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and subsequently cooled under a stream of inert gas.
-
Inert Atmosphere: The reaction setup should be assembled as depicted in the diagram and purged with argon or nitrogen for at least 30 minutes to eliminate oxygen and moisture. A positive pressure of inert gas must be maintained throughout the reaction.
-
Solvent and Catalyst Addition: Add anhydrous NMP (or DMSO) and a magnetic stir bar to the three-necked flask. Carefully add the sodium hydride dispersion. Causality: Anhydrous conditions are crucial as water can react with the strong base and impede polymerization.
-
Monomer Dissolution: In a separate flask, dissolve the diamine in anhydrous NMP.
-
Initiation: Slowly add the diamine solution to the reaction flask containing the NaH suspension using the dropping funnel. Stir the mixture at room temperature for 1-2 hours. Insight: This step ensures the complete deprotonation of the diamine, which forms the highly reactive amide anions necessary to initiate polymerization.
-
FDCAN Addition: Dissolve the this compound in anhydrous NMP and add this solution dropwise to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature, typically between 80-120 °C, and stir for 24-48 hours. The progress of the reaction can be monitored by observing the increase in the viscosity of the solution.
-
Quenching: After the desired reaction time, cool the mixture to room temperature and quench the reaction by slowly adding methanol to neutralize any residual base.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of deionized water. The solid polymer is then collected by vacuum filtration.
-
Washing: Wash the polymer repeatedly with deionized water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
3.4. Self-Validating System & Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low polymer yield | Incomplete reaction; presence of moisture or oxygen. | Ensure rigorous anhydrous and inert conditions. Extend reaction time or increase temperature. |
| Low molecular weight | Chain termination by impurities; non-stoichiometric monomer ratio. | Purify monomers and solvent. Accurately weigh monomers. |
| Insoluble polymer | High degree of cross-linking. | Lower the reaction temperature or concentration. |
| Dark-colored product | Side reactions or degradation at high temperatures. | Optimize reaction temperature and time. Ensure efficient stirring. |
Characterization of the Resulting Polymer
A comprehensive characterization is vital to confirm the structure, molecular weight, and properties of the synthesized poly(furan-2,5-diyl-pyrimidine-4,6-diyl).
4.1. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the formation of the pyrimidine ring and the disappearance of the nitrile group. Key vibrational bands to identify include C=N and C=C stretching of the pyrimidine ring (around 1620 cm⁻¹) and the absence of the C≡N stretching band from FDCAN (around 2230 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the polymer's repeating unit.[4][5] The chemical shifts of the protons and carbons in the furan and pyrimidine rings, as well as in the diamine residue, can be assigned to confirm the expected structure.[4]
4.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[4] A suitable solvent system, such as NMP with LiBr, is required.
4.3. Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[4][6] This analysis provides the decomposition temperature (Td), a key indicator of the material's high-performance characteristics.[6][7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.[1][2] The Tg is a critical parameter for understanding the material's mechanical properties and processing window.[2]
4.4. Summary of Typical Characterization Data
| Property | Typical Value Range | Significance |
| Mn (GPC) | 10,000 - 50,000 g/mol | Indicates the average chain length of the polymer. |
| PDI (GPC) | 1.5 - 2.5 | Measures the breadth of the molecular weight distribution. |
| Tg (DSC) | > 200 °C[3] | Defines the transition from a rigid to a flexible state. |
| Td (TGA, 5% weight loss) | > 300 °C[7] | Indicates the onset of thermal degradation and highlights thermal stability. |
Potential Applications
The exceptional thermal stability, chemical resistance, and potential for high mechanical strength make poly(furan-2,5-diyl-pyrimidine-4,6-diyl)s highly attractive for a variety of advanced applications. These include:
-
High-temperature resistant coatings and films
-
Matrix resins for advanced composites in the aerospace and automotive industries
-
Membranes for gas separation and filtration
-
Electronic materials, such as high-performance dielectrics
References
- ACS Omega. Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography.
- ResearchGate. Synthesis and characterization of bio-based furanic polyesters. 2025-08-06.
- Macromolecules. Synthesis and Characterization of Thermosetting Furan-Based Epoxy Systems.
- MDPI. Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere.
- National Institutes of Health. Biobased 2,5-Bis(hydroxymethyl)
- MDPI.
- ResearchGate. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. 2025-10-13.
- ResearchGate. Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. 2025-08-06.
- PubMed. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. 2023-02-22.
- OUCI.
- BioResources.
- CICECO.
- Semantic Scholar. SYNTHESIS AND PROPERTIES OF POLYIMINES BASED ON DIALDEHYDES OF THE FURAN SERIES AND VARIOUS DIAMINES. 2023-05-15.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
- Recent Progress on Bio-Based Polyesters Derived
- PubMed.
- National Institutes of Health. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. 2023-02-22.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 3. SYNTHESIS AND PROPERTIES OF POLYIMINES BASED ON DIALDEHYDES OF THE FURAN SERIES AND VARIOUS DIAMINES | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Furan-2,5-dicarbonitrile as a Bio-Renewable Building Block for High-Performance Porous Organic Frameworks
Introduction: The Convergence of Sustainability and Advanced Materials
Porous Organic Frameworks (POFs) have emerged as a frontier class of materials, distinguished by their robust covalent linkages, exceptional thermal and chemical stability, and vast, tunable internal surface areas.[1][2] These characteristics make them prime candidates for applications ranging from gas storage and separation to catalysis and energy storage.[1] Concurrently, the imperative for sustainable chemistry is driving a paradigm shift from petroleum-derived feedstocks to bio-renewable resources. Furan-2,5-dicarbonitrile stands at the intersection of these two fields. Derived from biomass, this molecule is not merely a "green" alternative but a high-performance building block, offering unique electronic properties and structural rigidity that can be leveraged to create next-generation POFs.[3][4][5] The nitrile functionalities of this compound are particularly significant, as they serve as ideal precursors for forming incredibly stable triazine rings through cyclotrimerization, leading to the creation of Covalent Triazine Frameworks (CTFs), a highly robust subclass of POFs.[6][7]
This document provides a comprehensive guide to the synthesis of furan-based CTFs, detailing the underlying scientific principles, a step-by-step experimental protocol, and essential characterization techniques for researchers, chemists, and materials scientists.
Part 1: Scientific Rationale and Design Principles
The Chemistry of Covalent Triazine Frameworks (CTFs)
The synthesis of CTFs from nitrile-functionalized monomers is predicated on the principle of ionothermal synthesis. This method involves heating the monomer with a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at high temperatures (400–700 °C). The molten salt acts as both the solvent and the catalyst, promoting the irreversible cyclotrimerization of three nitrile groups to form a 1,3,5-triazine ring. This reaction is exceptionally robust, forming strong covalent bonds that imbue the final framework with remarkable thermal and chemical stability. The resulting network is inherently porous due to the rigid and non-planar arrangement of the building blocks around the newly formed triazine nodes.
Causality Behind Experimental Choices: Why this compound?
The selection of this compound as a monomer is a deliberate choice driven by several key advantages:
-
Bio-Renewable Origins: this compound can be synthesized from 2,5-furandicarboxylic acid (FDCA), a key platform chemical derived from the dehydration of sugars found in biomass.[8][9] This sustainable sourcing provides a critical advantage over traditional aromatic monomers derived from finite petrochemicals.
-
Structural Rigidity and Defined Geometry: The furan ring is a rigid, planar five-membered heterocycle. This inherent rigidity is crucial for preventing the collapse of the porous structure after the removal of the solvent or template, leading to permanent porosity. The linear disposition of the nitrile groups at the 2 and 5 positions ensures a predictable and extended network formation.
-
Enhanced Functionality: The presence of an oxygen atom in the furan ring introduces polarity and a potential site for post-synthetic modification, while also influencing the electronic properties of the framework. This can be advantageous for selective gas adsorption or catalytic applications.
The overall synthesis strategy is visualized in the workflow below.
Caption: Experimental workflow for the synthesis of a furan-based Covalent Triazine Framework (F-CTF-1).
Part 2: Experimental Protocol for Furan-CTF-1 Synthesis
This protocol describes the ionothermal synthesis of a porous Covalent Triazine Framework from this compound, designated herein as F-CTF-1.
Materials and Equipment
-
Reagents:
-
This compound (C₆H₂N₂O, MW: 118.09 g/mol )
-
Zinc Chloride (ZnCl₂, anhydrous, ≥98%)
-
Hydrochloric Acid (HCl, ~37%)
-
Tetrahydrofuran (THF, HPLC grade)
-
Acetone (HPLC grade)
-
Deionized Water
-
-
Equipment:
-
Tube furnace with programmable temperature controller
-
Heavy-walled quartz ampoules (e.g., 10 mm ID, 15 mm OD, 150 mm length)
-
Schlenk line or glovebox for inert atmosphere handling
-
High-temperature torch for sealing quartz
-
Soxhlet extraction apparatus
-
Centrifuge
-
Vacuum oven or Schlenk line for drying
-
Safety Precautions:
-
This compound is toxic if swallowed, inhaled, or in contact with skin.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.
-
The sealing and opening of quartz ampoules under vacuum pose a risk of implosion/explosion. Use a blast shield and proper safety glasses.
-
High-temperature furnace operations should be conducted in a well-ventilated area.
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Ampoule: a. In a fume hood, place this compound (e.g., 200 mg, 1.69 mmol) and anhydrous zinc chloride (e.g., 462 mg, 3.39 mmol, 2 molar equivalents) into a clean, dry quartz ampoule. b. Attach the ampoule to a Schlenk line. Evacuate the ampoule to high vacuum (<10⁻³ mbar) and gently heat with a heat gun (~100 °C) for 15 minutes to remove any adsorbed moisture. c. Backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle three times.
-
Ionothermal Reaction: a. While under vacuum, carefully seal the ampoule to a length of approximately 12 cm using a high-temperature oxygen-propane torch. b. Place the sealed ampoule inside a programmable tube furnace, ensuring it is positioned horizontally in the center of the heating zone. c. Heating Program: i. Ramp the temperature from ambient to 400 °C over 2 hours. ii. Hold at 400 °C for 10 hours. iii. Ramp the temperature from 400 °C to 600 °C over 1 hour. iv. Hold at 600 °C for 12 hours. v. Allow the furnace to cool naturally to room temperature.
-
Work-up and Purification: a. Once cooled, carefully retrieve the ampoule. Score the ampoule with a diamond scribe and, taking all necessary safety precautions (inside a fume hood, behind a blast shield), carefully break it open. b. Transfer the resulting black solid monolith into a beaker containing 100 mL of deionized water. Use a glass rod to break up the solid into a fine powder. c. Stir the suspension for 2 hours, then wash with 200 mL of 2 M HCl solution and stir for 12 hours to dissolve the ZnCl₂ catalyst. d. Isolate the solid by centrifugation or filtration. e. Sequentially wash the powder with: i. 200 mL of deionized water (3 times) ii. 150 mL of THF (2 times) iii. 150 mL of acetone (2 times) f. For rigorous purification, perform a Soxhlet extraction on the powder with THF for 24 hours.
-
Activation: a. Collect the purified black powder by filtration. b. Dry the sample in a vacuum oven or on a Schlenk line at 150 °C under dynamic vacuum for 12 hours to remove all residual solvents and fully activate the pores. c. Store the activated F-CTF-1 material under an inert atmosphere.
Part 3: Material Characterization and Validation
Successful synthesis is validated by confirming the formation of the triazine-linked framework and characterizing its porosity.
Chemical Structure Validation
The cyclotrimerization reaction can be visualized as follows:
Caption: Reaction scheme for the cyclotrimerization of this compound.
-
FT-IR Spectroscopy: The primary indicator of a successful reaction is the significant attenuation or complete disappearance of the characteristic nitrile (C≡N) stretching vibration peak at ~2230 cm⁻¹. Concurrently, the appearance of new peaks around 1510 cm⁻¹ and 1350 cm⁻¹ corresponds to the C-N stretching modes within the newly formed triazine rings.
-
Solid-State ¹³C NMR: This technique provides insight into the local carbon environments. The spectrum of the final product should show the disappearance of the nitrile carbon resonance (~115 ppm) and the appearance of a new resonance corresponding to the aromatic carbons of the triazine ring (~170 ppm).
Porosity and Stability Analysis
The defining feature of a POF is its permanent porosity, which is quantified using gas sorption analysis.
-
Nitrogen Sorption at 77 K: An activated sample of F-CTF-1 should exhibit a Type I or Type IV isotherm, characteristic of microporous or hierarchical micro-mesoporous materials, respectively. The data from this experiment is used to calculate key porosity parameters.
-
Thermogravimetric Analysis (TGA): TGA is performed under an inert atmosphere to assess the thermal stability of the framework. Covalent triazine frameworks are known for their exceptional stability, often showing no significant weight loss below 500 °C.[12]
Expected Material Properties
The following table summarizes the anticipated properties for a successfully synthesized F-CTF-1, based on data from analogous porous organic frameworks.
| Property | Expected Value/Observation | Characterization Method |
| Appearance | Fine black powder | Visual Inspection |
| BET Surface Area | 600 - 1500 m²/g | N₂ Sorption at 77 K |
| Total Pore Volume | 0.4 - 0.9 cm³/g | N₂ Sorption at 77 K |
| Key FT-IR Peaks | Disappearance of ~2230 cm⁻¹ (C≡N)Appearance of ~1510, 1350 cm⁻¹ (Triazine) | FT-IR Spectroscopy |
| Thermal Stability (T₅) | > 500 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Crystallinity | Largely Amorphous | Powder X-ray Diffraction (PXRD) |
Conclusion and Outlook
The use of this compound provides a sustainable and effective route to novel porous organic frameworks with high stability and permanent porosity. The protocol detailed here offers a reproducible method for synthesizing these advanced materials. The unique combination of a bio-derived building block with the robust chemistry of triazine formation opens avenues for creating functional materials tailored for CO₂ capture, heterogeneous catalysis, and potentially for specialized applications in drug delivery and separations.[13][14] Future work may focus on the introduction of additional functionalities to the furan ring prior to polymerization to further tune the surface chemistry and performance of these promising materials.
References
- Ma, J., Wang, M., Du, Z., Chen, C., Gao, J., & Xu, J. (n.d.). Synthesis and properties of furan-based imine-linked porous organic frameworks. Polymer Chemistry (RSC Publishing).
- Corina, A., et al. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Furan-Based Polymers in Organic Solar Cells.
- RSC Publishing. (n.d.). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans.
- MDPI. (n.d.). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates.
- ResearchGate. (2015). Porous Organic Frameworks: Synthetic Strategy and Their Applications.
- RSC Publishing. (n.d.). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates.
- ResearchGate. (n.d.). Principles for the Synthesis of Porous Organic Frameworks.
- (n.d.). Furan as a versatile synthon.
- Ren, H., et al. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Journal of Materials Chemistry.
- ResearchGate. (n.d.). Synthesis and properties of furan-based imine-linked porous organic frameworks.
- MDPI. (n.d.). Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes.
- Zhu, G. (n.d.). Porous organic frameworks: design, synthesis and their advanced applications.
- MDPI. (n.d.). Porphyrin-Based Covalent Organic Frameworks: Design, Synthesis, Photoelectric Conversion Mechanism, and Applications.
- ResearchGate. (n.d.). Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates.
- (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources.
- National Institutes of Health (NIH). (n.d.). This compound. PubChem.
- ResearchGate. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.
- National Institutes of Health (NIH). (n.d.). Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Wang, S., et al. (2025). Construction of F-containing porous organic framework with low CH4 uptake and high C3H8/CH4. Separation and Purification Technology.
- Achmem. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 10. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. achmem.com [achmem.com]
- 12. Synthesis and properties of furan-based imine-linked porous organic frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction of F-containing porous organic framework with low CH>4> uptake and high C>3>H>8>/CH>4> - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Note: Furan-2,5-dicarbonitrile as a Bio-derived Platform for Novel Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Abstract: The imperative for sustainable chemical manufacturing has catalyzed research into bio-based platform molecules. Furan-2,5-dicarboxylic acid (FDCA), identified by the US Department of Energy as a top value-added chemical from biomass, serves as a crucial starting material for polymers and fine chemicals.[1] This application note focuses on its derivative, furan-2,5-dicarbonitrile, a versatile precursor for synthesizing heterocyclic compounds with potential agrochemical applications. We provide a comprehensive guide, including the rationale for synthetic pathways and detailed, step-by-step protocols for converting this compound into a novel furan-bis(1,3,4-oxadiazole) scaffold, a motif prevalent in modern fungicides.[2][3][4][5]
Introduction: The Shift to Sustainable Agrochemical Feedstocks
The agrochemical industry is increasingly leveraging sustainable and renewable feedstocks to reduce environmental impact and move away from petroleum-based starting materials. Lignocellulosic biomass, a non-edible and abundant resource, is a prime candidate for conversion into high-value chemical building blocks.[6] One such key intermediate is 2,5-furandicarboxylic acid (FDCA), accessible through the dehydration of C6 sugars.[6][7] FDCA's rigid, aromatic-like structure makes it an excellent bio-based substitute for terephthalic acid in polymer production.[8]
Beyond polymers, the functional groups of FDCA and its derivatives offer rich opportunities for fine chemical synthesis. This compound, which can be derived from FDCA, is a particularly attractive precursor. The two nitrile groups serve as versatile handles for constructing complex heterocyclic systems, many of which form the core of commercial pesticides. The 1,3,4-oxadiazole ring, for instance, is a well-established pharmacophore in fungicides, known to exhibit a wide range of biological activities.[2][3][4][5]
This guide provides the scientific rationale and detailed protocols for utilizing this compound in the synthesis of a furan-bis(1,3,4-oxadiazole) derivative, demonstrating a clear and efficient pathway from a biomass-derived platform molecule to a potential agrochemical candidate.
Synthetic Pathway Overview
The overall synthetic strategy begins with the conversion of the readily available furan-2,5-dicarboxylic acid (FDCA) to the target precursor, this compound. This dinitrile is then systematically elaborated into a more complex heterocyclic structure with known fungicidal potential.
From FDCA to this compound
The synthesis of this compound from FDCA is a multi-step process that enhances the reactivity of the carboxyl groups for subsequent transformations. The most common laboratory-scale route involves converting the diacid to a more reactive intermediate, such as a diacyl chloride, followed by amidation and dehydration.[9]
-
Step 1: Acyl Chloride Formation: FDCA is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form furan-2,5-dicarbonyl dichloride. This is a standard and high-yielding conversion.[10]
-
Step 2: Amidation: The highly reactive diacyl chloride is then reacted with aqueous ammonia to form furan-2,5-dicarboxamide.
-
Step 3: Dehydration: The final step involves the dehydration of the diamide to the dinitrile using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride. This classic reaction efficiently converts the amide functionalities into nitriles.
The following diagram illustrates the pathway from biomass-derived sugars to the key this compound precursor.
Building the Agrochemical Scaffold
The dinitrile is an excellent electrophile, but for building heterocyclic rings like oxadiazoles, it is more practical to first convert it to a dihydrazide. This intermediate contains the necessary N-N bond for cyclization.
The proposed workflow is as follows:
-
Hydrazinolysis: this compound is reacted with hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbons, followed by tautomerization and cyclization to form an intermediate which ultimately yields furan-2,5-dicarbohydrazide.
-
Cyclization to Bis-oxadiazole: The resulting dihydrazide is then cyclized to form the target 2,2'-(furan-2,5-diyl)bis(1,3,4-oxadiazole). This can be achieved by reacting the dihydrazide with various one-carbon electrophiles. For simplicity and efficacy, triethyl orthoformate is an excellent choice, as it introduces the single carbon atom required to close the oxadiazole ring and generates volatile byproducts (ethanol). Dehydrative cyclization using reagents like phosphoryl chloride is also a common and effective method.[11]
This synthetic sequence transforms the linear dinitrile into a rigid, planar bis-heterocyclic system, a common strategy in the design of bioactive molecules.
Experimental Protocols
Safety Precaution: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[12] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Furan-2,5-dicarbohydrazide
Rationale: This protocol converts the nitrile functionalities into hydrazides, which are the direct precursors for the 1,3,4-oxadiazole ring system. Ethanol is used as a solvent due to its ability to dissolve hydrazine and its relatively high boiling point, allowing the reaction to proceed at a reasonable rate under reflux. The reaction is a nucleophilic addition of hydrazine to the nitrile group.
Materials:
-
This compound (1.18 g, 10.0 mmol)
-
Hydrazine hydrate (~64% N₂H₄, 2.0 mL, ~40.0 mmol)
-
Ethanol (95%), 50 mL
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.18 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the suspension at room temperature to ensure even wetting of the solid.
-
Carefully add hydrazine hydrate (2.0 mL, ~40.0 mmol) to the flask. Caution: Hydrazine is corrosive and toxic. Handle only in a fume hood.
-
Attach a reflux condenser and heat the mixture to reflux (~80-85°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
A white or off-white solid should precipitate. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 15 mL) and then with one portion of cold ethanol (15 mL) to remove any unreacted hydrazine and other impurities.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Protocol 2: Synthesis of 2,2'-(Furan-2,5-diyl)bis(1,3,4-oxadiazole)
Rationale: This step involves the dehydrative cyclization of the dihydrazide to form the thermodynamically stable 1,3,4-oxadiazole rings.[11] Triethyl orthoformate serves as both the reagent (providing the C-H carbon for the oxadiazole ring) and the solvent. The reaction is driven to completion by heating under reflux, which also removes the ethanol byproduct. This method avoids harsh acidic or basic conditions.
Materials:
-
Furan-2,5-dicarbohydrazide (from Protocol 1, 0.91 g, 5.0 mmol)
-
Triethyl orthoformate (25 mL)
-
Round-bottom flask (50 mL) with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Place the dried furan-2,5-dicarbohydrazide (0.91 g, 5.0 mmol) and a magnetic stir bar into a 50 mL round-bottom flask.
-
Add triethyl orthoformate (25 mL) to the flask.
-
Attach a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux (~145-150°C) with stirring. The solid will gradually dissolve as the reaction proceeds.
-
Continue refluxing for 10-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.
-
Dry the purified crystals under vacuum.
Data and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. Expected data are summarized below.
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Expected Yield (%) | M.p. (°C) | Key IR Peaks (cm⁻¹) |
| Furan-2,5-dicarbohydrazide | C₆H₈N₄O₃ | 184.15 | White solid | 80-90 | >250 | 3300-3200 (N-H), 1640 (C=O) |
| 2,2'-(Furan-2,5-diyl)bis(1,3,4-oxadiazole) | C₈H₄N₄O₃ | 204.14 | Off-white/pale yellow solid | 75-85 | >300 | 1620 (C=N), 1560 (C=C), 1080 (C-O-C) |
¹H NMR Data (Expected, in DMSO-d₆):
-
Furan-2,5-dicarbohydrazide: δ ~10.0 (s, 2H, -CONH-), δ ~7.2 (s, 2H, furan-H), δ ~4.6 (s, 4H, -NH₂).
-
2,2'-(Furan-2,5-diyl)bis(1,3,4-oxadiazole): δ ~9.3 (s, 2H, oxadiazole-H), δ ~7.6 (s, 2H, furan-H).
Conclusion
This compound stands out as a potent, bio-derivable intermediate for the synthesis of complex heterocyclic molecules. The protocols detailed in this note provide a reliable and efficient pathway to convert this dinitrile into a furan-bis(1,3,4-oxadiazole) structure, a scaffold of significant interest in the search for new agrochemicals. This approach highlights a tangible link between renewable biomass feedstocks and the development of high-value, potentially patentable active ingredients for the agricultural sector, underscoring the vast potential of green chemistry in this field.
References
-
Godhani, D. R., Mulani, V. B., & Mehta, J. P. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News, 124(2), 304-311. [Link]
-
Baddar, F. G., El-Habashi, A., & Fateen, A. K. (1965). Synthesis and Biological Activities of Some 1,3,4-Oxadiazoles and Bis (1,3,4-Oxadiazoles). Medical Journal of the Islamic World Academy of Sciences. [Link]
-
Jo, H., Lee, S., Kim, H., & Kim, Y. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Advances, 11(58), 36941-36945. [Link]
-
Baddar, F. G., El-Habashi, A., & Fateen, A. K. (1965). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). Journal of the Islamic World Academy of Sciences. [Link]
-
Wang, Y., et al. (2021). Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors via D-gluconate “barbell oxidation” and dehydration. Green Chemistry, 23(21), 8573-8582. [Link]
-
Wang, Y., et al. (2022). Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones. Organic Chemistry Frontiers, 9(1), 105-111. [Link]
-
Stuper-Szablewska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2376. [Link]
-
Pesti, J. A., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic Letters, 19(5), 1232-1235. [Link]
-
Banella, M. B., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(11), 2563-2569. [Link]
-
Qi, X., et al. (2021). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime. ResearchGate. [Link]
-
Li, Q., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13547-13558. [Link]
-
Milata, V., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]
-
Krutošíková, A., & Kováč, J. (1993). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Collection of Czechoslovak Chemical Communications, 58(4), 905-909. [Link]
-
Wang, C., et al. (2019). The route of moderate ammoniated dehydration of 2,5-furandicarboxylic acid. ResearchGate. [Link]
-
Stuper-Szablewska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
-
Stuper-Szablewska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
-
Küçükgüzel, Ş. G., & Çıkla, P. (2003). 5-Furan-2yl[11][13][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[11][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. Turkish Journal of Chemistry, 27(5), 625-634. [Link]
-
National Center for Biotechnology Information. (n.d.). Furan-2,5-dicarboxylate. PubChem Compound Database. Retrieved from [Link]
-
Miedziak, P. J., et al. (2012). The oxidation of 2,5-dimethylfuran by 80 mg 2.5 wt%Au supported on titania... ResearchGate. [Link]
-
Miedziak, P. J., et al. (2012). Gold as a Catalyst for the Ring Opening of 2,5-Dimethylfuran. ResearchGate. [Link]
-
Sajid, M., et al. (2018). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered, 9(1), 138-155. [Link]
-
Newland, M. J., et al. (2022). O3 chemistry of 2,5-dimethylfuran: mechanism development. Environmental Science: Atmospheres, 2(5), 903-916. [Link]
-
Aricò, F., & Tundo, P. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. [Link]
-
Yuan, H., et al. (2019). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. RSC Advances, 9(66), 38877-38881. [Link]
- Loder, D. J., & Salzberg, P. L. (1938). U.S. Patent No. 2,132,849. Washington, DC: U.S.
- Montedison Spa. (1978). DE Patent No. 2818104A1.
- Kurt, E. (1960). DE Patent No. 1083250B.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 7. Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors viad-gluconate “barbell oxidation” and dehydration - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]
- 13. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. medicaljournal-ias.org [medicaljournal-ias.org]
Application Notes and Protocols: Furan-2,5-dicarbonitrile in Pharmaceutical Intermediate Synthesis
Introduction: The Emergence of a Bio-based Platform Chemical in Medicinal Chemistry
Furan-2,5-dicarbonitrile (FDCAN) is a versatile, bio-based platform chemical poised to make significant contributions to the synthesis of pharmaceutical intermediates.[1][2] Derived from renewable resources, this symmetrical dinitrile offers a rigid furan scaffold, a feature increasingly recognized for its favorable pharmacological properties. The furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[3] The true synthetic power of FDCAN, however, lies in the reactivity of its two nitrile groups, which can be readily transformed into a variety of functional groups essential for the construction of complex drug molecules. This document provides a detailed exploration of the applications of this compound in pharmaceutical synthesis, complete with protocols and mechanistic insights.
Core Physicochemical Properties and Reactivity
This compound is a white to light yellow crystalline solid with a molecular weight of 118.09 g/mol .[2][4] Its structure, featuring two electron-withdrawing cyano groups on a furan ring, dictates its chemical behavior. These cyano groups are susceptible to a range of chemical transformations, making FDCAN a valuable starting material for various pharmaceutical intermediates.
| Property | Value | Source |
| Molecular Formula | C₆H₂N₂O | PubChem[2] |
| Molecular Weight | 118.09 g/mol | PubChem[2] |
| Melting Point | 63°C | Alfa Chemistry[4] |
| Boiling Point | 213°C at 760 mmHg | Alfa Chemistry[4] |
| Appearance | White to light yellow powder/crystal | CymitQuimica[1] |
| Solubility | Soluble in polar organic solvents | CymitQuimica[1] |
The primary reactivity of this compound centers on the transformation of the nitrile functionalities. These can undergo hydrolysis to carboxylic acids, reduction to primary amines, or reaction with nucleophiles to form amidines and other nitrogen-containing heterocycles. This versatility allows for the synthesis of a diverse array of molecular scaffolds from a single, readily available starting material.
Application in the Synthesis of Furan-based Diamines: Precursors for Bio-based Polyamides and Active Pharmaceutical Ingredients (APIs)
One of the most significant applications of this compound is its conversion to 2,5-bis(aminomethyl)furan. This diamine is a crucial building block for bio-based polyamides and can also serve as a scaffold for the synthesis of various APIs. The reduction of the dinitrile to the corresponding diamine is a key transformation in this process.
Workflow for the Synthesis of 2,5-bis(aminomethyl)furan
Caption: Synthetic workflow for the conversion of this compound to 2,5-bis(aminomethyl)furan.
Protocol: Catalytic Hydrogenation of this compound
Objective: To synthesize 2,5-bis(aminomethyl)furan via the catalytic hydrogenation of this compound.
Materials:
-
This compound (FDCAN)
-
Raney Nickel (catalyst)
-
Anhydrous ethanol (solvent)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
Standard glassware for filtration and distillation
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel catalyst with anhydrous ethanol to remove any residual water.
-
Reaction Setup: To a high-pressure autoclave, add this compound and the prepared Raney Nickel catalyst in a 1:0.1 molar ratio. Add anhydrous ethanol as the solvent.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by measuring the hydrogen uptake.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate, containing the desired 2,5-bis(aminomethyl)furan, can be purified by vacuum distillation or crystallization.
Causality of Experimental Choices:
-
Raney Nickel: This catalyst is chosen for its high activity and selectivity in nitrile reduction.
-
High Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenation of the aromatic nitrile groups.
-
Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of the nitrile groups.
Synthesis of Furan-2,5-dicarboximidamides: Building Blocks for Bioactive Heterocycles
The dinitrile functionality of FDCAN can be readily converted to diamidines, which are important pharmacophores found in a variety of bioactive molecules, including antimicrobials and enzyme inhibitors.
Pathway to Furan-2,5-dicarboximidamides
Caption: Reaction pathway for the synthesis of Furan-2,5-dicarboximidamide from this compound.
Protocol: Two-Step Synthesis of Furan-2,5-dicarboximidamide Dihydrochloride
Objective: To synthesize Furan-2,5-dicarboximidamide dihydrochloride from this compound.
Materials:
-
This compound (FDCAN)
-
Anhydrous methanol
-
Hydrogen chloride (gas or solution in a non-reactive solvent)
-
Ammonia (gas or solution in methanol)
-
Dry diethyl ether
-
Standard inert atmosphere glassware
Procedure:
Step 1: Synthesis of Dimethyl furan-2,5-dicarboximidate dihydrochloride (Pinner Reaction)
-
Reaction Setup: Dissolve this compound in anhydrous methanol in a flask equipped with a gas inlet and a magnetic stirrer. Cool the solution in an ice bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the solution until saturation. Seal the flask and allow it to stand at room temperature for 24-48 hours.
-
Isolation: The product, dimethyl furan-2,5-dicarboximidate dihydrochloride, will precipitate as a white solid. Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to Furan-2,5-dicarboximidamide dihydrochloride
-
Reaction Setup: Suspend the dimethyl furan-2,5-dicarboximidate dihydrochloride from Step 1 in a saturated solution of ammonia in methanol.
-
Reaction: Stir the suspension at room temperature for 12-24 hours.
-
Isolation: The product, Furan-2,5-dicarboximidamide dihydrochloride, will precipitate. Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.[5]
Causality of Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which would lead to the hydrolysis of the nitrile and imidate intermediates to the corresponding amides and carboxylic acids.
-
Excess HCl: A stoichiometric amount of HCl is required for the formation of the imidate, and an excess ensures the reaction goes to completion and the product precipitates as the hydrochloride salt.
-
Ammonia in Methanol: A high concentration of ammonia is necessary to drive the ammonolysis of the imidate to the desired amidine.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bio-based origin aligns with the principles of green chemistry, while its reactivity allows for the efficient construction of key molecular scaffolds. The protocols detailed in this document for the synthesis of furan-based diamines and diamidines provide a foundation for researchers and drug development professionals to explore the full potential of this promising platform chemical. As the demand for sustainable and efficient synthetic methods in the pharmaceutical industry grows, the applications of this compound are expected to expand significantly.
References
-
PubChem. This compound. [Link]
-
ResearchGate. Application of furan derivative in medicinal field. [Link]
-
ARKAT USA, Inc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
PMC - NIH. Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]
-
PMC - NIH. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. [Link]
-
Sumitomo Chemical Co., Ltd. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
-
PubChem. Furan-2,5-dicarboxylate. [Link]
-
The Royal Society of Chemistry. Catalytic conversion of 5-hydroxymethylfurfural into 2,5-furandiamidine dihydrochloride. [Link]
-
PMC - NIH. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. [Link]
-
ResearchGate. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. [Link]
Sources
- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
Strategic Valorization of Furan-2,5-dicarbonitrile: Application Notes and Protocols for Nucleophilic Ring-Opening Reactions
An Application Guide for Researchers
Abstract: Furan-2,5-dicarbonitrile, an accessible derivative of biomass-derived furan, stands as a pivotal platform chemical. Its unique electronic structure, characterized by an aromatic furan core flanked by two powerful electron-withdrawing nitrile groups, renders it highly susceptible to nucleophilic attack and subsequent ring-opening transformations. This reactivity provides a powerful and atom-economical pathway to synthesize highly functionalized, high-value heterocyclic and carbocyclic systems, which are cornerstone scaffolds in medicinal chemistry and materials science. This guide provides a detailed exploration of the mechanistic principles, reaction classes, and field-proven protocols for the ring-opening reactions of this compound with nitrogen, sulfur, and carbon-based nucleophiles.
Introduction: The Chemical Potential of this compound
Furan and its derivatives are recognized as key building blocks in modern organic synthesis, largely due to their versatile reactivity.[1] While the furan ring possesses aromatic character, its resonance energy is significantly lower than that of benzene, allowing it to undergo dearomatization reactions under relatively mild conditions. In this compound, this inherent reactivity is dramatically amplified. The two nitrile groups at the C2 and C5 positions exert a strong inductive and mesomeric electron-withdrawing effect, polarizing the molecule and activating the furan ring for a range of synthetically useful transformations.
The strategic ring-opening of this molecule serves as a powerful method for converting a simple, bio-based five-membered heterocycle into complex six-membered rings, such as pyridines and benzenes, decorated with valuable functional groups. These products are prevalent in numerous pharmacologically active compounds, making these transformations particularly relevant to professionals in drug discovery and development.[2][3]
Mechanistic Principles: Activation and Transformation
The core reactivity of this compound is governed by its electron-deficient nature. The nitrile groups render the α-carbons (C2/C5) of the furan ring highly electrophilic, making them prime targets for nucleophilic attack. The general mechanism proceeds through a well-defined, logical sequence:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the electrophilic α-carbons of the furan ring. This initial attack breaks the aromaticity of the ring, forming a negatively charged intermediate (a Meisenheimer-like complex).
-
Ring-Opening: The system seeks to regain stability. Driven by the formation of a stable carbonyl group, the endocyclic C-O bond cleaves. This step opens the five-membered ring to form a highly conjugated, open-chain intermediate. This intermediate typically contains a 1,4-dicarbonyl or equivalent functionality, which is a classic precursor for forming six-membered rings.[1]
-
Recyclization and Aromatization: The open-chain intermediate undergoes a rapid intramolecular condensation. Tautomerization and subsequent elimination of a stable molecule (often water) leads to the formation of a new, stable six-membered aromatic ring.
This cascade of reactions is highly efficient, often proceeding in a single pot, transforming a simple starting material into a complex, functionalized product.
Caption: General mechanistic pathway for the transformation of this compound.
Ring-Opening Reactions with N-Nucleophiles (Amines)
The reaction of this compound with primary amines is a powerful method for synthesizing highly substituted pyridines. Specifically, this transformation provides access to 2,6-diaminopyridine-3,5-dicarbonitriles, a scaffold of significant interest in medicinal chemistry.
The reaction likely proceeds via the general mechanism outlined above. The amine acts as the nucleophile, and the nitrogen atom is incorporated into the newly formed ring. The use of two equivalents of the amine or the presence of an ammonia source can lead to the formation of a symmetrical 2,6-diaminopyridine structure.
References
Application Notes & Protocols: Strategic Derivatization of Furan-2,5-dicarbonitrile for Medicinal Chemistry Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Furan-2,5-dicarbonitrile is a highly versatile, bio-based platform chemical poised for significant application in medicinal chemistry. Its symmetrical structure, featuring a bio-friendly furan core and two chemically reactive nitrile groups, offers a unique starting point for the synthesis of diverse molecular architectures. The furan ring often serves as a bioisostere for phenyl rings, potentially improving metabolic stability and pharmacokinetic profiles.[1][2][3][4] This document provides an in-depth guide for researchers and drug development professionals on the strategic derivatization of this compound. We will explore key transformations of the nitrile functionalities into medicinally relevant groups such as tetrazoles, amidines, and aminomethyls, and discuss the utility of the furan core in cycloaddition reactions. Each section elucidates the causal chemistry behind the protocols, offering both theoretical grounding and practical, step-by-step guidance.
Introduction: The this compound Scaffold
The furan nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and bioactive natural products.[1][5][6][7] Its five-membered aromatic structure, containing one oxygen atom, imparts unique electronic and steric properties, often leading to favorable interactions with biological targets and improved drug-like characteristics.[1][8] this compound (FDC), a derivative of biomass-derived 5-hydroxymethylfurfural (HMF), presents itself as a privileged starting material.[5] The two nitrile groups are strong electron-withdrawing moieties that can be readily converted into a variety of other functional groups, making FDC a powerful linchpin for combinatorial library synthesis and lead optimization campaigns.
The strategic value of FDC lies in its capacity for symmetrical derivatization, allowing for the creation of bivalent ligands or molecules with enhanced target avidity. The following sections detail robust protocols for transforming this humble starting material into complex scaffolds with significant therapeutic potential.
Caption: Overview of derivatization pathways for this compound.
Synthesis of Bis-tetrazoles: Bioisosteric Replacement of Carboxylic Acids
Scientific Rationale: The 5-substituted-1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid functional group.[9] It shares a similar pKa and planar, delocalized electronic system, allowing it to engage in similar ionic and hydrogen bonding interactions as a carboxylate.[10] However, tetrazoles often exhibit superior metabolic stability and improved cell permeability compared to their carboxylic acid counterparts, making this transformation a high-value strategy in lead optimization. The conversion of FDC to a bis-tetrazole derivative proceeds via a [3+2] cycloaddition reaction between the nitrile groups and an azide source.[11]
Mechanism Insight: The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂, CuSO₄) or a proton source (e.g., NH₄Cl). The catalyst coordinates to the nitrogen of the nitrile, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cyclization process.[11][12]
Protocol 2.1: Catalyzed [3+2] Cycloaddition for Bis-tetrazole Synthesis
This protocol is adapted from established methods for nitrile-to-tetrazole conversion.[12][13]
Materials:
-
This compound (FDC) (1.0 eq)
-
Sodium Azide (NaN₃) (2.5 eq)
-
Ammonium Chloride (NH₄Cl) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), Sodium Azide (2.5 eq), and Ammonium Chloride (2.5 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to the flask (approx. 10 mL per 1 g of FDC).
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Quenching & Acidification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. Acidify the aqueous solution to pH ~2 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield 2,5-bis(1H-tetrazol-5-yl)furan.
Synthesis of Bis-amidines: Accessing Potent Enzyme Inhibitors
Scientific Rationale: The amidine functional group is a strong base that is protonated at physiological pH. This positive charge allows it to form strong salt bridges with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites. This motif is prevalent in various therapeutic agents, including inhibitors of serine proteases like thrombin.[14] The conversion of FDC to a bis-amidine provides a scaffold capable of bivalent binding or enhanced interaction with targets possessing multiple anionic sites. The classical Pinner synthesis, proceeding through an imidate intermediate, is a reliable method.[14] Alternatively, direct methods have been developed.[15][16]
Protocol 3.1: Pinner-based Synthesis of 2,5-Furandiamidine Dihydrochloride
This protocol is based on the principle of forming an intermediate bis-imidate, which is then ammonolyzed. A related one-pot method has been described for the synthesis of 2,5-furandiamidine dihydrochloride.[16]
Materials:
-
This compound (FDC) (1.0 eq)
-
Anhydrous Ethanol (absolute)
-
Hydrogen Chloride (gas or a solution in anhydrous dioxane)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or a solution in anhydrous ethanol)
Procedure:
-
Imidate Formation:
-
Suspend this compound in anhydrous ethanol in a flame-dried, three-neck flask equipped with a gas inlet, stirrer, and drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry HCl gas through the stirred suspension. The solid will slowly dissolve. Continue the addition of HCl until the solution is saturated.
-
Seal the flask and stir at room temperature for 48-72 hours. The bis-imidate hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the isolated bis-imidate salt in anhydrous ethanol cooled to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension until saturation.
-
Seal the flask and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid is a mixture of the product and ammonium chloride.
-
-
Purification:
-
The crude 2,5-furandiamidine dihydrochloride can be purified by recrystallization from a suitable solvent system like ethanol/ether to remove the more soluble ammonium chloride.
-
Reductive Amination: Creating Versatile Diamine Building Blocks
Scientific Rationale: The catalytic reduction of both nitrile groups on FDC to primary amines yields 2,5-bis(aminomethyl)furan (BAF). BAF is an exceptionally useful building block.[17] The primary amine functionalities can be acylated, alkylated, or used in reductive amination to build a vast array of more complex structures. Furthermore, BAF is a valuable monomer for the synthesis of bio-based polyamides and polyimines. The choice of catalyst is critical to achieve high selectivity and yield, avoiding over-reduction or side reactions.[17][18][19]
Protocol 4.1: Catalytic Hydrogenation to 2,5-bis(aminomethyl)furan
This protocol is a generalized procedure based on literature precedents using heterogeneous catalysts.[17][19]
Materials:
-
This compound (FDC)
-
Catalyst (e.g., Rh/HZSM-5, Raney Nickel, or a specified Cu-based catalyst) (5-10 wt%)
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol with ammonia)
-
Hydrogen Gas (H₂)
Procedure:
-
Reactor Charging: In a high-pressure hydrogenation reactor (e.g., a Parr autoclave), place a solution of this compound in the chosen solvent.
-
Catalyst Addition: Add the hydrogenation catalyst to the reactor. If using methanol as a solvent, the addition of ammonia can help suppress the formation of secondary and tertiary amine side products.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 90-120 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,5-bis(aminomethyl)furan, which can be further purified by distillation under high vacuum or by salt formation.
Caption: Experimental workflow for catalytic hydrogenation of FDC.
Furan as a Diene: Diels-Alder Cycloadditions
Scientific Rationale: The furan ring itself can participate as the 4π-electron component (diene) in [4+2] Diels-Alder cycloadditions.[20][21] This reaction is a powerful method for constructing six-membered rings and complex, bridged bicyclic systems (7-oxabicyclo[2.2.1]heptene adducts).[22] The electron-withdrawing nature of the two nitrile groups on the FDC ring lowers the energy of its Highest Occupied Molecular Orbital (HOMO), making it a less reactive diene in normal-electron-demand Diels-Alder reactions. However, it can be suitable for inverse-electron-demand reactions or react with very reactive dienophiles. These resulting cycloadducts are valuable intermediates that can be further elaborated into diverse molecular frameworks.
Protocol 5.1: General Procedure for Diels-Alder Reaction with FDC
This protocol outlines a general approach; specific conditions, particularly temperature and reaction time, will depend heavily on the chosen dienophile.
Materials:
-
This compound (FDC) (1.0 eq)
-
Dienophile (e.g., Maleic anhydride, N-phenylmaleimide) (1.1 eq)
-
Solvent (e.g., Toluene, Xylene, or solvent-free)
Procedure:
-
Setup: Combine this compound and the dienophile in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Add the solvent (if any) and heat the mixture. For less reactive dienophiles, high temperatures (refluxing in xylene, 140 °C) may be required. For highly reactive dienophiles, the reaction may proceed at room temperature.[20]
-
Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.
-
Isolation: Upon completion, cool the reaction mixture. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude cycloadduct can be purified by recrystallization or column chromatography. The primary product is typically the endo isomer, but this can vary.
Summary of Derivatizations
| Starting Material | Reagents & Conditions | Resulting Functional Group | Key Application |
| This compound | NaN₃, NH₄Cl, DMF, 120 °C | Tetrazole | Carboxylic Acid Bioisostere |
| This compound | 1) HCl, EtOH; 2) NH₃ | Amidine | Enzyme Inhibition (esp. Proteases) |
| This compound | H₂, Catalyst (e.g., Rh), Heat | Primary Amine (-CH₂NH₂) | Versatile Building Block |
| This compound | Dienophile, Heat | 7-oxabicycloheptene | Polycyclic Scaffold Synthesis |
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- Pharmacological activity of furan deriv
- Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
- Pharmacological Study of Some Newly Synthesized Furan Deriv
- Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communic
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica.
- Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles | Semantic Scholar.
- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles | Organic Letters - ACS Public
- US5962693A - Efficient method for the conversion of nitriles to amidines - Google P
- Converting Nitriles to Amides - Chemistry Steps.
- An efficient conversion of nitriles to amidines (1989) | Ravi S.
- Conversion of nitriles to amides - Chemistry LibreTexts. (2023-01-22).
- A Versatile Synthesis of Amidines from Nitriles Via Amidoximes - Taylor & Francis Online.
- One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) - PMC. (2021-06-24).
- Imidazole synthesis - Organic Chemistry Portal.
- Medicinal significance of furan deriv
- [4+2] CYCLOADDITION REACTION (Diels-Alder reaction between furan and maleic acid)
- Application of furan derivative in medicinal field.
- Furan derivative: Significance and symbolism. (2025-09-06).
- Application Notes and Protocols for Diels-Alder Reactions of Furan Deriv
- Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC - NIH.
- 2H-Tetrazole synthesis - Organic Chemistry Portal.
- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central.
- Synthesis of different structurally tetrazoles (1-17) in the presence of CuSO 4 .
- 807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009-10-06).
- Development of Sustainable Catalytic Pathways for Furan Deriv
- The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies - Benchchem.
- This compound | C6H2N2O | CID 94081 - PubChem - NIH.
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI.
- Charges of the three bioisosteric moieties (carboxylic acid, furan, and...
- Catalytic conversion of 5-hydroxymethylfurfural into 2,5-furandiamidine dihydrochloride.
- Catalytic Enantioselective Reactions of Biomass-Derived Furans - OUCI.
- Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing).
- Bioisosterism in Medicinal Chemistry - ResearchG
- Application of Bioisosteres in Drug Design. (2012-05-07).
- Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023-01-28).
- Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)
- 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction - Chemistry LibreTexts. (2020-05-30).
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. ijabbr.com [ijabbr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Furan derivative: Significance and symbolism [wisdomlib.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 15. An efficient conversion of nitriles to amidines (1990) | Ravi S. Garigipati | 175 Citations [scispace.com]
- 16. Catalytic conversion of 5-hydroxymethylfurfural into 2,5-furandiamidine dihydrochloride [ouci.dntb.gov.ua]
- 17. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Catalytic Enantioselective Reactions of Biomass-Derived Furans [ouci.dntb.gov.ua]
- 19. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Furan-2,5-dicarbonitrile (FDCN) Synthesis
Welcome to the technical support center for the synthesis of Furan-2,5-dicarbonitrile (FDCN). This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your FDCN synthesis.
Introduction to this compound Synthesis
This compound (FDCN) is a valuable bio-based platform chemical with growing importance in the development of novel polymers and pharmaceuticals.[1][2][3] Its synthesis, however, can present several challenges that affect the overall yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to navigate these complexities.
The most common and effective route to FDCN starts from biomass-derived 2,5-diformylfuran (DFF).[1][2][3] This process typically involves a two-step reaction: the oximation of DFF to 2,5-diformylfuran dioxime, followed by a dehydration reaction to yield the final FDCN product.[1][2][3] This method is favored as it avoids the use of highly toxic cyanides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in FDCN synthesis?
A1: Low yields in FDCN synthesis are often attributed to several factors, including incomplete conversion of the starting material, degradation of the furan ring under harsh acidic conditions, and the formation of polymeric side products.[4][5] The furan ring is particularly sensitive to strong acids, which can trigger polymerization or ring-opening reactions.[4][6][7]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening?
A2: The formation of a dark, tarry substance is a strong indicator of polymerization of the furan-containing starting materials or products.[5] This is a common issue, especially when using strong acids as catalysts. To mitigate this, it is crucial to use milder reaction conditions, such as employing a solid acid catalyst like Amberlyst-15, and to carefully control the reaction temperature and time.[1][2]
Q3: I am observing incomplete conversion of the dioxime intermediate to FDCN. How can I drive the reaction to completion?
A3: Incomplete conversion during the dehydration step can be due to an insufficiently active catalyst or non-optimal reaction time. Monitoring the reaction progress is key. Initially, the dioxime is converted to the partly dehydrated intermediate, 5-cyano-furaldehyde oxime.[1] To push the reaction toward the desired dinitrile, you may need to prolong the reaction time.[1] Utilizing an effective solid acid catalyst, such as Amberlyst-15, has been shown to achieve high conversion and selectivity.[1][2]
Troubleshooting Guide
Issue 1: Low Yield in the Oximation of 2,5-Diformylfuran (DFF)
-
Potential Cause: Suboptimal reaction conditions or reagent stoichiometry.
-
Troubleshooting Steps:
-
Solvent Choice: While various solvents can be used, water has been shown to be an effective medium for the oximation of DFF, leading to high isolated yields of the dioxime.[1][2]
-
Reagent Stoichiometry: Ensure an appropriate molar ratio of hydroxylamine to DFF. A slight excess of hydroxylamine can help drive the reaction to completion.
-
Temperature Control: Maintain the reaction at a controlled temperature. While the reaction can proceed at room temperature, gentle heating may be necessary in some cases to ensure full conversion.
-
pH Adjustment: The pH of the reaction mixture can influence the rate and completeness of the oximation. A slightly acidic to neutral pH is generally preferred.
-
Issue 2: Poor Performance of the Dehydration Catalyst
-
Potential Cause: Inappropriate catalyst choice or catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid catalyst is critical. Strong mineral acids can lead to degradation of the furan ring.[4] Solid acid catalysts, such as Amberlyst-15, have demonstrated high activity and selectivity for the dehydration of 2,5-diformylfuran dioxime to FDCN, with the added benefit of being recyclable.[1][2]
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. An optimal catalyst loading should be determined experimentally.
-
Catalyst Activation and Regeneration: Ensure that the solid acid catalyst is properly activated before use according to the manufacturer's instructions. If you are recycling the catalyst, a regeneration step may be necessary to restore its activity.
-
Issue 3: Formation of Impurities and Side Products
-
Potential Cause: Side reactions due to harsh conditions or the presence of reactive intermediates.
-
Troubleshooting Steps:
-
Nitrogen Source: The choice of nitrogen source in the initial step is crucial. Using hydroxylamine instead of ammonia for the formation of the intermediate avoids the polymerization of the intermediate aldimine.[1][2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS. This allows you to identify the formation of intermediates and byproducts and to stop the reaction at the optimal time to maximize the yield of the desired product.[1]
-
Temperature and Time Optimization: As demonstrated in kinetic studies, the concentration of the intermediate, 5-cyano-furaldehyde oxime, will decrease as the reaction progresses, accompanied by an increase in the final FDCN product.[1] Optimizing the reaction time is essential to ensure complete conversion of this intermediate.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Diformylfuran Dioxime
This protocol is adapted from a highly efficient, reported procedure.[1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-diformylfuran (DFF) in water.
-
Reagent Addition: Add a 50 wt% aqueous solution of hydroxylamine to the DFF solution.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the DFF is completely consumed.
-
Isolation: Upon completion, the product, 2,5-diformylfuran dioxime, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain a high-purity product. An isolated yield of around 90% can be expected.[1][2]
Protocol 2: Dehydration of 2,5-Diformylfuran Dioxime to FDCN
This protocol utilizes a recyclable solid acid catalyst for improved sustainability.[1][2]
-
Reactant and Catalyst Setup: In a round-bottom flask equipped with a reflux condenser, add 2,5-diformylfuran dioxime and the solid acid catalyst, Amberlyst-15.
-
Solvent: Add a suitable solvent, such as toluene.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Follow the reaction's progress by analyzing aliquots using GC-MS. Monitor the disappearance of the starting material and the intermediate, 5-cyano-furaldehyde oxime.
-
Workup and Purification: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the catalyst by filtration. The solvent can be removed under reduced pressure. The crude FDCN can then be purified by recrystallization or column chromatography to yield the final product. An isolated yield of approximately 82% has been reported using this method.[1][2]
Visualizing the Workflow
To better understand the synthesis process, the following diagrams illustrate the key steps and relationships.
Caption: A simplified workflow for the two-step synthesis of FDCN from DFF.
Caption: A troubleshooting decision tree for addressing low FDCN yield.
Quantitative Data Summary
The following table summarizes key reaction parameters and their impact on the synthesis of FDCN from DFF via the dioxime intermediate, as reported in the literature.[1]
| Parameter | Step | Condition | Result | Reference |
| Yield | Oximation | DFF with hydroxylamine in water | 90% isolated yield of dioxime | [1][2] |
| Yield | Dehydration | Dioxime with Amberlyst-15 in toluene | 82% isolated yield of FDCN | [1][2] |
| Catalyst | Dehydration | Acetic Acid | 74% conversion, 85% selectivity | [1] |
| Catalyst | Dehydration | Amberlyst-15 | 96% conversion, 95% selectivity | [1] |
| Reaction Time | Dehydration | 6 hours with Amberlyst-15 | 96% conversion, 95% selectivity | [1] |
Concluding Remarks
The synthesis of this compound is a promising avenue for the production of bio-based chemicals. By carefully selecting reagents and catalysts, and by optimizing and monitoring reaction conditions, researchers can overcome common challenges to achieve high yields and purity. The use of hydroxylamine in the oximation step and a solid acid catalyst like Amberlyst-15 in the dehydration step are key to a successful and more sustainable synthesis.[1][2] This guide provides a foundation for troubleshooting and optimizing your experimental work. For further details, please consult the cited references.
References
-
Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation–Dehydration Strategy. (2018). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
-
Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. (2020). ACS Applied Polymer Materials. Available at: [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
-
Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation-Dehydration Strategy. Request PDF on ResearchGate. Available at: [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2020). Frontiers in Chemistry. Available at: [Link]
-
Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation–Dehydration Strategy. Semantic Scholar. Available at: [Link]
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). Polymers. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ARKIVOC. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (2022). Critical Reviews in Biotechnology. Available at: [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). Catalysts. Available at: [Link]
-
and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. (2013). Green Chemistry. Available at: [Link]
-
Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. (2020). Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). Green Chemistry. Available at: [Link]
-
Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2020). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Synthesis of Furan and Thiophene. SlideShare. Available at: [Link]
-
Selective oxidation of 5-hydroxymethy furfural into 2,5-formalde furan over Cu-acetonitrile complex. Request PDF on ResearchGate. Available at: [Link]
-
Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. (2024). Green Chemistry. Available at: [Link]
-
Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. (2020). BioResources. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. Available at: [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). Molecules. Available at: [Link]
- Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation. Google Patents.
-
Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. (2023). RSC Advances. Available at: [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Catalytic oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran using MOF-808(Cu) under near ambient conditions. ResearchGate. Available at: [Link]
-
Recent Progress in the Synthesis of Furan. (2023). Organic Chemistry: Current Research. Available at: [Link]
-
Catalysts for Biomass Upgrading: Transforming 5‐Hydroxymethyl Furfural into 2,5‐Furan Dicarboxylic Acid for Fine Chemicals, Featuring Mil‐100(Fe) Mof as a Novel Catalyst. ResearchGate. Available at: [Link]
-
SYNTHESIS AND APPLICATION OF 2,5-DIFORMYLFURAN. JKU ePUB. Available at: [Link]
- PROCESS FOR PURIFYING CRUDE FURAN 2,5-DICARBOXYLIC.
-
Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. (2022). Catalysts. Available at: [Link]
-
Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. (2025). Journal of Materials Chemistry A. Available at: [Link]
-
Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]
- Procedure for preparing furan-2,5-dicarboxylic acid. Google Patents.
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). Molecules. Available at: [Link]
Sources
- 1. orgcatal.dicp.ac.cn [orgcatal.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation–Dehydration Strategy | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cyanation of Furan Rings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the cyanation of furan rings. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your synthetic work. The electron-rich nature of the furan ring, while facilitating certain reactions, also makes it susceptible to a variety of side reactions, particularly under cyanating conditions. This guide will help you navigate these complexities to achieve optimal yields and purity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cyanation of furan rings in a question-and-answer format.
Q1: My furan starting material is decomposing, polymerizing, or showing signs of ring-opening during the cyanation reaction. What is causing this, and how can I prevent it?
A1: Furan decomposition and polymerization are common side reactions, often catalyzed by acidic conditions. The furan ring is notoriously sensitive to acid.[1][2][3][4] Protonation of the furan oxygen can initiate a cascade of reactions, including ring-opening to form reactive carbonyl compounds, which can then polymerize.[1][2][4][5] This is particularly problematic in reactions that generate even trace amounts of acid.
Troubleshooting Strategies:
-
Choice of Cyanating Agent: Avoid cyanating agents that are acidic or can generate acidic byproducts. For instance, while traditional methods might be considered, some can create harsh conditions. Newer, milder reagents are often preferable.
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of some cyanating agents or intermediates, generating acids.[6][7] Therefore, using anhydrous solvents and reagents is critical.
-
Temperature Control: Elevated temperatures can accelerate decomposition and polymerization pathways.[8] Running the reaction at the lowest effective temperature is advisable.
-
Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) can prevent side reactions with atmospheric oxygen and moisture.
-
-
Use of Buffers or Acid Scavengers: The addition of a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), can neutralize any in-situ generated acid, thereby stabilizing the furan ring.
Q2: I am observing the formation of di- or even tri-cyanated furan products instead of my desired mono-cyanated product. How can I improve the selectivity?
A2: Polysubstitution arises from the high reactivity of the furan ring. Furan is an electron-rich heterocycle, and the introduction of a cyano group may not sufficiently deactivate the ring to prevent further electrophilic attack, especially with highly reactive cyanating agents or harsh conditions.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the cyanating agent, using only a slight excess or even a 1:1 ratio with the furan substrate.
-
Choice of Cyanating Agent: Employ a less reactive cyanating agent. The reactivity of cyanating agents can vary significantly, and a milder reagent will favor mono-substitution.
-
Protecting Groups: If the furan ring is highly activated by electron-donating substituents, consider the use of temporary protecting groups to moderate its reactivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled mono-substituted product.
Q3: My palladium-catalyzed cyanation of a halofuran is sluggish or fails completely. What are the likely causes of catalyst deactivation?
A3: Palladium catalysts are notoriously susceptible to poisoning by cyanide ions. [6][7][9][10] The cyanide anion can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and disrupting the catalytic cycle.[6][7][9][11]
Troubleshooting Strategies:
-
Choice of Cyanide Source:
-
Zinc Cyanide (Zn(CN)₂): This is often a good choice as it has lower solubility in organic solvents, which helps to maintain a low concentration of free cyanide ions in the reaction mixture.[9]
-
Potassium Hexacyanoferrate (K₄[Fe(CN)₆]): A non-toxic and environmentally benign cyanide source that releases cyanide ions slowly, minimizing catalyst poisoning.[9][12]
-
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can stabilize the palladium(0) active species and promote the desired reductive elimination step over catalyst deactivation.
-
Additives: The addition of a co-catalyst, such as a copper salt, can sometimes facilitate the cyanation reaction and mitigate palladium catalyst poisoning.
-
Slow Addition: A slow, continuous addition of the cyanide source can help to maintain a low concentration of free cyanide, thus preserving the activity of the palladium catalyst.
Q4: I am attempting a Vilsmeier-Haack type cyanation and observing a complex mixture of byproducts. How can I optimize this reaction?
A4: The Vilsmeier-Haack reaction is a formylation, not a direct cyanation method. It introduces a formyl group (-CHO) onto electron-rich aromatic rings like furan.[13][14][15][16][17] The typical reagents are phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[13][15][16] If your goal is cyanation, a different synthetic strategy is required. However, if you are performing a formylation and observing side reactions, consider the following:
Troubleshooting Vilsmeier-Haack Formylation:
-
Regioselectivity: For unsubstituted furan, formylation occurs almost exclusively at the 2-position.[13] For 3-substituted furans, a mixture of 2- and 5-formylated products can be expected.[13] Careful purification will be necessary to isolate the desired isomer.
-
Reaction Conditions: The reaction is typically exothermic. Maintaining a low temperature during the formation of the Vilsmeier reagent and the subsequent addition of the furan is crucial to minimize byproduct formation.
-
Workup: The intermediate iminium salt must be hydrolyzed to yield the aldehyde.[16] Ensure complete hydrolysis during the workup to avoid isolating the iminium salt or other intermediates.
Q5: My purified 2-cyanofuran product is unstable and decomposes over time. What are the storage and handling recommendations?
A5: 2-Cyanofuran can be susceptible to hydrolysis and polymerization, especially in the presence of moisture, acids, or bases. [18] Proper storage is key to maintaining its integrity.
Storage and Handling Recommendations:
-
Storage Conditions: Store 2-cyanofuran in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon).[18]
-
Avoid Contaminants: Protect it from exposure to moisture, acids, and bases, which can catalyze its decomposition.[18]
-
Purity: Ensure the product is free from residual acids or bases from the workup and purification steps, as these can promote degradation over time.
Section 2: Comparative Data and Protocols
Table 1: Comparison of Common Cyanation Methods for Furans
| Method | Cyanating Agent | Catalyst/Conditions | Common Side Reactions | Mitigation Strategies |
| Palladium-Catalyzed Cross-Coupling | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) catalyst, phosphine ligand | Catalyst poisoning by CN⁻, incomplete conversion | Use of less soluble cyanide sources, bulky ligands, slow addition of cyanide |
| Sandmeyer Reaction | CuCN | Diazonium salt intermediate | Formation of diazonium salt can be challenging, potential for radical side reactions | Careful control of diazotization conditions, use of fresh reagents |
| Nucleophilic Aromatic Substitution (SNA) | NaCN, KCN | Activated furan ring (with electron-withdrawing groups) | Ring opening, polymerization if the ring is not sufficiently deactivated | Use of aprotic solvents, moderate temperatures |
| Oxidative Cyanation | Various | Transition metal catalyst, oxidant | Over-oxidation of the furan ring | Careful selection of oxidant and catalyst, optimization of reaction time and temperature |
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromofuran using Zinc Cyanide
This protocol provides a general guideline. Optimization for specific substrates may be necessary.
Materials:
-
2-Bromofuran
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%) and dppf (4 mol%).
-
Reagent Addition: Add anhydrous DMF, followed by 2-bromofuran (1.0 eq) and zinc cyanide (0.6 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 3: Mechanistic Visualizations
Diagram 1: Desired Cyanation vs. Acid-Catalyzed Ring Opening
Caption: Competing pathways in furan cyanation.
Diagram 2: Troubleshooting Palladium Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation.
References
- BenchChem. (n.d.). Preventing polymerization during furan-dione reactions.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- Huber, G. W., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology.
- Lenders, M., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
- Various Authors. (2023). Notes - Formylation of Furans. ResearchGate.
- Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
- Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
- MDPI. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties.
- BenchChem. (n.d.). A Comparative Guide to Cyanating Agents for the Synthesis of β-Ketonitriles.
- Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
- Gandini, A., & Lacerda, T. M. (2015). Furan Polymers: State of the Art and Perspectives. ResearchGate.
- Various Authors. (2024). Oxidative cyanation of 5‐hydroxymethylfurfural and furfural. Reaction... ResearchGate.
- Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. OUCI.
- Fleck, C., & Opatz, T. (n.d.). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry (RSC Publishing).
- Anderson, K. W., et al. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Various Authors. (2012). (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Various Authors. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition.
- BOC Sciences. (n.d.). Custom Cyanation Process Services.
- BenchChem. (n.d.). A Comparative Guide to Alternative Cyanating Agents for Butyronitrile Synthesis.
- Various Authors. (n.d.). Non-toxic Cyanide Sources and Cyanating Agents. ResearchGate.
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme.
- Wikipedia. (n.d.). Cyanation.
- Various Authors. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.
- Eberson, L., & Radner, F. (1992). Short Communication - Direct Oxidative Cyanation of Dibenzofuran*. ResearchGate.
- Khan, I., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Zhang, W., et al. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH.
- Semantic Scholar. (n.d.). Non-toxic cyanide sources and cyanating agents.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Galli, C., & Gentili, P. (n.d.). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. RSC Publishing.
- Cui, X., et al. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. SciSpace.
- SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- Wikipedia. (n.d.). 2-Furonitrile.
- Methylamine Supplier. (n.d.). 2-Cyanofuran (Furan-2-Carbonitrile).
- BenchChem. (n.d.). Low yield in Thallous cyanide cyanation reaction.
Sources
- 1. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. ijpcbs.com [ijpcbs.com]
- 18. 2-Cyanofuran (Furan-2-Carbonitrile): Properties, Synthesis, Safety, Uses & Supplier Guide | China Chemical Manufacturer [nj-finechem.com]
Technical Support Center: Purification of Furan-2,5-dicarbonitrile
Welcome to the Technical Support Center for the purification of Furan-2,5-dicarbonitrile. As a key building block for advanced polymers and a valuable intermediate in pharmaceutical synthesis, the purity of this compound is paramount to the success of downstream applications. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to address common challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable, step-by-step solutions.
Question 1: My isolated this compound is yellow or brown, not a white solid. How can I remove the color?
Expert Analysis: Discoloration is a common issue, typically arising from the presence of polymeric furan-based impurities, often called "humins," or residual colored intermediates from the synthesis.[1][2] These impurities can form under the acidic or high-temperature conditions often used in furan synthesis and can negatively impact the performance of the material in subsequent applications.[3]
Recommended Solutions:
-
Recrystallization with Activated Carbon Treatment: This is the most effective frontline approach for removing colored impurities. Activated carbon has a high surface area that readily adsorbs large, flat, aromatic colored molecules.
-
Protocol: Decolorizing Recrystallization
-
Select an appropriate solvent system (see Table 1).
-
Dissolve the crude, colored this compound in the minimum amount of boiling solvent.[4]
-
Allow the solution to cool slightly below its boiling point and add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Never add carbon to a boiling solution, as this can cause violent bumping.
-
Gently swirl the mixture and heat it at or near the boiling point for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.[4]
-
Collect the purified white crystals by vacuum filtration.
-
-
-
Sublimation: If the impurities are non-volatile polymers, vacuum sublimation can be an excellent purification method. This compound is a solid with a relatively low melting point (63°C), suggesting it has sufficient vapor pressure for sublimation under vacuum.[5]
-
Protocol: Vacuum Sublimation
-
Place the crude product in a sublimation apparatus.
-
Apply a high vacuum (typically <1 mmHg).
-
Gently heat the apparatus. The temperature should be high enough to sublime the product but low enough to leave the non-volatile impurities behind. Start with a temperature just below the melting point and gradually increase it.
-
Pure this compound will deposit as crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
Once the sublimation is complete, cool the apparatus to room temperature before carefully breaking the vacuum and collecting the purified crystals.
-
-
Question 2: My yield is significantly lower than expected after column chromatography. What is causing the product loss?
Expert Analysis: Low recovery from silica gel column chromatography is a frequent problem with furan derivatives. The primary cause is the inherent acidity of standard silica gel, which can catalyze the decomposition or polymerization of the acid-sensitive furan ring.[3][6] The lone pair of electrons on the furan oxygen makes the ring susceptible to protonation, which can initiate ring-opening and lead to irreversible adsorption or degradation on the column.[6]
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica surface is critical for preventing product degradation.
-
Protocol: Silica Gel Neutralization
-
Prepare your eluent (e.g., a hexane/ethyl acetate mixture).
-
Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the eluent to create a 0.5-1% v/v solution.[7]
-
Prepare the silica gel slurry using this base-containing eluent.
-
Pack the column as usual and run the chromatography. The triethylamine will continuously neutralize the stationary phase, protecting your compound.[6]
-
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a non-acidic stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Use neutral or basic alumina for acid-sensitive compounds. Note that the elution order and required solvent polarity may differ significantly from silica gel.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative.
-
Question 3: During recrystallization, my product "oiled out" instead of forming crystals. How do I fix this?
Expert Analysis: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens under two conditions:
-
The boiling point of the recrystallization solvent is higher than the melting point of the compound. This compound has a melting point of 63°C. Using a solvent that boils significantly above this temperature can lead to the compound melting before it dissolves.
-
The solution is cooled too rapidly, causing the compound to crash out of solution as a supersaturated liquid before it has time to form an ordered crystal structure.[4]
Recommended Solutions:
-
Reheat and Add More Solvent: If your compound has oiled out, reheat the flask until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly.
-
Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the cooled solution.
-
Change the Solvent System: Choose a solvent or solvent pair with a lower boiling point. For a two-solvent system (e.g., DCM/pentane), ensure the anti-solvent is added slowly at a temperature where the solution remains homogeneous before cooling.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? Common impurities are typically remnants from the synthetic route. These can include unreacted starting materials, partially oxidized intermediates (e.g., 5-formyl-2-furancarbonitrile, analogous to FFCA in FDCA synthesis), and colored polymeric byproducts formed from the degradation of the furan ring.[1][2]
Q2: Which purification method is best for my needs? The choice depends on the scale of your experiment and the nature of the impurities. The following diagram provides a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Q3: How do I select an optimal solvent for recrystallization? The ideal solvent will dissolve this compound completely when hot but poorly when cold.[9] A good practice is to test solubility with a few milligrams of your crude product in ~0.5 mL of various solvents.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale & Advantages | Considerations |
|---|---|---|
| Ethanol/Water | Ethanol is a good solvent for many organics; water acts as an anti-solvent. A commonly successful pair. | The compound may have some solubility in cold ethanol, potentially reducing yield. |
| Toluene or Xylene | Good for dissolving aromatic compounds. Can be effective at removing more polar impurities. | High boiling points may increase the risk of "oiling out." Use with care. |
| Ethyl Acetate/Hexane | A versatile mid-polarity system. Ethyl acetate dissolves the compound, and hexane is added to induce precipitation.[10] | Both solvents are quite volatile, requiring care during heating. |
| Isopropanol | A single solvent system that often provides a good solubility differential between hot and cold. | Ensure the compound is not too soluble at room temperature. |
Q4: What are the recommended storage conditions for purified this compound? Purified this compound is stable under normal conditions.[11] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[11] For long-term storage, refrigeration at 4°C is recommended to minimize any potential for slow degradation.[5] Keep it away from strong oxidizing agents.[11]
Detailed Experimental Protocols
Protocol 1: Column Chromatography on Neutralized Silica Gel
This protocol provides a step-by-step guide for purifying this compound while minimizing acid-catalyzed degradation.
Caption: Step-by-step workflow for purification by column chromatography.
-
Preparation:
-
Select Eluent: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.3.
-
Neutralize Eluent: Add triethylamine (Et₃N) to your chosen eluent to a final concentration of 0.5-1% v/v.[6]
-
Pack Column: Prepare a slurry of silica gel in the neutralized eluent and carefully pack your column.[12] Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.[13]
-
-
Sample Loading:
-
Dissolve your crude this compound in the absolute minimum amount of the eluent.
-
Carefully add this solution to the top of the column.[14]
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[7]
-
-
Elution and Collection:
-
Add eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions in separate test tubes. The volume of each fraction should be approximately half the volume of the stationary phase.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a single flask.
-
Remove the solvent using a rotary evaporator, being careful not to use excessive heat or vacuum to prevent loss of the product.[6]
-
References
-
PubChem - NIH. This compound. [Link]
- Dinh, L. C., et al. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.
-
ResearchGate. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. [Link]
- Eerhart, A. J. J. E., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 14(15), 3042.
- Google Patents. (2015).
-
VNU Journal of Science. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. [Link]
-
University of California, Los Angeles. Column chromatography. [Link]
-
CICECO - Aveiro Institute of Materials. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Royal Society of Chemistry. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. [Link]
-
Arkat USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. [Link]
-
Organic Syntheses. 2,5-DIHYDRO-2,5-DIMETHOXYFURAN. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2025). Help with purification of furanones. [Link]
-
ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
Reddit. (2019). Recrystallization with two solvents. [Link]
-
Royal Society of Chemistry. (2016). Column chromatography. [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
ChemRxiv. (2022). Synthesis and Post-Processing of Chemically Homogeneous Nanothreads from 2,5-Furandicarboxylic Acid. [Link]
Sources
- 1. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 58491-62-6 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. fishersci.com [fishersci.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Furan-2,5-dicarbonitrile (FDCN) Synthesis
Here is the technical support center for Overcoming Polymerization during Furan-2,5-dicarbonitrile Synthesis.
Introduction
Welcome to the technical support guide for the synthesis of this compound (FDCN). This document is designed for researchers, chemists, and process development professionals who are working with furan-based platform molecules. The synthesis of FDCN, a valuable monomer and chemical intermediate, is often complicated by undesired polymerization and the formation of dark, insoluble byproducts commonly referred to as humins.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, optimize your reaction conditions, and maximize the yield and purity of your target compound.
Our approach is rooted in a mechanistic understanding of the underlying chemistry. By explaining the causality behind each experimental choice, we aim to empower you not just to follow protocols, but to make informed decisions tailored to your specific synthetic route.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis. Each Q&A provides a diagnosis of the likely cause and a series of actionable steps to resolve the issue.
Q1: My reaction mixture has turned dark brown or black, and a viscous, tar-like solid has precipitated. What is happening?
A1: Diagnosis & Explanation
This is a classic sign of extensive polymerization, leading to the formation of humins.[2] Humins are complex, furan-rich polymers that are notoriously insoluble.[3] This side reaction is particularly prevalent in syntheses starting from 5-hydroxymethylfurfural (HMF) or its derivatives under acidic conditions and at elevated temperatures.[1]
The primary drivers for this polymerization are the highly reactive functional groups on the furan ring (aldehyde and hydroxyl) and the instability of the furan ring itself to strong acids.[2][4] Key polymerization pathways include:
-
Acid-catalyzed condensation: Aldehyde groups can react with other furan rings in an aldol-type condensation.
-
Etherification: The hydroxymethyl group of one HMF molecule can react with another to form ethers, which can further polymerize.[4]
-
Ring-opening: In the presence of water and acid, the furan ring can open, creating highly reactive intermediates that readily polymerize.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Catalytic System:
-
Problem: Strong mineral acids (e.g., H₂SO₄, HCl) are aggressive catalysts that heavily promote humin formation.[2]
-
Solution: Switch to milder or heterogeneous acid catalysts. Solid acid catalysts like Amberlyst-15 or zeolites offer acidic sites with better-controlled reactivity and are easily removed from the reaction.[1][5]
-
-
Optimize Reaction Temperature:
-
Problem: High temperatures accelerate not only the desired reaction but also the competing polymerization pathways.[1]
-
Solution: Methodically lower the reaction temperature. Run a series of experiments in 10°C increments below your original temperature to find the optimal balance between reaction rate and byproduct formation. Monitor progress closely with TLC or in-situ NMR.
-
-
Ensure Anhydrous Conditions:
-
Problem: Water can participate in ring-opening and other side reactions that initiate polymerization.[2]
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Implement a Biphasic Solvent System:
-
Problem: As the desired product forms, it remains in the reactive phase, where it is susceptible to degradation and co-polymerization.
-
Solution: Use a biphasic system, such as water-methyl isobutyl ketone (MIBK) or water-dioxane.[1][3] The product is continuously extracted into the organic phase as it forms, protecting it from the harsh conditions of the aqueous phase.[3] This is particularly effective in reactions starting from water-soluble biomass derivatives.[5]
-
Q2: The yield of FDCN is consistently low, but I don't see significant charring or tar formation. Where is my product going?
A2: Diagnosis & Explanation
Low yields without heavy polymerization can point to several subtler issues: incomplete conversion, formation of soluble oligomers, or competing side reactions that don't produce insoluble humins. For instance, in syntheses involving oxidation of precursors like 2,5-diformylfuran (DFF) or HMF, several partially oxidized intermediates can be formed.[6] In ammoxidation routes, incomplete conversion or side reactions forming amides or other nitrogenated species are possible.
Troubleshooting Protocol:
-
Employ a Protecting Group Strategy (for HMF-based routes):
-
Problem: The aldehyde and hydroxyl groups of HMF are highly reactive and can lead to byproducts other than insoluble humins.[7]
-
Solution: Protect the most reactive functional group to guide the reaction pathway. Converting the aldehyde of HMF to an acetal is a highly effective strategy to prevent its participation in side reactions during the oxidation of the hydroxyl group.[7][8] The acetal can be deprotected in a subsequent step.
-
-
Analyze the Crude Reaction Mixture Thoroughly:
-
Problem: Your target product might be lost among a series of structurally similar byproducts.
-
Solution: Use High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the crude mixture. This will help you identify and quantify intermediates like 5-formyl-2-furancarboxylic acid (FFCA) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which could be the endpoints of an incomplete reaction.[6]
-
-
Optimize Reagent Stoichiometry and Addition:
-
Problem: Incorrect stoichiometry or rapid addition of a reactive reagent can favor side reactions.
-
Solution:
-
For ammoxidation, carefully control the ratio of the furan substrate to ammonia and the oxidant.
-
For multi-step syntheses, ensure each step goes to completion before proceeding. Consider slow, controlled addition of highly reactive reagents (e.g., oxidants) using a syringe pump to maintain a low instantaneous concentration, minimizing side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of polymerization during FDCN synthesis?
A1: The polymerization pathways are highly dependent on the starting material. For syntheses derived from HMF, the main mechanisms involve acid-catalyzed reactions:
-
Intermolecular Etherification: The hydroxymethyl group of one HMF molecule is protonated, leaves as water, and the resulting carbocation is attacked by the hydroxyl group of another HMF molecule.[4]
-
Aldol-Type Condensation: The aldehyde group can react with the C3 or C4 position of another furan ring.
-
Ring-Opening Polymerization: Under harsh acidic conditions, the furan ring can be protonated and subsequently attacked by water, leading to ring-opened structures with reactive carbonyl and alkene functionalities that rapidly polymerize.[2]
The diagram below illustrates the competition between the desired synthesis pathway from a generic HMF precursor and the major polymerization side reactions.
Caption: Competing reaction pathways in furan chemistry.
Q2: How does solvent choice impact polymerization?
A2: The solvent plays a critical role in controlling reaction pathways and minimizing polymerization.[1] Aprotic solvents are often preferred because they can suppress side reactions that involve proton transfer or are mediated by water. For example, the oxidation of the formyl group to a carboxylic acid is often suppressed in aprotic solvents like DMF because it prevents the necessary hydration to a geminal diol intermediate.[8] As mentioned in the troubleshooting guide, biphasic systems using a non-polar organic solvent like MIBK can physically separate the product from the reactive aqueous phase, effectively quenching its participation in further side reactions.[3]
Q3: Which analytical techniques are best for detecting and characterizing polymer byproducts?
A3: A multi-faceted approach is required to characterize complex humin structures:
-
Elemental Analysis: Provides the basic C/H/O/N ratios, giving insight into the overall composition of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups present in the polymer, such as C=O (carbonyls), C-O-C (ethers), O-H (hydroxyls), and absorptions typical of the furan ring.[9]
-
Solid-State NMR (¹³C CP-MAS): Can provide more detailed structural information about the carbon environments within the insoluble polymer matrix.
-
Gel Permeation Chromatography (GPC): For any soluble oligomeric fractions, GPC can determine the molecular weight distribution.
Optimization Data & Protocols
Table 1: Comparison of Reaction Conditions and Impact on Polymerization
| Parameter | Condition A (High Polymerization) | Condition B (Optimized) | Rationale for Optimization |
| Catalyst | 1 M H₂SO₄ (Homogeneous) | Amberlyst-15 (Heterogeneous) | Milder acidity reduces the rate of side reactions; catalyst is easily removed.[1] |
| Temperature | 120 °C | 80 °C | Lower temperature significantly disfavors polymerization pathways.[2] |
| Solvent | Water | Biphasic: Water/MIBK (1:2 v/v) | Product is extracted into MIBK as it forms, preventing degradation.[3] |
| Atmosphere | Air | Nitrogen | Prevents oxidative side reactions and excludes atmospheric moisture. |
| Observation | Rapid darkening, formation of black precipitate | Slower reaction, pale yellow solution, minimal precipitate | Clear visual indicators of suppressed humin formation. |
Protocol: Acetal Protection of 5-Hydroxymethylfurfural (HMF)
This protocol describes a general method for protecting the aldehyde group of HMF prior to subsequent reactions, a key strategy to prevent polymerization.[7][8]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add HMF and anhydrous toluene.
-
Add ethylene glycol and the catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the HMF has been consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the acetal-protected HMF.
-
The protected product can now be carried forward to the next reaction step (e.g., oxidation of the hydroxyl group) under conditions that would have previously caused polymerization.
Below is a workflow diagram for systematically troubleshooting polymerization issues.
Caption: Systematic workflow for troubleshooting polymerization.
References
- Minimizing by-product formation in furan derivative synthesis. Benchchem.
- De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
- Gomes, M., et al. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry.
- Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. ResearchGate.
- Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. ACS Catalysis.
- Zhang, Z., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Green Chemistry.
- Effective Oxidation of (5-Hydroxymethyl)furfural to 2,5-Diformylfuran by an Acetal Protection Strategy. ChemSusChem.
- Troubleshooting common side reactions in furan synthesis. Benchchem.
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ResearchGate.
- Bhaumik, A., et al. (2021). 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. Catalysts.
- The origin, composition, and applications of industrial humins – a review. Royal Society of Chemistry.
- Amarasekara, A. S., et al. (2009). Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. European Polymer Journal.
- Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 4. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.tue.nl [pure.tue.nl]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Optimizing Reaction Conditions for the Dehydration of 2,5-Furandicarboxamide
Welcome to the technical support center for the synthesis of 2,5-dicyanofuran via the dehydration of 2,5-furandicarboxamide. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important bio-derived platform chemical. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this transformation and optimize your reaction conditions for high yield and purity.
General Considerations for the Dehydration of 2,5-Furandicarboxamide
The conversion of a primary amide to a nitrile is a dehydration reaction, a process that involves the removal of a molecule of water. For 2,5-furandicarboxamide, this means the conversion of two amide functionalities into two nitrile groups to yield 2,5-dicyanofuran. The choice of dehydrating agent is critical and depends on the substrate's sensitivity to acidic or basic conditions, its solubility, and the desired reaction temperature.
A variety of reagents can effect this transformation, ranging from strong, classical dehydrating agents to milder, more modern catalytic systems.[1][2] Understanding the mechanism and operational requirements of each is key to successful optimization.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that you may encounter during the dehydration of 2,5-furandicarboxamide.
Q1: My reaction is showing low conversion or is stalling. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue and can often be attributed to several factors:
-
Insufficiently Powerful Dehydrating Agent: The furan ring is sensitive to harsh acidic conditions, but the amide must be sufficiently activated to undergo dehydration. If you are using a mild reagent, it may not be strong enough to drive the reaction to completion. Consider switching to a more potent dehydrating agent as outlined in the table below.
-
Presence of Water: This is a dehydration reaction, so the presence of water in your starting material or solvent can inhibit the reaction. Ensure your 2,5-furandicarboxamide is thoroughly dried and use anhydrous solvents.
-
Sub-optimal Reaction Temperature: Some dehydration reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring for any signs of decomposition. For some reagents, microwave irradiation can be an effective method for achieving rapid, high-yielding conversions.[3]
-
Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of your dehydrating agent and any necessary bases or additives. For a difunctional molecule like 2,5-furandicarboxamide, you will need at least two equivalents of the dehydrating agent.
Q2: I'm observing the formation of significant byproducts and a dark coloration of my reaction mixture. What is happening and how can I prevent it?
A2: The formation of colored byproducts, often polymeric materials known as humins, can occur when working with furan-based compounds, especially under harsh acidic conditions.[4] Here’s how to troubleshoot this:
-
Harsh Reaction Conditions: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) can lead to the degradation of the furan ring if the temperature is too high or the reaction time is too long.[5] Consider switching to a milder reagent system, such as trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine.[6]
-
Over-activation: The Vilsmeier reagent, generated from DMF and an acid chloride like oxalyl chloride or thionyl chloride, is a powerful dehydrating agent but can also lead to side reactions if not used under controlled conditions.[7][8][9] Ensure the reagent is freshly prepared and the reaction is run at the recommended temperature.
-
Monitoring Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the reaction.[1][10] Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
Q3: I'm having difficulty purifying my 2,5-dicyanofuran product. What are some effective purification strategies?
A3: Purification can be challenging due to the nature of the byproducts. Here are some recommended approaches:
-
Work-up Procedure: After the reaction is complete, the work-up procedure is crucial for removing the bulk of the spent dehydrating agent and any inorganic salts. This typically involves quenching the reaction mixture, followed by extraction.
-
Column Chromatography: For small-scale reactions, purification by column chromatography on silica gel is often the most effective method for separating the desired dinitrile from polar impurities and baseline material.[3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure 2,5-dicyanofuran, especially on a larger scale.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be a viable purification method.
Q4: Can you provide a summary of common dehydrating agents and their typical reaction conditions?
A4: The following table summarizes several common dehydrating agents for the conversion of primary amides to nitriles. The optimal choice for 2,5-furandicarboxamide may require some experimentation.
| Dehydrating Agent | Typical Co-Reagent/Solvent | Temperature | Key Considerations |
| Trifluoroacetic Anhydride (TFAA) | Pyridine, CH₂Cl₂ | -15 to 0 °C | Mild and effective for base-sensitive substrates.[6] |
| Phosphorus Pentoxide (P₂O₅) | Neat or high-boiling solvent | High (reflux) | Very powerful, but can cause charring if not controlled.[5] |
| Phosphorus Oxychloride (POCl₃) | Pyridine, DMF | 0 °C to reflux | Common and effective, but can be harsh.[5] |
| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Reflux | Often used, can generate HCl as a byproduct.[5][11] |
| Vilsmeier Reagent (e.g., from Oxalyl Chloride/DMF) | CH₂Cl₂, THF | 0 °C to RT | Highly effective and rapid, but reagent is moisture-sensitive.[9][12] |
| Triphenylphosphine (Ph₃P) based systems | CCl₄ or Oxalyl Chloride | RT to reflux | Part of the Appel reaction; CCl₄ use is discouraged.[12] |
Q5: What is the general mechanism for the dehydration of an amide to a nitrile?
A5: The mechanism varies depending on the dehydrating agent, but the general principle involves the activation of the amide's carbonyl oxygen to transform it into a good leaving group. This is followed by an elimination step. The mechanism using trifluoroacetic anhydride (TFAA) is a good representative example for milder reagents.
Caption: General mechanism of amide dehydration using TFAA.
Experimental Protocols
General Experimental Workflow
A generalized workflow for the dehydration of 2,5-furandicarboxamide is presented below. Specific quantities and conditions will need to be optimized based on the chosen dehydrating agent.
Caption: General workflow for the dehydration of 2,5-furandicarboxamide.
Monitoring the Reaction
-
TLC: Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material (more polar) from the product (less polar). Visualize with a UV lamp.[10]
-
HPLC: A reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient is typically effective for monitoring the disappearance of the starting material and the appearance of the product.
-
NMR Spectroscopy: Withdrawing a small aliquot from the reaction mixture (and removing the solvent) can allow for ¹H NMR analysis to determine the conversion ratio.
By carefully selecting the reaction conditions and monitoring the progress of the reaction, researchers can successfully optimize the dehydration of 2,5-furandicarboxamide to produce high yields of pure 2,5-dicyanofuran.
References
-
Ghorbani-Vaghei, R., & Veisi, H. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5423-5429. Available at: [Link]
-
Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(22), 3792-3814. Available at: [Link]
-
Tadpalle, S., & Guntreddi, T. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(4), 1038-1041. Available at: [Link]
-
ResearchGate. (n.d.). Transformation of amides to nitriles with Vilsmeier reagent and sodium acetate. Available at: [Link]
-
ResearchGate. (n.d.). Dehydration of primary amides to nitriles: a) known methods; b) this work. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier reagent. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic dehydration of amides to nitriles. Available at: [Link]
-
Spangle, L. A. (1980). A Rapid and Efficient Method for Dehydration of Primary Amides to Nitriles. Preparation of Acrylonitrile Derivatives. Synthetic Communications, 10(6), 445-448. Available at: [Link]
- Google Patents. (n.d.). WO2015054756A1 - Integrated 2,5-furandicarboxylic acid production method.
-
ResearchGate. (n.d.). Two‐Step Synthesis of 2,5‐Furandicarboxylic Acid Through Biomass‐Derived 5‐(Hydroxymethyl)furfural in a Green Isopropanol–Water Solvent System. Available at: [Link]
-
AIChE. (2016). (576e) Cyclization and Dehydration of Aldaric Acids to 2,5-Furandicarboxylic Acid. AIChE Annual Meeting Proceedings. Available at: [Link]
-
Wikipedia. (2023). Trifluoroacetic anhydride. Available at: [Link]
-
Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. Available at: [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Amides. Available at: [Link]
- Google Patents. (n.d.). EP0729940A2 - Process for synthesizing fluorinated nitrile compounds.
-
ResearchGate. (n.d.). (PDF) Process integration for the conversion of glucose to 2,5-furandicarboxylic acid. Available at: [Link]
-
Frontiers. (n.d.). Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. Available at: [Link]
-
ResearchGate. (n.d.). The route of moderate ammoniated dehydration of 2,5-furandicarboxylic.... Available at: [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5423-5429. Available at: [Link]
-
Chad's Prep. (n.d.). 20.10 Synthesis and Reactions of Amides. Available at: [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]
-
Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation-Dehydration Strategy | Request PDF. Available at: [Link]
- Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles.
- Google Patents. (n.d.). US5449808A - Method for converting amides to nitriles and nitriles to amides.
-
YouTube. (2020). Reaction of the day | Vilsmeier formylation. Available at: [Link]
-
MDPI. (2024). Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. Available at: [Link]
- Google Patents. (n.d.). WO2017083297A1 - Acids-catalyzed dehydration of glucaric acid to 2,5-furandicarboxylic acid (fdca).
-
ResearchGate. (n.d.). Partially bio-based aromatic polyimides derived from 2,5-furandicarboxylic acid with high thermal and mechanical properties | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and kinetics of 2,5-dicyanofuran in the presence of hydroxylamine ionic liquid salts | Request PDF. Available at: [Link]
- Google Patents. (n.d.). EP3628667A1 - Process and salts for the preparation of 2,5-furandicarboxylic acid.
- Google Patents. (n.d.). WO2018002291A1 - Process for preparing 2,5-furandicarboxylic acid (fdca) from derivatives of pentoses.
- Google Patents. (n.d.). CN109982825A - The thermoformed articles of poly- (2,5- furandicarboxylic acid glycol ester) polyester.
Sources
- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 6. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Synthesis and Reactions of Amides - Chad's Prep® [chadsprep.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigation of Humin Byproducts in Furan-2,5-dicarbonitrile Synthesis
Abstract: The conversion of biomass-derived carbohydrates into high-value platform chemicals like Furan-2,5-dicarbonitrile (FDCN) is a cornerstone of modern biorefining. However, this pathway is frequently obstructed by the formation of humins—complex, insoluble polymeric byproducts that drastically reduce yields, deactivate catalysts, and cause significant operational challenges.[1][2][3] This technical guide provides researchers, scientists, and process chemists with a comprehensive troubleshooting framework to understand, control, and prevent humin formation. We will delve into the mechanistic underpinnings of humin generation, offer detailed, evidence-based solutions to common experimental problems, and provide validated protocols for key prevention strategies.
Understanding the Enemy: The Mechanism of Humin Formation
Before troubleshooting, it is critical to understand the reaction pathways that lead to humin formation. The conversion of hexose sugars (like fructose and glucose) to furan intermediates, primarily 5-Hydroxymethylfurfurral (HMF), is an acid-catalyzed dehydration process.[4] Unfortunately, under these same acidic and often high-temperature conditions, HMF and its precursors are highly reactive and can polymerize.
The primary mechanism involves the following key steps[2]:
-
Rehydration of HMF: The furan ring of HMF can be rehydrated to form 2,5-dioxo-6-hydroxy-hexanal (DHH), a highly reactive intermediate.[1][2]
-
Aldol Addition & Condensation: DHH can then undergo aldol addition and condensation reactions with other HMF molecules, sugar fragments, or even itself.[1][2]
-
Polymerization: These initial condensation products rapidly polymerize, growing into larger, insoluble networks rich in furan rings, aliphatic linkers, and various oxygenated functional groups (carbonyls, hydroxyls, etc.).[1][2][5]
Essentially, the very intermediate you are trying to produce (HMF) is a primary culprit in forming the byproduct you want to avoid.[1][2] The longer HMF resides in the hot, acidic aqueous environment, the more likely it is to be lost to humin formation.
Caption: Key pathways in acid-catalyzed biomass conversion.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address common problems encountered in the lab.
Q1: My reaction turned black and produced a low yield of the desired furan intermediate. What is the primary cause?
A1: This is the classic sign of significant humin formation. The dark, often solid or tar-like material is the humin polymer. The low yield is a direct consequence of your carbohydrate feedstock and HMF intermediate being consumed by polymerization side-reactions instead of being converted to your target product.[1][2]
Immediate Actions:
-
Reduce Reaction Time & Temperature: Humin formation is kinetically driven and highly dependent on temperature.[6][7] An excessively long reaction time or high temperature dramatically accelerates the degradation of HMF into humins.[8] Try a time-course experiment at a lower temperature to find an optimal balance between fructose conversion and HMF selectivity.
-
Analyze Your Catalyst: The type and concentration of your acid catalyst are critical. High concentrations of certain acids can accelerate humin formation.[8]
Q2: How does my choice of catalyst impact humin formation?
A2: The catalyst's nature—whether it's a Brønsted or Lewis acid, homogeneous or heterogeneous—plays a pivotal role.
-
Brønsted vs. Lewis Acidity: While Brønsted acids (like HCl, H₂SO₄) are necessary for the dehydration of sugars to HMF, strong Lewis acidity can promote side reactions that lead to humins. Catalysts with a high ratio of Brønsted to Lewis acid sites often exhibit higher selectivity towards furan products.[9]
-
Homogeneous vs. Heterogeneous Catalysts:
-
Homogeneous acids (e.g., sulfuric acid) are effective but can be non-selective and difficult to separate, contributing to humin formation throughout the reaction volume.
-
Heterogeneous acids (e.g., zeolites, sulfonic acid resins) can offer better selectivity. However, they are susceptible to deactivation when humins deposit on their active sites, blocking pores and reducing efficiency.[8][10] Zeolites, with their shape-selective properties, can sometimes limit the formation of large humin polymers.[9]
-
Troubleshooting Steps:
-
Screen Catalysts: If using a solid acid catalyst, compare its performance to a simple homogeneous acid like HCl under identical conditions.
-
Modify Solid Catalysts: For heterogeneous catalysts, consider those with larger pores to mitigate immediate fouling, although this can sometimes lead to faster deactivation if larger humin precursors form inside the pores.[10]
-
Optimize Catalyst Loading: Higher acid concentrations can increase the rate of HMF rehydration and subsequent polymerization.[8] Titrate the catalyst concentration to find the lowest effective amount that provides a reasonable conversion rate.
Q3: What is the most effective strategy for preventing HMF from turning into humins?
A3: The single most effective strategy is to remove HMF from the reactive aqueous phase as soon as it is formed. This is achieved using a biphasic solvent system .[11][12][13]
Principle: The reaction is run in water (where the sugar is soluble and the acid catalyst resides), but an immiscible organic solvent is added. This organic solvent is chosen for its high affinity for HMF and low affinity for the starting sugar.
How it Works:
-
Fructose is dehydrated to HMF in the aqueous phase.
-
The newly formed HMF is immediately extracted into the organic phase.
-
Safely in the organic phase, the HMF is shielded from the acid and water, preventing it from rehydrating to DHH and polymerizing into humins.[11][12]
Caption: In-situ extraction of HMF in a biphasic system.
Q4: Which organic solvent should I choose for my biphasic system?
A4: The ideal solvent should have a high partition coefficient (K) for HMF, meaning it strongly favors pulling HMF out of the water. It should also be stable under reaction conditions.
Comparison of Common Solvents:
| Solvent | Common Abbreviation | Key Advantages | Considerations |
| Methyl Isobutyl Ketone | MIBK | Excellent HMF extraction, widely used and effective.[11][13] | Can undergo some self-condensation at high temperatures. |
| Dimethyl Sulfoxide | DMSO | Can be used as a co-solvent to stabilize HMF against degradation.[7][14] | High boiling point, can be difficult to separate from product. |
| 2-Methyltetrahydrofuran | 2-MeTHF | Bio-derived solvent, good extraction performance. | Can be less stable than MIBK at very high temperatures. |
| Cyclohexanone | - | High extractive capability for HMF.[11] | Higher boiling point than MIBK. |
Recommendation: MIBK is an excellent starting point for most applications due to its proven effectiveness and favorable physical properties.[11][13]
Key Experimental Protocols
Protocol 1: Humin Suppression using a Water-MIBK Biphasic System
This protocol describes a general procedure for the dehydration of fructose to HMF while minimizing humin formation.
Materials:
-
D-Fructose
-
Deionized Water
-
Methyl Isobutyl Ketone (MIBK)
-
Acid Catalyst (e.g., Amberlyst-15 resin or HCl)
-
Pressurized reaction vessel with magnetic stirring and temperature control
Procedure:
-
Prepare Aqueous Phase: Dissolve D-Fructose in deionized water to a concentration of 10-30 wt%.
-
Add Catalyst: If using a homogeneous catalyst like HCl, add it to the aqueous solution. If using a solid catalyst like Amberlyst-15, add it to the reactor.
-
Combine Phases: Add the aqueous solution and MIBK to the reaction vessel. A typical starting point is a 1:1 to 1:3 volumetric ratio of aqueous to organic phase.
-
Seal and Purge: Seal the reactor and purge with an inert gas (e.g., Nitrogen) to prevent oxidative side reactions.
-
Heat and Stir: Heat the reactor to the target temperature (e.g., 120-160 °C) under vigorous stirring. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating efficient extraction.
-
Run Reaction: Maintain the reaction for the desired time (e.g., 30-120 minutes).
-
Cool and Separate: Rapidly cool the reactor to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate.
-
Analysis:
-
The aqueous phase should be light in color. A dark brown or black color indicates significant humin formation, suggesting the extraction was not efficient enough or conditions were too harsh.
-
The organic (MIBK) phase now contains the majority of your HMF product.
-
Quantify HMF concentration in both phases using HPLC to determine yield and extraction efficiency.
-
Frequently Asked Questions (FAQs)
-
Q: How can I quantify the amount of humins formed?
-
A: Since humins are insoluble, they can be quantified gravimetrically. After the reaction, filter the entire mixture (both phases) through a pre-weighed filter paper. Wash the collected solids thoroughly with water and the organic solvent used, then dry the filter paper in an oven until a constant weight is achieved. The difference in weight gives you the mass of the solid humins. Soluble humins can be more complex to quantify and may require techniques like Total Organic Carbon (TOC) analysis of the aqueous phase after HMF has been accounted for.
-
-
Q: Can additives help suppress humin formation?
-
A: Yes, certain additives have shown promise. For example, salts like NaCl can sometimes alter the phase behavior and reaction kinetics, while surfactants like CTAB have been reported to inhibit humin formation by restraining condensation pathways.[15] The use of a co-solvent like DMSO can stabilize the aldehyde group of HMF, making it less susceptible to nucleophilic attack and subsequent polymerization.[7]
-
-
Q: Does feedstock purity matter?
-
A: Absolutely. Impurities in biomass-derived sugar streams, such as lignin fragments or other degradation products, can act as nucleation points or co-monomers, accelerating humin formation.[3] Using a cleaner, more refined sugar feedstock will almost always result in lower humin yields.
-
References
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. Available from: [Link]
-
Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. RSC Publishing. Available from: [Link]
-
Mechanism of humin formation and growth during acid-catalyzed conversion of glucose, fructose and HMF. Morressier. Available from: [Link]
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. National Institutes of Health (PMC). Available from: [Link]
-
Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. Radboud Repository. Available from: [Link]
-
Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. ResearchGate. Available from: [Link]
-
Extraction of 5-Hydroxymethylfurfural and Furfural in Aqueous Biphasic Systems: A COSMO-RS Guided Approach to Greener Solvent Selection. National Institutes of Health. Available from: [Link]
-
Quantification and Classification of Carbonyls in Industrial Humins and Lignins by 19F NMR. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Frontier advances in humins research: Exploring key challenges and opportunities in biomass refining. EurekAlert! Available from: [Link]
-
The origin, composition, and applications of industrial humins – a review. RSC Publishing. Available from: [Link]
-
Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. National Institutes of Health. Available from: [Link]
-
Effect of biphasic system constituents on liquid-liquid extraction of 5-hydroxymethylfurfural. TU Delft Research Portal. Available from: [Link]
-
Solvent selection for biphasic extraction of 5-hydroxymethylfurfural via multiscale modeling and experiments. OSTI.gov. Available from: [Link]
-
Optimization of 5-HMF Synthesis by Using Catalytic Dehydration in Biphasic System with a Packed-Bed Continuous Flow Reactor. ACS Omega. Available from: [Link]
-
5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system. RSC Publishing. Available from: [Link]
-
Orientated inhibition of humin formation in efficient production of levulinic acid from cellulose with high substrate loading: Synergistic role of additives. PubMed. Available from: [Link]
-
Aqueous conversion of monosaccharides to furans: were we wrong all along to use catalysts? Green Chemistry (RSC Publishing). Available from: [Link]
-
Heterogeneous acid-catalysts for the production of furan-derived compounds (furfural and hydroxymethylfurfural) from renewable carbohydrates: A review. ResearchGate. Available from: [Link]
-
Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins. MDPI. Available from: [Link]
-
Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins. ResearchGate. Available from: [Link]
-
Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. RSC Publishing. Available from: [Link]
-
Molecular structure and composition elucidation of an industrial humin and its fractions. National Institutes of Health. Available from: [Link]
-
Humin Formation on SBA-15-pr-SO3H Catalysts during the Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate: Effect of Pore Size on Catalyst Stability, Transport, and Adsorption. ACS Applied Materials & Interfaces. Available from: [Link]
-
Characterisation of humins using different analytical techniques... ResearchGate. Available from: [Link]
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontier advances in humins research: Exploring key challenges and opportunities in biomass refining | EurekAlert! [eurekalert.org]
- 4. Aqueous conversion of monosaccharides to furans: were we wrong all along to use catalysts? - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02736D [pubs.rsc.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05641C [pubs.rsc.org]
- 8. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Extraction of 5-Hydroxymethylfurfural and Furfural in Aqueous Biphasic Systems: A COSMO-RS Guided Approach to Greener Solvent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Orientated inhibition of humin formation in efficient production of levulinic acid from cellulose with high substrate loading: Synergistic role of additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Furan-2,5-dicarbonitrile (FDCN)
Here is the technical support center for the scalable synthesis of Furan-2,5-dicarbonitrile.
Welcome to the technical support center dedicated to the scalable synthesis of this compound (FDCN). As a key bio-based building block, FDCN is pivotal for the development of advanced polymers and pharmaceuticals. However, its synthesis presents unique challenges, particularly when scaling from the bench to industrial production. This guide provides field-proven insights, troubleshooting protocols, and in-depth answers to common questions encountered by researchers in the field.
Troubleshooting Guide: Common Challenges in FDCN Synthesis
Scaling up the synthesis of FDCN often reveals issues that are minor at the lab scale but critical in larger runs. The most common pathway involves the oximation of 2,5-diformylfuran (DFF) followed by dehydration. This table addresses key problems within that workflow.
| Problem ID | Issue Observed | Potential Root Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| FDCN-T01 | Low Yield of 2,5-Diformylfuran Dioxime (Intermediate) | 1. Incomplete Reaction: Insufficient reaction time or suboptimal pH. 2. Side Reactions: Polymerization of the DFF starting material, especially under acidic or basic conditions. 3. Poor DFF Quality: DFF can degrade upon storage, leading to impurities that inhibit the reaction. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of DFF. The reaction is typically complete within a few hours at room temperature. 2. pH Control: Maintain the reaction in a neutral to slightly basic aqueous medium. Using hydroxylamine hydrochloride requires a base (e.g., sodium acetate) to liberate the free hydroxylamine. This prevents the formation of unstable aldimine intermediates that occur with ammonia and lead to polymerization.[1][2] 3. Use Fresh DFF: Use freshly prepared or purified DFF for best results. DFF is prone to oxidation and polymerization. |
| FDCN-T02 | Low Yield of this compound (Final Product) | 1. Inefficient Dehydration: The catalyst may be inactive or suboptimal. 2. Thermal Degradation: The furan ring is sensitive to high temperatures, which can cause decomposition or polymerization, especially in the presence of strong acids.[3] 3. Product Loss During Workup: FDCN can be lost during extraction or purification steps. | 1. Catalyst Selection: Solid acid catalysts like Amberlyst-15 are effective and recyclable for the dehydration of the dioxime.[1][2] Ensure the catalyst is properly activated and dry. 2. Temperature Control: Perform the dehydration at the lowest effective temperature. Refluxing in a solvent like acetonitrile or toluene is often sufficient. Avoid excessively high temperatures to minimize charring. 3. Optimized Purification: Use a suitable solvent for extraction (e.g., ethyl acetate). Purification can be achieved by recrystallization or column chromatography, though care must be taken to minimize contact time with silica gel if it's acidic. |
| FDCN-T03 | Formation of Dark, Tarry Byproducts (Humins) | 1. Acid-Catalyzed Polymerization: The furan ring is notoriously unstable in the presence of strong acids, leading to protonation-activated polymerization.[3][4] 2. High Reaction Temperature: Elevated temperatures accelerate degradation and polymerization pathways. 3. Presence of Water: Water can promote ring-opening of the furan moiety under acidic conditions, creating reactive intermediates that polymerize.[3] | 1. Use Mild Catalysts: Employ solid acid catalysts (e.g., Amberlyst-15) or milder Lewis acids instead of strong mineral acids like H₂SO₄.[1][2] 2. Anhydrous Conditions: For the dehydration step, ensure all reagents and solvents are thoroughly dried to suppress water-mediated side reactions. 3. Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation, which often contributes to color formation. |
| FDCN-T04 | Catalyst Deactivation (Dehydration Step) | 1. Fouling/Coking: Deposition of polymeric byproducts (humins) on the catalyst's active sites.[5] 2. Leaching: Though less common with solid resins like Amberlyst-15, some active sites could be compromised. | 1. Catalyst Regeneration: Amberlyst-15 can often be regenerated by washing with a solvent to remove adsorbed organics, followed by an acid wash and drying. 2. Pre-purification of Intermediate: Ensure the 2,5-diformylfuran dioxime intermediate is reasonably pure before the dehydration step to minimize the introduction of impurities that could foul the catalyst. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to FDCN is most promising for scalability and why?
The two-step synthesis starting from biomass-derived 2,5-diformylfuran (DFF) is highly promising for scalable production.[1][2] This route involves:
-
Oximation: Conversion of DFF to 2,5-diformylfuran dioxime using hydroxylamine.
-
Dehydration: Catalytic dehydration of the dioxime to yield FDCN.
The primary advantage of this strategy is that it avoids the use of highly toxic cyanide reagents or harsh halides.[1][2] Furthermore, using hydroxylamine as the nitrogen source is critical because it bypasses the formation of unstable aldimine intermediates, which are prone to polymerization when ammonia is used.[2] The use of a recyclable solid acid catalyst like Amberlyst-15 for the dehydration step adds to the process's green credentials and economic viability.[1][2]
Caption: Scalable two-step synthesis of FDCN from DFF.
Q2: The furan ring is known to be acid-sensitive. How does this impact the dehydration step?
The acid sensitivity of the furan ring is a critical challenge.[4] Strong acids can protonate the ring, initiating ring-opening or polymerization, which leads to the formation of intractable tars and significantly reduces yield.[3]
Causality: The oxygen atom in the furan ring can be protonated, making the ring electron-deficient and susceptible to nucleophilic attack (e.g., by water), leading to ring cleavage.[6] Alternatively, protonation at a carbon atom can generate a carbocation that initiates polymerization with other furan molecules.
Mitigation Strategy: The key is to use a catalyst that provides sufficient acidity for the dehydration of the oxime groups without being aggressive enough to degrade the furan core. This is why solid acid catalysts like Amberlyst-15 are ideal. Their acidity is confined to the sulfonated polymer backbone, which minimizes the concentration of free protons in the bulk solution and reduces the rate of intermolecular side reactions.
Q3: What are the primary safety concerns when handling reagents for FDCN synthesis?
Safety must be a top priority. Key concerns include:
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and are potent skin sensitizers. More critically, hydroxylamine is thermally unstable and can decompose explosively, especially in the absence of its salts. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid heating it in its pure form.
-
Solvents: Organic solvents used (e.g., toluene, acetonitrile) are flammable. Ensure all heating is done using heating mantles or oil baths with proper temperature control, and keep ignition sources away.
-
FDCN Product: While comprehensive toxicological data for FDCN is not widely available, related dinitrile compounds can be toxic. It should be handled with care, avoiding inhalation of dust or skin contact.
-
Pressure Build-up: The dehydration step may evolve gases. The reaction should be conducted in a system open to atmospheric pressure (e.g., with a condenser) to prevent pressure build-up.
Q4: How can I troubleshoot a reaction that has stalled or is proceeding very slowly?
A troubleshooting workflow can help diagnose the issue systematically.
Caption: Troubleshooting logic for a stalled FDCN synthesis reaction.
Detailed Experimental Protocol: Synthesis of FDCN from DFF
This protocol is adapted from methodologies reported to be efficient and scalable.[1][2]
Part A: Synthesis of 2,5-Diformylfuran Dioxime
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-diformylfuran (DFF) (1.0 eq) in a suitable solvent system (e.g., water or a water/ethanol mixture).
-
Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (2.2 eq) and a mild base such as sodium acetate (2.2 eq) in water.
-
Reaction: Add the hydroxylamine solution to the DFF solution dropwise at room temperature.
-
Monitoring: Stir the mixture vigorously. A white precipitate of the dioxime should begin to form. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent) until all DFF is consumed (typically 2-4 hours).
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.
Part B: Dehydration to this compound (FDCN)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2,5-diformylfuran dioxime (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Catalyst Addition: Add the solid acid catalyst, Amberlyst-15 (e.g., 20 wt% relative to the dioxime). Ensure the catalyst has been activated (acid-washed and dried) prior to use.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile).
-
Monitoring: Monitor the reaction progress by TLC until the dioxime starting material is no longer visible.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and remove the Amberlyst-15 catalyst by filtration. Wash the catalyst with a small amount of the solvent.
-
Workup: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude solid in a suitable solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization.
References
- Sigma-Aldrich. (2025).
- MDPI. (n.d.). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid.
- Semantic Scholar. (2018).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
- DOI. (n.d.). Production of 2,5-furandicarboxylic acid (FDCA)
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- Organic Syntheses. (n.d.). Furan.
- VNU Journal of Science. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.
- Furan as a vers
- OUCI. (2025). Methods of synthesis of furan-2(5H)-ones.
- BenchChem. (n.d.). Troubleshooting common side reactions in furan synthesis.
Sources
- 1. Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation–Dehydration Strategy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Characterization of Impurities in Furan-2,5-dicarbonitrile Synthesis
Welcome to the technical support center for the synthesis and characterization of Furan-2,5-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and manage impurities in your synthesis, ensuring the highest quality of your final product.
Introduction
This compound is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and functional polymers. The purity of this compound is critical for the success of downstream applications. This guide provides a structured approach to identifying and troubleshooting common impurities that may arise during its synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Peaks in HPLC Chromatogram
You've run an HPLC analysis of your crude or purified this compound, and you observe unexpected peaks in addition to your product peak.
Potential Causes and Solutions:
-
Unreacted Starting Materials or Intermediates: One of the most common sources of impurities is the presence of unreacted starting materials or reaction intermediates.
-
Identification: Compare the retention times of the unexpected peaks with those of your starting materials and any known intermediates. A quick way to confirm is to spike your sample with a small amount of the suspected starting material or intermediate and see if the peak area increases. .
-
-
Side-Reaction Byproducts: The synthesis of this compound can be accompanied by several side reactions, leading to the formation of various impurities.
-
Hydrolysis of Nitrile Groups: The nitrile groups are susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can lead to the formation of amides or carboxylic acids.
-
Identification: These highly polar impurities will likely have shorter retention times on a reverse-phase HPLC column. They can be tentatively identified by comparing their retention times to authentic standards if available. LC-MS analysis is a powerful tool for confirming their identity by matching the molecular weight.
-
Solution: Ensure your reaction and work-up conditions are anhydrous and neutral if possible. If acidic or basic conditions are necessary, minimize the reaction time and temperature.
-
-
Solvent-Related Impurities: Solvents can sometimes react with intermediates or the final product.
-
Identification: Run a blank injection of your solvent to check for impurities.
-
Solution: Use high-purity, dry solvents for your reactions and analysis.
-
Experimental Protocol: HPLC Method for Impurity Profiling
A robust HPLC method is essential for separating and quantifying impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Issue 2: Low Purity of the Final Product Despite Purification
You have purified your this compound by recrystallization or column chromatography, but the purity is still below expectations.
Potential Causes and Solutions:
-
Co-eluting Impurities: Some impurities may have similar polarity to your product, making them difficult to separate by standard chromatographic methods.
-
Identification: If you suspect a co-eluting impurity, try changing the chromatographic conditions. A different column (e.g., a phenyl-hexyl column) or a different mobile phase modifier (e.g., trifluoroacetic acid instead of formic acid) may provide better separation.
-
Solution: Optimize your purification method. For column chromatography, a shallower solvent gradient can improve resolution. For recrystallization, try a different solvent system.
-
-
Thermal Degradation: Furan derivatives can be sensitive to heat.
-
Identification: If you notice discoloration of your product upon heating, thermal degradation may be occurring.
-
Solution: Avoid excessive temperatures during solvent removal (roto-evaporation) and drying. Use a high-vacuum line at room temperature for final drying if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound, and can they be sources of impurities?
A1: Common starting materials include 2,5-furandicarboxaldehyde and 5-formylfuran-2-carbonitrile.[5] Yes, these can be significant sources of impurities if the reaction does not go to completion. It is crucial to monitor the reaction progress by TLC or HPLC to ensure all starting material is consumed.
Q2: How can I use NMR spectroscopy to identify impurities?
A2: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation of impurities.
-
¹H NMR: Look for characteristic signals. For example, an aldehyde proton (around 9-10 ppm) would indicate the presence of 2,5-furandicarboxaldehyde or 5-formylfuran-2-carbonitrile.[6] The furan protons themselves have distinct coupling patterns that can be informative.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the furan ring and the nitrile groups are sensitive to the substituents. Any deviation from the expected spectrum of pure this compound can indicate the presence of impurities.[8]
-
2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals of unknown impurities, aiding in their structural identification.
Q3: What is the role of mass spectrometry in impurity characterization?
A3: Mass spectrometry (MS), especially when coupled with a separation technique like GC or LC, is invaluable for impurity identification.
-
GC-MS: Suitable for volatile impurities. The fragmentation pattern can provide structural information.
-
LC-MS: Ideal for less volatile and more polar impurities. The accurate mass measurement from a high-resolution mass spectrometer (like a TOF or Orbitrap) can help determine the elemental composition of an impurity, which is a critical piece of information for its identification.[9]
Impurity Identification Workflow
The following diagram illustrates a systematic workflow for the identification of unknown impurities in your this compound product.
Caption: A logical workflow for the identification and remediation of impurities.
References
-
Chen, J., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances, 13(20), 13819-13823. Available at: [Link]
-
PubMed. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Available at: [Link]
-
RSC Publishing. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Available at: [Link]
-
ResearchGate. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Available at: [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
- Google Patents. (n.d.). 2,5-furan dicarboxylate derivatives, and use thereof as plasticizers.
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Wikipedia. (n.d.). 2,5-Furandicarboxaldehyde. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-Formylfuran-2-carbonitrile. Available at: [Link]
-
Frontiers. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Available at: [Link]
Sources
- 1. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Formylfuran-2-carbonitrile [myskinrecipes.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]
Stability issues of Furan-2,5-dicarbonitrile under acidic or basic conditions
Welcome to the technical support guide for Furan-2,5-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile furan-based compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning its stability, particularly under acidic and basic conditions.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: My reaction with this compound in an acidic aqueous solution is yielding a white, poorly soluble precipitate instead of my expected product. What is happening?
A1: You are likely observing the hydrolysis of both nitrile groups, leading to the formation of 2,5-furandicarboxylic acid (FDCA).[1][2] this compound is highly susceptible to hydrolysis under acidic conditions.
Causality: The mechanism begins with the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it vulnerable to nucleophilic attack by water, which is typically a weak nucleophile.[3][4] This process occurs for both nitrile groups, proceeding through an intermediate amide stage, to ultimately form the dicarboxylic acid.[5] FDCA has low solubility in many organic solvents and acidic water, which explains the precipitation you are observing.[2]
Troubleshooting Steps:
-
Confirm the Byproduct: Isolate the precipitate and characterize it using techniques like NMR, FTIR, or melting point analysis. The melting point of FDCA is very high, typically reported above 340 °C.[2]
-
Modify Reaction Conditions:
-
Use Anhydrous Conditions: If your reaction chemistry allows, switch to anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude water.
-
Select a Non-Protic Acid: If an acid catalyst is required, consider using a Lewis acid instead of a Brønsted-Lowry acid (like HCl or H₂SO₄) to avoid introducing protons that can be solvated by trace water.
-
Control Temperature: Perform the reaction at the lowest possible temperature to slow the rate of hydrolysis.
-
Q2: I'm performing a base-catalyzed reaction and notice a significant loss of my this compound starting material, even at early time points. Why is my yield so low?
A2: Similar to acidic conditions, this compound is unstable in the presence of strong bases, especially nucleophilic bases like hydroxide. The nitrile groups are readily hydrolyzed to form the corresponding dicarboxylate salt.
Causality: In basic media, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the C≡N triple bond.[3][5] This leads to the formation of an intermediate imidic acid, which tautomerizes to an amide. Under heated or concentrated basic conditions, this amide is further hydrolyzed to a carboxylate salt (e.g., disodium furan-2,5-dicarboxylate).[5] This salt is often soluble in the aqueous phase, which might appear as a loss of organic-soluble starting material during workup.
Troubleshooting Steps:
-
Analyze the Aqueous Layer: After your reaction workup, acidify the aqueous layer. If furan-2,5-dicarboxylate was formed, this will protonate it to FDCA, which should precipitate out of the solution.
-
Employ Milder Bases: If possible, substitute strong bases like NaOH or KOH with non-nucleophilic organic bases (e.g., DBU, DIPEA) or weaker inorganic bases like potassium carbonate, provided they are compatible with your desired reaction.
-
Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to minimize the presence of water and reduce the basic strength of certain reagents.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the stability and handling of this compound.
What is the general stability of this compound?
This compound is a stable solid under neutral, anhydrous conditions at room temperature.[6][7] However, its stability is compromised under two main conditions:
-
Presence of strong acids or bases: Leads to hydrolysis of the nitrile groups.[3][8]
-
Elevated temperatures in the presence of water: Accelerates hydrolysis.
The furan ring itself is generally stable but can be susceptible to opening under very harsh acidic conditions, although hydrolysis of the nitrile groups is the much more common degradation pathway.[9][10]
What are the primary degradation products I should be aware of?
The principal degradation product under both acidic and basic hydrolytic conditions is 2,5-Furandicarboxylic acid (FDCA) .[1][2] In basic solutions, it will exist as the dicarboxylate salt. Depending on the reaction conditions, you may also be able to isolate intermediate species where only one nitrile group has hydrolyzed, or the corresponding diamide.
What is the optimal pH range for working with this compound?
To prevent degradation, it is strongly recommended to work under neutral conditions (approximately pH 6-8). Exposure to solutions with a pH below 4 or above 9 should be minimized, especially at elevated temperatures or for extended periods.
How should I properly store this compound to ensure its long-term stability?
Proper storage is critical for maintaining the integrity of the compound.
| Condition | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can lead to slow hydrolysis over time. |
| Temperature | Store at room temperature or in a desiccator.[6][7] | Protects from temperature fluctuations and ambient moisture. |
| Light | Store in an amber vial or in the dark. | While furan systems are generally stable, protection from light is good practice to prevent potential photochemical degradation.[11] |
| Compatibility | Keep away from strong acids, bases, and oxidizing agents.[12] | Prevents chemical reactions during storage. |
Visualizing Degradation Pathways
The following diagrams illustrate the chemical transformations that this compound undergoes in acidic and basic environments.
Caption: Acid-catalyzed hydrolysis pathway of this compound to FDCA.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Experimental Protocols
Protocol: Monitoring for Hydrolysis by TLC
This protocol provides a quick method to check for the presence of the common degradation product, FDCA, during your reaction.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Mobile phase: A polar solvent system, e.g., 70:30:1 Ethyl Acetate:Hexane:Acetic Acid. (Note: You may need to optimize this for your specific product).
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate stain.
Procedure:
-
Spotting: On a TLC plate, spot your starting material (this compound solution), a co-spot (starting material + reaction mixture), and your reaction mixture.
-
Development: Place the TLC plate in a chamber with the chosen mobile phase and allow it to develop.
-
Visualization:
-
Dry the plate and view it under a UV lamp. This compound and FDCA are both UV active.
-
This compound is relatively non-polar and will have a high Rf value.
-
FDCA is extremely polar due to the two carboxylic acid groups and will remain at or very near the baseline (Rf ≈ 0) in most common solvent systems.
-
-
Interpretation: The appearance of a new spot at the baseline of your reaction mixture lane, which is not present in your starting material lane, is a strong indicator of hydrolysis to FDCA.
Troubleshooting Workflow
Use this decision tree to diagnose stability issues in your experiment.
Caption: Decision tree for troubleshooting this compound stability issues.
References
-
Chemistry of Nitriles. (2025). LibreTexts Chemistry. Available at: [Link]
-
Reactivity of Nitriles. (2023). LibreTexts Chemistry. Available at: [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Available at: [Link]
-
7.8 Reactions of Nitriles. (n.d.). KPU Pressbooks. Available at: [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Available at: [Link]
-
Furan Hydrolysis. (n.d.). ChemTube3D. Available at: [Link]
-
2,5-Furandicarboxylic acid - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Furan-2,5-dicarboxylic acid | C6H4O5 | CID 76720 - PubChem. (n.d.). National Institutes of Health. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkat USA. Available at: [Link]
-
A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). RSC Publishing. Available at: [Link]
Sources
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. achmem.com [achmem.com]
- 7. This compound | 58491-62-6 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Furan Hydrolyzes to Dicarbonyl Compounds | Ambeed [ambeed.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. furan.com [furan.com]
Technical Support Center: Selective Reduction of Nitrile Groups in Furan Compounds
Welcome to the Technical Support Center for professionals engaged in the chemical synthesis of furan-containing compounds. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the selective reduction of nitrile groups while preserving the integrity of the furan moiety. Furan derivatives are crucial building blocks in pharmaceuticals and materials science, but their inherent sensitivity, particularly to acids and certain catalytic conditions, presents unique synthetic challenges.[1][2]
This resource is structured to address both high-level strategic planning and hands-on experimental troubleshooting. It moves beyond simple protocols to explain the causality behind methodological choices, ensuring you can adapt and optimize these techniques for your specific molecular targets.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when planning the reduction of furan nitriles.
Q1: What are the primary challenges when reducing a nitrile group on a furan ring?
A1: The core challenge lies in the chemoselectivity of the reduction. The furan ring is an electron-rich heterocycle that is sensitive to both strong acids and bases and is susceptible to saturation under certain catalytic hydrogenation conditions.[1][2] Key challenges include:
-
Furan Ring Saturation: Aggressive catalytic hydrogenation can reduce the furan double bonds, leading to a tetrahydrofuran (THF) derivative.
-
Furan Ring Opening: The furan ring can undergo acid-catalyzed polymerization or ring-opening, especially under harsh conditions or in the presence of protic acids.[3][4] This often results in the formation of polymeric tars or complex mixtures.
-
Formation of Byproducts: Standard nitrile reductions can yield secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with intermediate imines.[5][6]
-
Functional Group Incompatibility: Other functional groups on the furan ring or elsewhere in the molecule (e.g., esters, nitro groups, halides) may not be stable to the chosen reduction conditions.[7][8]
Q2: What are the most common classes of reagents for selectively reducing furan nitriles to primary amines?
A2: The choice of reagent is critical and depends on the overall molecular structure. The main categories are:
-
Metal Hydrides: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[5][9] Milder reagents like Sodium Borohydride (NaBH₄) are typically not strong enough on their own but can be effective when used with transition metal salt additives (e.g., CoCl₂, NiCl₂).[6][10]
-
Catalytic Hydrogenation: This is a widely used industrial method. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[6] The reaction conditions (pressure, temperature, solvent, and additives) must be carefully controlled to prevent furan ring reduction.[11]
-
Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are also effective for reducing nitriles to amines and can sometimes offer better selectivity.[5]
Q3: How do I choose between catalytic hydrogenation and a metal hydride reduction?
A3: This decision involves a trade-off between scalability, functional group tolerance, and reaction setup complexity.
-
Choose Catalytic Hydrogenation if:
-
You are working on a large scale, as it is often more cost-effective.[6]
-
Your molecule is stable under neutral or slightly basic conditions.
-
You need to avoid strong, pyrophoric hydrides like LiAlH₄.
-
Your molecule lacks functional groups that are easily hydrogenolyzed (e.g., benzyl ethers, some halides).
-
-
Choose Metal Hydride Reduction if:
-
Your molecule contains functional groups sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or reducible heterocycles that you wish to preserve).
-
You are working on a lab scale where handling reagents like LiAlH₄ is manageable.[12]
-
Catalytic methods have failed or led to furan ring saturation. LiAlH₄ reduction is rapid and generally does not affect the furan ring itself.[13]
-
Q4: My catalytic hydrogenation is reducing the furan ring. How can I prevent this?
A4: Saturation of the furan ring is a common side reaction, especially with highly active catalysts like Palladium. To prevent this:
-
Switch Catalysts: Raney Nickel or Cobalt Boride (Co₂B) are often more selective for the nitrile group over the furan ring compared to Palladium or Platinum.[6][10]
-
Modify Conditions: Reduce the hydrogen pressure and temperature. Milder conditions favor the reduction of the more reactive nitrile group.
-
Use Additives: The addition of a base like ammonia (NH₃) or an amine like triethylamine can suppress both furan reduction and the formation of secondary/tertiary amine byproducts.[5]
-
Consider Transfer Hydrogenation: Using a hydrogen donor like isopropanol or formic acid in the presence of a catalyst can sometimes provide greater selectivity under milder conditions.[14]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Conversion of Nitrile | 1. Inactive Catalyst/Reagent: The catalyst (e.g., Raney Ni, Pd/C) may be old or poisoned. Metal hydrides (e.g., LiAlH₄) may have degraded due to moisture. | 1. Use Fresh Reagents: Use a fresh batch of catalyst or titrate your LiAlH₄ solution to confirm its molarity. Ensure all glassware and solvents are rigorously dried for hydride reductions. |
| 2. Insufficient Reactivity: The chosen reducing agent (e.g., NaBH₄ alone) is not strong enough. | 2. Increase Reactivity: Switch to a more powerful reducing agent like LiAlH₄ or BH₃·THF.[9] For NaBH₄, add a transition metal salt like CoCl₂ to generate a more active reducing species in situ.[10] For catalytic hydrogenation, increasing temperature or H₂ pressure may be necessary, but monitor closely for side reactions. | |
| 3. Poor Substrate Solubility: The furan nitrile is not fully dissolved in the reaction solvent, limiting its contact with the reagent/catalyst. | 3. Change Solvent: Select a solvent in which your substrate is more soluble at the reaction temperature (e.g., THF, Dioxane, or a co-solvent system). Gentle heating can also improve solubility. | |
| Over-reduction / Formation of Secondary & Tertiary Amines | 1. Iminium Intermediate Reactivity (Catalytic Hydrogenation): The primary amine product attacks the intermediate imine, leading to dimerization.[6] | 1. Add Ammonia: Perform the hydrogenation in a solution saturated with ammonia (e.g., methanolic ammonia). Ammonia is present in large excess and competes with the primary amine for reaction with the imine intermediate, thus favoring primary amine formation.[5] |
| 2. High Catalyst Loading or Harsh Conditions: Overly active catalytic sites can promote further reactions. | 2. Optimize Conditions: Reduce the catalyst loading, temperature, and hydrogen pressure. A less active catalyst might also be beneficial. | |
| Decomposition of Furan Ring (Charring, Complex Mixture by TLC/NMR) | 1. Acidic Conditions: The furan ring is unstable in the presence of strong acids, which can be generated during workup or be present as impurities.[1][2] | 1. Maintain Neutral/Basic pH: Avoid acidic workups. For LiAlH₄ reductions, use a Fieser workup (sequential addition of water, then NaOH solution) to maintain basic conditions. For catalytic methods, ensure the solvent is not acidic. |
| 2. Lewis Acid Catalyzed Degradation: Some additives or metal salts can act as Lewis acids, promoting polymerization of the furan ring.[3] | 2. Choose Reagents Carefully: Be cautious with combinations like NaBH₄/AlCl₃. The NaBH₄/CoCl₂ system is generally milder and less prone to causing furan decomposition. | |
| 3. Overheating: High reaction temperatures can lead to thermal decomposition. | 3. Control Temperature: Run the reaction at the lowest effective temperature. For exothermic reactions like LiAlH₄ addition, use an ice bath and add the reagent slowly. |
Section 3: Visual & Data-Driven Guidance
Diagram 1: Decision Workflow for Method Selection
This diagram provides a logical pathway for choosing an appropriate reduction strategy based on your substrate's properties.
Caption: Decision tree for selecting a nitrile reduction method.
Table 1: Comparison of Key Reduction Methods
| Method | Reagent & Typical Conditions | Selectivity & Compatibility | Pros | Cons |
| Metal Hydride | LiAlH₄ in dry THF or Et₂O, 0°C to reflux.[13] | High: Reduces nitriles rapidly. Does not reduce isolated C=C bonds. Tolerates many functional groups but will reduce esters, amides, and ketones. | Fast, reliable, high-yielding, generally preserves the furan ring.[9] | Pyrophoric, moisture-sensitive, requires strict anhydrous conditions, difficult to scale up safely. |
| Catalytic Hydrogenation | Raney Ni or Pd/C, H₂ (50-500 psi), MeOH or EtOH, often with NH₃ additive.[5][11] | Variable: Selectivity depends heavily on catalyst and conditions. Can reduce furan ring, C=C bonds, and other groups.[6] | Economical, scalable, environmentally benign (H₂ is the only reagent).[6] | Risk of over-reduction, catalyst poisoning, requires specialized pressure equipment. |
| Modified Borohydride | NaBH₄, CoCl₂·6H₂O in MeOH, room temp to 60°C.[10] | Good: Generally selective for the nitrile over esters and the furan ring. Milder than LiAlH₄. | Milder and safer than LiAlH₄, uses common lab reagents, good for molecules with sensitive groups like esters. | Can be slower, may require optimization of stoichiometry, workup can be more complex. |
Section 4: Key Experimental Protocols
These protocols are provided as a starting point. Always perform a small-scale test reaction to optimize conditions for your specific substrate.
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Causality: This method leverages the high reactivity of LiAlH₄ to rapidly reduce the nitrile before other side reactions can occur. The use of a non-protic solvent and anhydrous conditions is critical to prevent quenching of the reagent and ensure safety.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 0.5 M).
-
Substrate Addition: Dissolve the furan nitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0°C using an ice bath. Add the substrate solution dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with Rochelle's salt solution.
-
Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LiAlH₄ used).
-
Isolation: Stir the resulting white suspension vigorously for 1 hour until it becomes a granular solid. Filter the solid through a pad of Celite®, washing thoroughly with THF or Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify as needed by column chromatography or distillation.
Protocol 2: Catalytic Hydrogenation with Raney Nickel and Ammonia
Causality: Raney Nickel is chosen for its proven selectivity for nitriles over aromatic systems like furan.[8] Ammonia is used as an additive to suppress the formation of secondary and tertiary amines by competing with the product for reaction with the intermediate imine.[5]
-
Setup: Add the furan nitrile (1.0 equivalent) and a solvent (e.g., Methanol or Ethanol, saturated with ammonia gas) to a high-pressure hydrogenation vessel.
-
Catalyst Addition: Under a stream of inert gas, carefully add Raney Nickel (5-10 wt% of the substrate). Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or alcohol.
-
Reaction: Seal the vessel, purge several times with N₂, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Monitoring: Heat the reaction to 40-60°C and stir vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite® pad to dry, as it can ignite upon contact with air. Keep it wet with solvent. Rinse the pad thoroughly with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. Purify as required.
Diagram 2: Troubleshooting Workflow
This flowchart guides you through a logical process for diagnosing and solving a failed reduction reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Manganese catalysed reduction of nitriles with amine boranes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00813H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. uop.edu.pk [uop.edu.pk]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Aromaticity of Furan-2,5-dicarbonitrile and Benzene Derivatives
For professionals engaged in drug discovery and materials science, a nuanced understanding of molecular aromaticity is not merely academic; it is a critical factor that dictates molecular stability, reactivity, and intermolecular interactions. While benzene is the quintessential aromatic molecule, the vast world of heterocycles presents a spectrum of aromatic character. This guide offers an in-depth, data-supported comparison between furan-2,5-dicarbonitrile and key benzene derivatives, providing researchers with the foundational knowledge to better predict and modulate molecular properties.
Decoding Aromaticity: Beyond Hückel's Rule
Aromaticity is the chemical property of a cyclic, planar molecule with a ring of resonance bonds that imparts increased stability compared to other geometric or connective arrangements with the same set of atoms.[1] While Hückel's (4n+2) π-electron rule is a foundational concept, modern quantitative assessment relies on a triad of criteria: geometric, magnetic, and energetic.
-
Geometric Criterion (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates the equalization of bond lengths within a ring.[2] A value approaching 1.0, as seen in benzene, signifies high aromaticity, whereas values near 0 indicate a non-aromatic, bond-alternating system.[3]
-
Magnetic Criterion (NICS): The Nucleus-Independent Chemical Shift (NICS) is a popular computational method to probe aromaticity.[4] It measures the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A significantly negative NICS value indicates a diatropic ring current, a hallmark of aromaticity.[2]
-
Energetic Criterion (ASE): The Aromatic Stabilization Energy (ASE) quantifies the extra stability of an aromatic compound due to the delocalization of its π-electrons.[1] It is often calculated as the energy difference in isodesmic or homodesmotic reactions, which compare the aromatic molecule to non-aromatic reference compounds.[5][6]
The Benzene Benchmark: Effects of Substitution
Benzene is the archetypal aromatic compound, exhibiting ideal values across all aromaticity indices. The introduction of substituents can modulate this aromatic character. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can slightly decrease the aromaticity of the benzene ring, though its character remains high.[3][7] For instance, even with a strong EWG like a nitro group or an EDG like a hydroxyl group, the HOMA value for the ring remains high, indicating a retention of significant aromatic character.[3]
Furan: A Less Aromatic Heterocycle
Five-membered heterocycles like furan, thiophene, and pyrrole are aromatic, but to a lesser extent than benzene.[8] Furan's aromaticity is particularly attenuated due to the high electronegativity of the oxygen atom.[9] The oxygen lone pair is less available for delocalization into the π-system, resulting in lower stability and a greater propensity to undergo addition reactions compared to its heterocyclic cousins and benzene.[8][10]
The general order of aromaticity among these common rings is: Benzene > Thiophene > Pyrrole > Furan [11]
Figure 1: Key resonance structures of furan. The contribution of charged structures (II, III), which place a positive charge on the electronegative oxygen, is less favorable, contributing to its reduced aromaticity compared to benzene.
This compound: A Case of Diminished Aromaticity
The introduction of two potent electron-withdrawing nitrile (-C≡N) groups at the 2- and 5-positions of the furan ring is expected to drastically reduce its aromatic character. These groups inductively and resonantly pull electron density out of the ring system. This has two primary consequences:
-
Increased Electron Localization: The π-electrons are drawn towards the substituents, disrupting their even delocalization around the ring. This leads to greater bond length alternation, which would be reflected in a significantly lower HOMA value.
-
Destabilization of Charged Resonance Structures: The resonance structures that involve the oxygen lone pair (structures II and III in Figure 1) become even less favorable, as this would place a positive charge on the oxygen within a ring system that is already electron-deficient due to the nitrile groups.
Quantitative Comparison of Aromaticity Indices
The following table summarizes the calculated aromaticity indices for benzene, a substituted benzene, and furan to provide a quantitative context for the expected properties of this compound.
| Compound | HOMA | NICS(1) (ppm) | ASE (kcal/mol) |
| Benzene | ~1.00[12] | -10.2[12] | ~37[5] |
| Nitrobenzene | ~0.97[3] | - | - |
| Furan | ~0.78[13] | -8.7[13] | ~16-20[8] |
| This compound | Predicted: < 0.78 | Predicted: Less negative than -8.7 | Predicted: < 16 |
Table 1: Comparison of calculated aromaticity indices. Values for this compound are predicted based on the strong electron-withdrawing nature of the nitrile substituents.
Methodologies for Aromaticity Assessment
The values presented are typically derived from computational chemistry, following a standardized workflow.
Standard Computational Protocol for Aromaticity Indices
Figure 2: A typical workflow for the computational determination of aromaticity indices.
Step-by-Step Protocol:
-
Structure Definition: The initial 3D coordinates of the molecule are generated.
-
Geometry Optimization: A quantum mechanical method, most commonly Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p), is used to find the lowest energy structure of the molecule.[14]
-
Frequency Analysis: A frequency calculation is performed to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Index Calculation:
-
HOMA: Calculated directly from the final, optimized bond lengths using its defining equation.[15][16]
-
NICS: Calculated using the Gauge-Including Atomic Orbital (GIAO) method at the center of the ring and at a specified distance above the ring plane.[15]
-
ASE: Calculated by constructing a balanced chemical equation (an isodesmic or homodesmotic reaction) and computing the energies of all reactants and products. The difference yields the ASE.[6]
-
Implications for Researchers
The significantly reduced aromaticity of this compound compared to benzene derivatives has profound practical implications:
-
Chemical Reactivity: With lower stabilization energy, the furan ring in this molecule is more susceptible to nucleophilic attack and addition reactions that would otherwise disrupt a more stable aromatic system. This altered reactivity can be harnessed in synthetic chemistry but may indicate lower metabolic stability in a drug development context.
-
Materials Science: The potent electron-withdrawing groups drastically lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy. This property is highly desirable for creating n-type organic semiconductor materials used in electronics.
-
Drug Design: While furan is sometimes employed as a bioisosteric replacement for benzene, this comparison highlights the critical need for caution. The electronic and reactivity profile of a heavily substituted furan like this compound is fundamentally different from that of a typical phenyl ring, which will almost certainly lead to different biological activity, receptor binding, and pharmacokinetic properties.
Conclusion
The aromaticity of this compound is substantially diminished when compared to its parent heterocycle, furan, and stands in stark contrast to the robust aromaticity of benzene and its derivatives. The powerful electron-withdrawing effect of the dual nitrile groups localizes the π-electrons, increases bond alternation, and reduces the energetic benefits of cyclic delocalization. This guide underscores that aromaticity is not a binary property but a continuous scale. For scientists in applied fields, leveraging this scale through strategic substitution is a powerful tool for the rational design of molecules with precisely tailored chemical, electronic, and biological functions.
References
- Najmidin, K., Kerim, A., Abdirishit, P., Kalam, H., & Tawar, T. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling, 19(9), 3529-3535.
- Jirásek, M., Rickhaus, M., Tejerina, L., & Anderson, H. L. (2021). Experimental and Theoretical Evidence for Aromatic Stabilization Energy in Large Macrocycles. Journal of the American Chemical Society, 143(5), 2403-2412.
- Krygowski, T. M., & Ciesielski, A. (2018). Aromaticity of benzene derivatives: an exploration of the Cambridge Structural Database.
- Cyrański, M. K. (2005). Aromaticity: what does it mean?. Physical Chemistry Chemical Physics, 7(7), 1367-1372.
- Grabowski, S. J. (2024). Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. Molecules, 29(5), 1088.
- ResearchGate. (n.d.). Aromaticity indices values for studied model compounds.
- Schleyer, P. v. R., & Jiao, H. (2025).
- Durbeej, B., Wang, J., & Oruganti, B. (2024). A benchmark study of aromaticity indexes for benzene, pyridine, and the diazines. AIP Advances, 14(4), 045123.
- Poranne, R. (n.d.). NICS – Nucleus Independent Chemical Shift. Poranne Research Group.
- Krygowski, T. M., & Cyranski, M. K. (2009). Computation of HOMA, EN, GEO, NICS and NICS(1) for 25 meta-or para-derivatives of benzoate anions. Journal of Physical Organic Chemistry, 22(12), 1133-1142.
- Pino-Rios, R. (2024). Aromatic stabilization energies in excited states at the multiconfigurational level: assessment in archetypal organic rings. RSC Advances, 14(1), 2024-2033.
- The Royal Society of Chemistry. (n.d.).
- Ośmiałowski, B., & Jabłoński, M. (2025). Calculation of the HOMA model parameters for the carbon–boron bond. Structural Chemistry, 36(4), 1435-1443.
- Fiveable. (n.d.).
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- ResearchGate. (n.d.). Calculated HOMA and NICS(1)
- University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- Chemistry Stack Exchange. (2018). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine.
- ECHEMI. (n.d.). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine.
- YouTube. (2019).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (n.d.). This compound | 58491-62-6.
- Alfa Chemistry. (n.d.). CAS 58491-62-6 2,5-Dicyanofuran.
- Sigma-Aldrich. (n.d.). This compound | 58491-62-6.
- Key Organics. (n.d.). 58491-62-6 | this compound.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Aromaticity: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromaticity of benzene derivatives: an exploration of the Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. poranne-group.github.io [poranne-group.github.io]
- 5. Experimental and Theoretical Evidence for Aromatic Stabilization Energy in Large Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Furan-Based Polymers
Introduction: The Rise of Furan-Based Polymers in Demanding Applications
In the continuous pursuit of sustainable and high-performance materials, furan-based polymers have emerged as a promising class of bio-based alternatives to conventional petroleum-derived plastics.[1] Synthesized from renewable biomass sources, these polymers are gaining significant attention in fields ranging from packaging and biomedical devices to advanced composites. For researchers, scientists, and drug development professionals, understanding the thermal stability of these materials is paramount. Thermal stability dictates the processing window, sterilization methods, and ultimately, the viable applications of a polymer. This guide provides an in-depth comparative analysis of the thermal stability of key furan-based polymers, grounded in experimental data and established analytical methodologies.
Understanding Thermal Stability: Key Metrics and Methodologies
The thermal stability of a polymer is fundamentally its ability to resist decomposition at elevated temperatures. This is a critical parameter as it defines the upper temperature limit at which a polymer can be processed and used without significant degradation of its properties. The primary technique for evaluating thermal stability is Thermogravimetric Analysis (TGA) .[2] TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[3][4]
From a TGA thermogram, we derive several key metrics:
-
Onset Temperature of Decomposition (Td) : Often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs. This metric signifies the initiation of significant thermal degradation.[2]
-
Temperature of Maximum Rate of Decomposition (Tmax) : This corresponds to the peak of the derivative of the TGA curve (DTG curve) and indicates the temperature at which the most significant mass loss occurs.[2]
Another crucial thermal property, determined by Differential Scanning Calorimetry (DSC) , is the Glass Transition Temperature (Tg) . While not a direct measure of decomposition, Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition can influence a material's mechanical properties at elevated temperatures and is a key parameter for processing.
Comparative Analysis of Furan-Based Polymer Thermal Stability
The thermal stability of furan-based polymers is intrinsically linked to their chemical structure, including the nature of the monomers and the type of linkages within the polymer chain.
Furan-Based Polyesters: The PEF Family and Beyond
Polyesters derived from 2,5-furandicarboxylic acid (FDCA) are among the most extensively studied furan-based polymers, with poly(ethylene furanoate) (PEF), poly(propylene furanoate) (PPF), and poly(butylene furanoate) (PBF) being prominent examples.[5]
| Polymer | Monomer(s) | Td5% (°C) | Tmax (°C) | Tg (°C) |
| Poly(ethylene furanoate) (PEF) | 2,5-Furandicarboxylic acid, Ethylene glycol | ~350[1] | ~421 | 75–87[1] |
| Poly(propylene furanoate) (PPF) | 2,5-Furandicarboxylic acid, 1,3-propanediol | ~350[2] | ~390[6] | ~68 |
| Poly(butylene furanoate) (PBF) | 2,5-Furandicarboxylic acid, 1,4-butanediol | ~380[1] | - | 35–45[1] |
| Poly(ethylene terephthalate) (PET) (Petroleum-based) | Terephthalic acid, Ethylene glycol | ~400[1] | - | 74–79[1] |
| Poly(lactic acid) (PLA) (Bio-based) | Lactic acid | ~350[1] | - | ~60[1] |
Note: The presented values are approximate and can vary based on factors such as molecular weight, crystallinity, and experimental conditions.[1]
Analysis and Insights: The data reveals that furan-based polyesters like PEF and PPF exhibit thermal stability comparable to the widely used bio-based polymer, PLA, with decomposition onset temperatures around 350°C.[1] PBF, with its longer aliphatic chain, shows a slightly higher decomposition temperature.[1] However, they generally display lower thermal stability compared to their petroleum-based analogue, PET.
The primary thermal degradation mechanism for these furan-based polyesters is reported to be β-hydrogen bond scission.[5][7] This understanding is crucial for predicting degradation products and for developing strategies to enhance thermal stability, for instance, through the incorporation of stabilizers or by modifying the polymer backbone.
Poly(furfuryl alcohol) (PFA): A Thermosetting Furan Resin
Poly(furfuryl alcohol) (PFA) is a thermosetting resin produced from the polymerization of furfuryl alcohol, which is derived from biomass.[8] Its thermal stability is influenced by the degree of crosslinking and the curing conditions.
| Polymer | Td5% (°C) | Tmax (°C) |
| Poly(furfuryl alcohol) (PFA) | >200 | ~506 |
Analysis and Insights: PFA exhibits a multi-step degradation process.[9] An initial mass loss below 200°C is often attributed to the loss of water and unreacted monomers. The major decomposition, leading to the formation of a char, occurs at much higher temperatures. The thermal stability of PFA can be significantly influenced by the presence of fillers or by hybridization with other materials like silica.[9] The mechanism of thermal transformation involves the opening of the furan rings at elevated temperatures.[10]
Other Furan-Based Polymers: Expanding the Landscape
Research into furan-based polymers extends beyond polyesters and PFA, with promising developments in polycarbonates and polyimides.
-
Furan-Based Polycarbonates : These polymers, synthesized from monomers like bis(hydroxymethyl)furan (BHMF), have shown thermal degradation temperatures (Td5%) ranging from 156°C to 244°C.[11] Their stability is influenced by the length of the alkyl chains in the comonomers.[11] It is important to note that the monomer BHMF itself has limited thermal stability, degrading at temperatures around 120–130°C, which presents challenges during polymerization.[12][13]
-
Furan-Based Polyimides : By incorporating furanic monomers into a polyimide structure, researchers have achieved exceptional thermal stability. Furan-based polyimide films have exhibited 5% weight loss temperatures exceeding 425°C, making them suitable for high-temperature applications.[14]
Experimental Protocols: A Guide to Best Practices
To ensure reliable and comparable data, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a generalized procedure for determining the thermal stability of furan-based polymers.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert gas like nitrogen is crucial to study the intrinsic thermal stability of the polymer, preventing oxidative degradation which would occur in the presence of air and lead to lower decomposition temperatures.[3][15]
-
Heating Rate: A controlled heating rate (e.g., 10 or 20 °C/min) is vital for reproducibility.[15][16] Different heating rates can affect the observed decomposition temperatures, with faster rates generally shifting the degradation to higher temperatures.
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a general method for determining the glass transition temperature (Tg).
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Causality Behind Experimental Choices:
-
Heating-Cooling-Heating Cycle: The initial heating step is designed to erase any prior thermal history of the polymer sample, ensuring that the measured Tg is a true reflection of the material's properties.[14] The Tg is then determined from the second heating scan for consistency and accuracy.
Conclusion and Future Outlook
Furan-based polymers present a compelling case for the future of sustainable materials, offering a diverse range of properties. Their thermal stability is a key factor in their potential applications. While furan-based polyesters like PEF show promise as alternatives to some petroleum-based plastics, their thermal stability is generally lower than that of high-performance polymers like PET. However, the exceptional thermal resistance of furan-based polyimides highlights the versatility of the furan building block.
Ongoing research is focused on enhancing the thermal stability of furan-based polymers through various strategies, including the synthesis of novel monomers, the development of copolymers, and the creation of nanocomposites. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of new furan-based polymers with tailored thermal properties, further expanding their applicability in demanding scientific and industrial sectors.
References
- A Comparative Analysis of the Thermal Stability of Furan-Based Polymers and Alternative Thermoplastics - Benchchem.
- Comparative study of the material properties of furan-dione based polymers - Benchchem.
- Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols - Research Explorer - The University of Manchester.
- Green Chemistry - RSC Publishing.
- Exploring New Horizons for Bio-Based Poly(furfuryl alcohol) by Exploiting Functionalities Offered by Side Reactions | ACS Macro Letters - ACS Publications.
- Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - NIH.
- Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - MDPI.
- Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols | Request PDF - ResearchGate.
- Thermal Analysis Techniques | Polymers - EAG Laboratories.
- New insights on the thermal degradation pathways of neat poly(furfuryl alcohol) and poly(furfuryl alcohol)/SiO2 hybrid materials | Request PDF - ResearchGate.
- Investigation on the low-temperature transformations of poly(furfuryl alcohol) deposited on MCM-41 - PubMed.
- (PDF) Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - ResearchGate.
- Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - MDPI.
- Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols | ACS Sustainable Chemistry & Engineering.
- Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials | ACS Omega.
- Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA).
- Poly(furfuryl alcohol)-Polycaprolactone Blends - MDPI.
- Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique - Scientific & Academic Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 4. mdpi.com [mdpi.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on the low-temperature transformations of poly(furfuryl alcohol) deposited on MCM-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Furan-2,5-dicarbonitrile and Aromatic Dinitriles for Advanced Research Applications
In the landscape of modern drug discovery and material science, the selection of appropriate chemical synthons is paramount to the successful development of novel molecules with desired properties. Among the vast array of building blocks, dinitriles are a critical class of compounds, valued for their versatility in a multitude of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of furan-2,5-dicarbonitrile, a bio-based platform chemical, against its aromatic counterparts: phthalonitrile, isophthalonitrile, and terephthalonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by established chemical principles and available experimental context to inform rational substrate selection.
Introduction to Dinitriles and the Significance of this compound
Dinitriles, organic compounds bearing two cyano (-C≡N) groups, are pivotal intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, dyes, and high-performance polymers. The reactivity of a dinitrile is largely dictated by the electronic nature of the ring system to which the nitrile groups are attached.
This compound is emerging as a compound of significant interest due to its derivation from renewable biomass sources, positioning it as a sustainable alternative to petroleum-derived chemicals. Its furan core, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and reactivity characteristics that distinguish it from the benzene-based dinitriles. Understanding these differences is crucial for leveraging its full potential in synthetic applications.
Core Principles of Dinitrile Reactivity: An Electronic Perspective
The reactivity of the nitrile group is fundamentally governed by the strong electron-withdrawing nature of the cyano substituent. This property, arising from both inductive and resonance effects, renders the nitrile carbon electrophilic and deactivates the attached aromatic or heteroaromatic ring towards electrophilic attack. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution.[1]
In the context of the dinitriles under comparison:
-
This compound: The furan ring is inherently more electron-rich than benzene and is less aromatic.[2] The presence of two strongly electron-withdrawing nitrile groups at the 2 and 5 positions significantly reduces the electron density of the furan ring, making it a potent electrophile.
-
Phthalonitrile (1,2-dicyanobenzene), Isophthalonitrile (1,3-dicyanobenzene), and Terephthalonitrile (1,4-dicyanobenzene): These isomers of dicyanobenzene exhibit reactivity profiles influenced by the relative positions of the nitrile groups on the stable benzene ring. The electron-withdrawing effects of the two nitrile groups deactivate the benzene ring towards electrophilic substitution and activate it towards nucleophilic attack.
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies comparing this compound with the three benzenoid dinitriles across a range of reactions are not extensively documented in a single source, a comparative analysis can be constructed from established principles of organic chemistry and data from related compounds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides and other substituted aromatic compounds bearing strong electron-withdrawing groups.[3][4] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[5] The stability of this intermediate is a critical factor in determining the reaction rate.
Expected Reactivity Order: this compound > Phthalonitrile ≈ Terephthalonitrile > Isophthalonitrile
Causality:
-
This compound: The furan ring is inherently less aromatic and thus more susceptible to dearomatization in the Meisenheimer intermediate.[6] Furthermore, the oxygen heteroatom can help to stabilize the negative charge through its inductive effect. The two nitrile groups strongly activate the ring towards nucleophilic attack.
-
Phthalonitrile and Terephthalonitrile: The ortho and para placement of the nitrile groups relative to a potential leaving group allows for effective resonance stabilization of the negative charge in the Meisenheimer complex.
-
Isophthalonitrile: With a meta relationship between the nitrile groups, resonance stabilization of an intermediate from nucleophilic attack is less effective, rendering it the least reactive of the benzene-based dinitriles in SNAr reactions.
Cycloaddition Reactions (Diels-Alder)
The furan ring, due to its reduced aromaticity compared to benzene, can act as a diene in Diels-Alder reactions.[2][7] The presence of electron-withdrawing nitrile groups on the furan ring, however, will significantly influence its reactivity in this context.
This compound as a Dienophile: The two electron-withdrawing nitrile groups will lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system, making it a more reactive dienophile in Diels-Alder reactions with electron-rich dienes.
Benzene-based Dinitriles: The benzene ring is highly aromatic and does not typically participate as a diene in Diels-Alder reactions under normal conditions. Therefore, phthalonitrile, isophthalonitrile, and terephthalonitrile are not expected to undergo this type of cycloaddition.
Hydrolysis of Nitrile Groups
The hydrolysis of nitriles to carboxylic acids is a common transformation, typically catalyzed by acid or base. The reaction proceeds via nucleophilic attack on the electrophilic nitrile carbon.
Expected Reactivity Order: this compound ≈ Terephthalonitrile > Isophthalonitrile > Phthalonitrile
Causality:
-
Electronic Effects: The electron-withdrawing nature of the furan ring with an additional nitrile group, and the benzene ring with a second nitrile group, increases the electrophilicity of the nitrile carbons, making them more susceptible to nucleophilic attack by water or hydroxide ions. A study on the enzymatic hydrolysis of aromatic dinitriles by a nitrilase from Rhodococcus sp. showed a reactivity order of terephthalonitrile > isophthalonitrile > benzonitrile, which aligns with the expected electronic effects.[8][9]
-
Steric Hindrance: In phthalonitrile, the proximity of the two nitrile groups may introduce some steric hindrance to the approach of the nucleophile, potentially slowing the reaction rate compared to the more sterically accessible nitrile groups in isophthalonitrile and terephthalonitrile.
Reduction of Nitrile Groups
The reduction of nitriles to primary amines is a synthetically valuable transformation. This reaction typically involves nucleophilic attack by a hydride reagent at the electrophilic nitrile carbon.
Expected Reactivity Order: this compound ≈ Terephthalonitrile > Isophthalonitrile > Phthalonitrile
Causality: The factors influencing the rate of reduction are similar to those for hydrolysis. Increased electrophilicity of the nitrile carbon due to the electron-withdrawing nature of the ring and the other nitrile group will enhance the rate of hydride attack. Therefore, dinitriles with greater electron deficiency at the nitrile carbons are expected to be reduced more readily.
Experimental Protocols: A Framework for Comparative Analysis
To empirically validate the predicted reactivity trends, standardized experimental protocols are essential. The following outlines a general approach for comparing the reactivity of dinitriles in a key transformation.
Protocol: Comparative Nucleophilic Aromatic Substitution
This protocol describes a method to compare the reactivity of a halogenated dinitrile with a common nucleophile.
Objective: To compare the relative reaction rates of a halogenated this compound and halogenated phthalonitriles with a nucleophile like piperidine.
Materials:
-
2-Bromo-5-cyanofuran (as a proxy for a more activated furan dinitrile system)
-
4-Bromophthalonitrile
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare stock solutions of each halogenated dinitrile and the internal standard in DMF of known concentrations.
-
In separate reaction vials, combine a precise volume of the dinitrile stock solution and the internal standard solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 100 °C) in a heating block.
-
Initiate the reaction by adding a precise volume of a pre-heated piperidine solution in DMF to each vial.
-
At timed intervals, withdraw an aliquot from each reaction vial and quench the reaction by diluting it in a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and a small amount of dilute acid to neutralize the piperidine.
-
Analyze the quenched samples by GC-MS to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the initial reaction rate for each dinitrile.
Self-Validation: The use of an internal standard and the monitoring of both reactant disappearance and product formation provide internal consistency checks for the kinetic data. Running the experiment at multiple temperatures would allow for the determination of activation parameters, further validating the observed reactivity differences.
Data Summary
The following table summarizes the expected qualitative reactivity of this compound in comparison to its benzenoid analogues based on established chemical principles.
| Reaction Type | This compound | Phthalonitrile | Isophthalonitrile | Terephthalonitrile |
| Nucleophilic Aromatic Substitution | Highest Reactivity | High Reactivity | Lower Reactivity | High Reactivity |
| Diels-Alder (as diene) | Not Reactive | Not Reactive | Not Reactive | Not Reactive |
| Diels-Alder (as dienophile) | Reactive | Not Reactive | Not Reactive | Not Reactive |
| Hydrolysis | High Reactivity | Lower Reactivity | Moderate Reactivity | High Reactivity |
| Reduction | High Reactivity | Lower Reactivity | Moderate Reactivity | High Reactivity |
Conclusion
This compound presents a unique reactivity profile that distinguishes it from its aromatic counterparts. Its furan core, while aromatic, is more reactive and susceptible to addition and substitution reactions. The strong electron-withdrawing nature of the two nitrile groups further enhances its electrophilicity. This combination of properties makes this compound a highly promising building block for a variety of applications. It is anticipated to exhibit superior reactivity in nucleophilic aromatic substitution and to participate in cycloaddition reactions as a dienophile, a mode of reactivity not accessible to the benzene-based dinitriles. For reactions involving direct attack at the nitrile carbon, such as hydrolysis and reduction, its reactivity is expected to be comparable to or greater than that of terephthalonitrile, the most reactive of the benzenoid isomers.
The insights provided in this guide, grounded in fundamental principles of chemical reactivity, are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
-
Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers. PMC. [Link]
-
Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp. ResearchGate. [Link]
-
Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). SPECIFIC POLYMERS. [Link]
- Process for producing isophthalonitrile and terephthalonitrile.
-
Synthesis and thermal properties of novel silicone resins containing phthalonitrile groups. Semantic Scholar. [Link]
-
Phthalonitrile polymers: Cure behavior and properties. Semantic Scholar. [Link]
-
Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Royal Society of Chemistry. [Link]
-
Synthesis of Furans. Organic Chemistry Portal. [Link]
-
Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. ResearchGate. [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. EduRev. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. [Link]
-
Mechanism and reactivity in aromatic nucleophilic substitution reactions. Royal Society of Chemistry. [Link]
-
Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKAT USA. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. [Link]
-
Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp. PubMed. [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. [Link]
-
Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. MDPI. [Link]
-
Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. ResearchGate. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. [Link]
-
Prediction of the reactivity of 2(5H)-furanones as potential dienophiles in Diels–Alder reactions using philicity indexes. R Discovery. [Link]
-
Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. MDPI. [Link]
-
Synthesis with perfect atom economy: generation of furan derivatives by 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes. PubMed. [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. [Link]
-
Computational Studies on the Electronic Structures and the Reaction Mechanisms of Ra- re-Earth- and Transition-Metal Complexes. HOKUSAI. [Link]
-
Regio- and stereoselective 1,3-dipolar cycloaddition of arylnitrile oxides to 5-acetoxy-2(5H)-furanone. Semantic Scholar. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ChemRxiv. [Link]
-
High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform. PubMed. [Link]
-
Syntheses and characterisation of terephthalonitrile radical salts. Royal Society of Chemistry. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. Royal Society of Chemistry. [Link]
-
Electronic structure, electric moments and vibrational analysis of 5-nitro-2-furaldehyde semicarbazone: A D.F.T. study. Semantic Scholar. [Link]
-
Unraveling the Reaction Mechanism on Nitrile Hydration Catalyzed by : Insights from Theory. ResearchGate. [Link]
-
High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform. ResearchGate. [Link]
-
Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ResearchGate. [Link]
-
Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Furan-2,5-dicarbonitrile: A Cost-Benefit Analysis for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Furan-2,5-dicarbonitrile (FDCN) is a valuable bio-based platform chemical with significant potential in the development of novel polymers, pharmaceuticals, and agrochemicals. Its rigid furan core and reactive nitrile groups make it an attractive building block for creating advanced materials and complex organic molecules. However, the widespread adoption of FDCN has been hampered by the lack of cost-effective and scalable synthesis routes. This guide provides a comprehensive cost-benefit analysis of the most promising synthetic pathways to FDCN, offering detailed experimental protocols and comparative data to aid researchers in selecting the optimal route for their specific needs.
Introduction to this compound and its Significance
Derived from renewable biomass sources, FDCN represents a sustainable alternative to petroleum-based chemicals. The dinitrile functionality allows for a variety of chemical transformations, including reduction to amines for the synthesis of polyamides and diamines, and hydrolysis to carboxylic acids. The furan ring itself imparts unique properties to resulting polymers, such as enhanced thermal stability and barrier properties, making FDCN a key monomer for the production of next-generation bioplastics like polyethylene furanoate (PEF).[1]
This guide will explore three primary synthesis routes to FDCN, starting from readily available bio-based feedstocks:
-
Direct Ammoxidation of 5-Hydroxymethylfurfural (HMF)
-
Two-Step Conversion of 2,5-Furandicarboxylic Acid (FDCA) via its Diamide
-
Nucleophilic Substitution of Halogenated Furan Derivatives
Each route will be evaluated based on criteria such as feedstock availability and cost, catalyst cost and performance, reaction conditions, yield and selectivity, and purification requirements.
Route 1: Direct Ammoxidation of 5-Hydroxymethylfurfural (HMF)
The direct ammoxidation of HMF is an attractive route to FDCN as it consolidates the oxidation of the hydroxymethyl and formyl groups and the introduction of nitrogen in a single step. This process typically involves a gas-phase reaction over a heterogeneous catalyst in the presence of ammonia and an oxidant, usually air.
Reaction Pathway
Catalytic Systems
Vanadium-based catalysts, often promoted with other metals like antimony, have shown promise for the ammoxidation of various organic substrates.[2][3] The catalyst's performance is highly dependent on its composition and structure, which influence the selective activation of C-H bonds and the subsequent nitrile formation.
Experimental Protocol: Gas-Phase Ammoxidation of HMF
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Ammonia (gas)
-
Air (or oxygen/inert gas mixture)
-
Vanadium-antimony oxide (V-Sb-O) catalyst on a suitable support (e.g., Al₂O₃, TiO₂)
Procedure:
-
The V-Sb-O catalyst is prepared by a co-precipitation or impregnation method, followed by calcination at high temperatures.
-
The catalyst is packed into a fixed-bed reactor.
-
A feed stream consisting of vaporized HMF, ammonia, and air is passed over the catalyst bed at elevated temperatures (typically 300-450 °C).
-
The molar ratio of ammonia to HMF and oxygen to HMF is a critical parameter and must be optimized for maximum FDCN yield.
-
The reactor effluent is cooled to condense the products and unreacted HMF.
-
FDCN is separated from the product mixture by crystallization or chromatography.
Note: This is a generalized protocol. Specific conditions will vary depending on the catalyst and reactor setup.
Cost-Benefit Analysis of the Ammoxidation Route
| Factor | Analysis |
| Feedstock Cost | HMF is a key intermediate from biomass, but its production cost can be a significant factor. Prices for HMF can range from approximately $10/g to over $6000/kg depending on purity and scale.[4][5][6][7][8] |
| Catalyst Cost | Vanadium and antimony oxides are relatively inexpensive compared to noble metal catalysts.[9] However, the synthesis of the final catalyst can add to the cost. Catalyst lifetime and deactivation are important considerations for industrial applications. |
| Process Complexity | Gas-phase reactions at high temperatures require specialized equipment and careful control of reaction parameters, which can increase capital and operational costs. |
| Yield & Selectivity | Achieving high selectivity to FDCN can be challenging, with potential side reactions including the formation of furan-2,5-dicarboxaldehyde (DFF) and other oxidation or decomposition products. |
| Purification | Separation of FDCN from a complex mixture of byproducts can be energy-intensive. |
Route 2: Two-Step Conversion of 2,5-Furandicarboxylic Acid (FDCA)
This route involves the conversion of the readily available 2,5-furandicarboxylic acid (FDCA) into its corresponding diamide, followed by dehydration to yield FDCN. This pathway offers the advantage of starting from a stable and well-characterized precursor.
Reaction Pathway
Experimental Protocol: Synthesis of FDCN from FDCA
Step 1: Synthesis of 2,5-Furandiamide
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Thionyl chloride or a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)[6]
-
Ammonia solution or an amine
-
Anhydrous solvent (e.g., DMF, THF)
Procedure (via acid chloride):
-
FDCA is converted to its diacid chloride by reacting with an excess of thionyl chloride, often with a catalytic amount of DMF. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.
-
The crude furan-2,5-dicarbonyl chloride is then dissolved in an anhydrous solvent and reacted with an excess of concentrated ammonia solution at low temperature to form 2,5-furandiamide.
-
The resulting solid diamide is collected by filtration, washed, and dried.
Step 2: Dehydration of 2,5-Furandiamide to FDCN
Materials:
-
2,5-Furandiamide
-
Dehydrating agent (e.g., trifluoroacetic anhydride (TFAA), phosphorus pentoxide)[10]
-
Anhydrous solvent (e.g., pyridine, DMF)
Procedure:
-
2,5-Furandiamide is suspended in an anhydrous solvent.
-
A dehydrating agent, such as trifluoroacetic anhydride, is added dropwise to the suspension, often at a controlled temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The solvent is removed under reduced pressure, and the crude FDCN is purified by crystallization or chromatography.
Cost-Benefit Analysis of the FDCA Conversion Route
| Factor | Analysis |
| Feedstock Cost | FDCA is becoming increasingly available from bio-based sources, with prices varying based on purity and supplier. The cost can range from approximately $77 for 5g to over $1300 for 1kg.[11][12][13] |
| Reagent Cost | The cost of reagents like thionyl chloride and dehydrating agents such as trifluoroacetic anhydride (TFAA) can be significant. TFAA prices range from about $47 for 25mL to $423 for 500mL.[4][11][12] |
| Process Complexity | This is a two-step process that may require the isolation of the intermediate diamide, adding to the overall complexity and cost. |
| Yield & Selectivity | High yields can be achieved for both the amidation and dehydration steps with careful optimization of reaction conditions. |
| Purification | Purification of the intermediate and final product is generally straightforward, often involving simple filtration and washing. |
Route 3: Nucleophilic Substitution of Halogenated Furan Derivatives
This route utilizes a nucleophilic substitution reaction where a halogenated furan derivative, such as 2,5-bis(bromomethyl)furan, is reacted with a cyanide source to introduce the nitrile groups.
Reaction Pathway
Experimental Protocol: Synthesis of FDCN from 2,5-Bis(chloromethyl)furan
Materials:
-
2,5-Bis(chloromethyl)furan
-
Sodium cyanide or potassium cyanide
-
Solvent (e.g., DMSO, DMF, or a phase-transfer catalyst system)
Procedure:
-
2,5-Bis(chloromethyl)furan is dissolved in a suitable solvent.
-
A solution of sodium or potassium cyanide in the same or a miscible solvent is added to the furan solution.
-
The reaction mixture is heated to a specific temperature and stirred for a period to ensure complete reaction.
-
After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude FDCN.
-
Purification is typically achieved by recrystallization or column chromatography.
Note: The synthesis of 2,5-bis(chloromethyl)furan can be achieved from furan-2,5-dimethanol using reagents like thionyl chloride.[8]
Cost-Benefit Analysis of the Nucleophilic Substitution Route
| Factor | Analysis |
| Feedstock Cost | The cost of the halogenated furan precursor will be a major contributor. The synthesis of this precursor from other furan derivatives adds to the overall cost. |
| Reagent Cost | The use of cyanide salts requires stringent safety precautions, which can increase operational costs. |
| Process Complexity | This is a relatively straightforward one-step conversion from the halogenated precursor. |
| Yield & Selectivity | High yields can be obtained under optimized conditions, but side reactions can occur. |
| Safety & Environmental | The high toxicity of cyanide reagents is a significant drawback, requiring specialized handling and waste disposal procedures. |
Comparative Summary and Future Outlook
The following table provides a qualitative comparison of the three main synthesis routes to this compound.
| Route | Feedstock Availability & Cost | Process Complexity | Catalyst/Reagent Cost | Yield & Selectivity | Safety & Environmental Concerns | Overall Viability |
| 1. Ammoxidation of HMF | Moderate (HMF cost is a key factor) | High (Gas-phase, high temp.) | Low to Moderate (V-Sb-O) | Moderate to High (Optimization needed) | Moderate (High temp., gaseous reagents) | Potentially high for large-scale, continuous production. |
| 2. From FDCA | Good (FDCA is increasingly available) | Moderate (Two-step process) | Moderate to High (Dehydrating agents) | High | Moderate (Corrosive reagents) | Good for lab-scale and potentially scalable with reagent recycling. |
| 3. From Halogenated Furans | Low (Precursor synthesis needed) | Low (One-step from precursor) | Moderate (Cyanide salts) | High | High (Toxicity of cyanides) | Less favorable due to safety and environmental issues. |
Data Presentation: Quantitative Comparison of Key Metrics
| Metric | Route 1: Ammoxidation of HMF | Route 2: From FDCA | Route 3: From Halogenated Furans |
| Starting Material Cost | Variable (HMF: ~$10/g - $6000/kg)[4][5][6][7][8] | Moderate (FDCA: ~$77/5g - $1300/kg)[11][12][13] | High (Requires precursor synthesis) |
| Typical Yield | 60-80% (reported for similar ammoxidations) | >80% (for both steps combined)[6] | >90% |
| Reaction Temperature | 300-450 °C | 0-100 °C | 50-100 °C |
| Catalyst/Reagent Cost | Low-Moderate | Moderate-High | Moderate |
| Safety Hazard | High Temperature, Gaseous Reagents | Corrosive Reagents | Highly Toxic Cyanides |
Conclusion
The choice of the most suitable synthesis route for this compound depends heavily on the desired scale of production, available resources, and safety considerations.
-
The direct ammoxidation of HMF presents a promising avenue for large-scale, continuous production due to its atom economy, but requires significant process optimization to achieve high selectivity and manage the complexities of high-temperature gas-phase reactions.
-
The two-step conversion from FDCA is a robust and high-yielding method that is well-suited for laboratory-scale synthesis and has the potential for scale-up, provided that the cost of the dehydrating agent can be managed, for instance, through recycling.
-
The nucleophilic substitution of halogenated furans , while potentially high-yielding, is hampered by the significant safety and environmental concerns associated with the use of cyanide reagents, making it the least attractive option for sustainable and safe production.
Further research into the development of more efficient and selective catalysts for the direct ammoxidation of HMF, as well as the exploration of greener and more cost-effective dehydrating agents for the FDCA route, will be crucial for unlocking the full potential of FDCN as a key bio-based building block for a sustainable chemical industry.
References
- Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Arkivoc, 2015(7), 113-121.
-
Otto Chemie Pvt. Ltd. 2,5-Furandicarboxylic acid, 97%. [Link]
-
Carl ROTH. 5-Hydroxymethylfurfural. [Link]
-
PrepChem.com. Preparation of 2,5-bis-(chloromethyl)furan. [Link]
-
Wikipedia. Trifluoroacetic anhydride. [Link]
-
Organic Syntheses. 2,5-DIHYDRO-2,5-DIMETHOXYFURAN. [Link]
- Loos, K. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 27(13), 4071.
- Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances, 13(21), 14357-14364.
- Lewkowski, J. (2001). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Polish Journal of Chemistry, 75(12), 1943-1946.
-
Organic Chemistry Portal. Furan synthesis. [Link]
- Brown, T. R., Thilakaratne, R., Brown, R. C., & Hu, G. (2013). Techno-economic analysis of biobased chemicals production via integrated catalytic processing. Biofuels, Bioproducts and Biorefining, 7(3), 229-245.
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
- Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2010). Efficient whole-cell biotransformation of 5-hydroxymethylfurfural into 2, 5-furandicarboxylic acid and 2, 5-bis (hydroxymethyl) furan. Bioresource technology, 101(16), 6291-6296.
- Fischer, R., & Fišerová, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412.
- Dijkman, W. P., Groothuis, D. E., & Fraaije, M. W. (2014). Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2, 5-dicarboxylic acid.
- Park, D. W., Kim, J. H., & Woo, H. C. (2002). Vanadium-antimony mixed oxide catalysts for the selective oxidation of H2S containing excess water and ammonia.
- Raspante, F., Zhou, X., Jones, D. R., & Slater, B. (2025). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808 (Cu) under near ambient conditions.
- Patria, R. D., Kumar, R., Luo, L., Varjani, S., Wong, J. W. C., & Zhao, J. (2022). Exploiting an Efficient and Stable Catalyst for the Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by Incorporating Vanadium in the Framework of Hydroxyapatite. ACS Sustainable Chemistry & Engineering, 10(32), 10514-10525.
- Pandey, U., Putta, K. R., Rout, K. R., Rytter, E., Blekkan, E. A., & Hillestad, M. (2021). Conceptual design and techno-economic analysis of biomass to liquid processes. Energy, 225, 120241.
-
ExportersIndia.com. Catalysts Latest Price, Manufacturers, Suppliers & Traders. [Link]
- Bergman, R., & Melin, S. (2017). Techno-economic analysis of producing solid biofuels and biochar from forest residues using portable systems.
-
Tradeindia. Vanadium Pentoxide Catalyst at Best Price in Dhanbad, Jharkhand. [Link]
- Duarte, G., & Guirardello, R. (2014).
- Knoche, S., Heid, M., Gora, N., Ohlig, D., & Vogel, H. (2020). Mechanistic Study on the Selective Oxidation of Acrolein to Acrylic Acid concerning the Role of Water.
-
Chemico Chemicals Private Limited. Catalytic Grade VHP 999 Antimony Trioxide. [Link]
- Sajna, K. V., & John, R. P. (2018). Bioprocesses for the Production of 2, 5-Furandicarboxylic Acid. In Green Bio-processes (pp. 147-164). Springer, Singapore.
- Centeno, M. A., Portales, C., & Carrizosa, I. (2007). Vanadium-based catalysts for propane ammoxidation reaction.
- Schmidt, T., & Griesbeck, A. G. (2020). Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1, 3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. Molecules, 25(18), 4235.
- Pandey, U., Putta, K. R., Rout, K. R., Rytter, E., Blekkan, E. A., & Hillestad, M. (2021). Conceptual design and techno-economic analysis of biomass to liquid processes. Energy, 225, 120241.
- Bini, L., Cavani, F., & Basile, F. (2007). One-step synthesis of adiponitrile by catalytic ammoxidation over antimony-vanadium phosphorus oxide/γ-alumina catalyst.
- Lee, J. C., Kim, J., & Hong, S. (2021). Furan oxidation by Mn (iii)/Co (ii) catalysts–application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19(35), 7629-7633.
- Bini, L., Cavani, F., & Basile, F. (2007). One-step synthesis of adiponitrile by catalytic ammoxidation over antimony–vanadium phosphorus oxide/γ-alumina catalyst.
- T-Raissi, A., & Huang, C. (2013). A comparative exergoeconomic evaluation of the synthesis routes for methanol production from natural gas. International Journal of Hydrogen Energy, 38(19), 7859-7871.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tnjchem.com [tnjchem.com]
- 5. US4977283A - Process for the oxidation of 5-hydroxymethylfurfural - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. WO2015193364A1 - Process for the selective oxidation of 5-hydroxymethylfurfural - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tradeindia.com [tradeindia.com]
- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 11. Trifluoroacetic anhydride, CAS No. 407-25-0 | Reagents for Acylation | Derivatisation Reagents for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 12. Trifluoroacetic anhydride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Environmental Impact Assessment of Bio-based Furan-2,5-dicarbonitrile: A Guide for Researchers
This guide provides a comprehensive environmental impact assessment of bio-based Furan-2,5-dicarbonitrile (FDCN), a promising nitrile compound derived from renewable resources. In the rapidly evolving landscape of sustainable chemistry, it is imperative for researchers, scientists, and drug development professionals to not only consider the functional advantages of novel molecules but also to rigorously evaluate their environmental footprint. This document offers a comparative analysis of bio-based FDCN against its petroleum-derived counterparts, supported by a framework of established experimental protocols for life cycle assessment, toxicity, and biodegradability.
Introduction: The Rise of Bio-based Nitriles
This compound (FDCN) is a derivative of Furan-2,5-dicarboxylic acid (FDCA), a key bio-based platform chemical recognized by the U.S. Department of Energy as a top value-added chemical from biomass.[1] FDCA is positioned as a sustainable substitute for petroleum-derived terephthalic acid (TPA) in the production of polymers like polyethylene furanoate (PEF), a bio-based alternative to PET.[1][2] The transition to bio-based feedstocks for chemical production is driven by the need to reduce our reliance on fossil fuels and mitigate the environmental burden of traditional chemical manufacturing.[3]
This guide will delve into the environmental profile of FDCN, offering a scientifically grounded perspective on its potential as a "green" chemical intermediate. We will explore its lifecycle from cradle-to-grave, assess its potential toxicity, and examine its biodegradability, providing a framework for its holistic environmental evaluation.
Comparative Life Cycle Assessment (LCA): Bio-based FDCN vs. Petroleum-Based Nitriles
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle.[4][5] This includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal.[4] For emerging chemicals like bio-based FDCN, a full LCA is often not yet available. However, we can extrapolate potential environmental performance by examining its precursor, FDCA, and the resulting polymer, PEF, and comparing this to established data for petroleum-based nitriles.
The Bio-based Advantage: A Reduced Carbon Footprint
The production of conventional nitriles, such as acrylonitrile used in nitrile rubber, is energy-intensive and reliant on non-renewable petrochemical feedstocks.[6] This contributes significantly to greenhouse gas emissions and other environmental degradation associated with fossil fuel extraction and processing.[7][8][9]
In contrast, bio-based routes to furanic compounds offer a promising alternative. The synthesis of FDCA, the precursor to FDCN, can start from renewable feedstocks like fructose or glucose derived from lignocellulosic biomass.[10] Recent advancements have seen the development of bio-based acrylonitrile with a reported 90% reduction in carbon footprint compared to its conventional counterpart.[11][12][13][14] This significant reduction in greenhouse gas emissions is a major driver for the adoption of bio-based alternatives.
Table 1: Comparative Overview of Bio-based Furanic Precursors vs. Petroleum-Based Nitrile Precursors
| Parameter | Bio-based FDCA (Precursor to FDCN) | Petroleum-Based Acrylonitrile |
| Feedstock | Renewable (e.g., fructose, glucose from biomass)[10] | Non-renewable (petrochemicals)[6] |
| Carbon Footprint | Significantly lower greenhouse gas emissions.[11][12][13][14] | High energy consumption and greenhouse gas emissions.[6][9] |
| Resource Depletion | Utilizes renewable resources. | Contributes to the depletion of fossil fuels.[8][9] |
| End-of-Life | Potential for biodegradability and recycling (as PEF).[1] | Non-biodegradable, contributes to landfill waste.[6][7][8] |
A Note on Data Gaps
It is crucial to acknowledge that a direct, comprehensive LCA for this compound is not yet publicly available. The data presented for its precursor, FDCA, and related bio-based nitriles provide a strong indication of its potential environmental benefits. However, a full cradle-to-grave analysis of FDCN, including the environmental impact of the conversion from FDCA to FDCN, is an area requiring further research.
Ecotoxicity Profile: Assessing the Impact on Living Organisms
The "green" credentials of a bio-based chemical are not solely determined by its carbon footprint. A thorough ecotoxicity assessment is essential to ensure that it does not pose a threat to ecosystems.
What We Know About this compound
Publicly available data on the toxicity of this compound is limited but indicates potential hazards. According to its PubChem entry, FDCN is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[15]
Proposed Experimental Protocol for Ecotoxicity Assessment
To provide a comprehensive ecotoxicity profile for FDCN, a battery of standardized tests should be conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[7][16]
Experimental Workflow: Ecotoxicity Assessment of FDCN
Caption: Proposed experimental workflow for the biodegradability assessment of FDCN.
Step-by-Step Methodology:
-
Ready Biodegradability (OECD 301 Series): These stringent tests assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. A positive result indicates that the substance is unlikely to persist in the environment. Common methods include:
-
CO2 Evolution Test (OECD 301B): Measures the amount of carbon dioxide produced by microbial respiration.
-
Manometric Respirometry Test (OECD 301F): Measures the oxygen consumed by microorganisms.
-
-
Inherent Biodegradability (OECD 302 Series): These tests are designed to assess whether a chemical has the potential to be biodegraded under favorable conditions.
-
Biodegradation in Soil (ISO 17556): This method determines the ultimate aerobic biodegradability of a material in soil by measuring oxygen consumption or carbon dioxide evolution. [17]
-
Biodegradation under Controlled Composting Conditions (ISO 14855): This standard test method evaluates the ultimate aerobic biodegradability and disintegration of plastic materials under controlled composting conditions by analyzing the evolved carbon dioxide. [6]
Synthesis of Bio-based this compound: An Environmental Perspective
The synthesis route from the bio-based precursor to the final product is a critical component of the overall environmental impact. While various methods exist for the synthesis of FDCA, [18][19][20][21][22]the subsequent conversion to FDCN must also be considered.
A potential synthetic pathway involves the dehydration of the corresponding diamide, which is in turn derived from FDCA. It is essential to evaluate the environmental impact of the reagents and solvents used in this conversion, as well as the energy requirements of the process. The principles of green chemistry, such as the use of safer solvents, atom economy, and energy efficiency, should be applied to minimize the environmental footprint of FDCN synthesis.
Conclusion and Future Outlook
Bio-based this compound holds significant promise as a sustainable alternative to petroleum-derived nitriles. Its production from renewable feedstocks has the potential to substantially reduce our reliance on fossil fuels and lower greenhouse gas emissions. However, a comprehensive environmental impact assessment requires a multi-faceted approach that extends beyond the carbon footprint.
The preliminary toxicity data for FDCN underscores the importance of rigorous ecotoxicological testing. The proposed experimental frameworks based on OECD and ISO guidelines provide a clear pathway for generating the necessary data to fully characterize its environmental profile.
For researchers and professionals in drug development and materials science, a thorough understanding of the environmental impact of novel chemicals is no longer optional but a fundamental aspect of responsible innovation. By embracing a holistic approach that integrates life cycle thinking, ecotoxicity, and biodegradability assessments, we can ensure that the bio-based chemicals of the future are truly sustainable.
References
-
OECD (2024). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]
-
Situ Biosciences (n.d.). ISO 14855 - Ultimate Biodegradation - CO2 Evolution. [Link]
-
Wikipedia (2024). OECD Guidelines for the Testing of Chemicals. [Link]
-
Policy Commons (n.d.). Biodegradability Standards: An Overview of ISO/TC 122, ISO/TC 147, and ISO/TC 61 Standards. [Link]
-
Aropha (n.d.). ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil. [Link]
-
Impact Solutions (n.d.). ISO 16929: Disintegration of plastics - Biodegradability Testing. [Link]
-
National Toxicology Program (2001). OECD Guideline for Testing of Chemicals 423. [Link]
-
National Toxicology Program (n.d.). OECD Test Guideline 425. [Link]
-
Chemcopilot (2025). Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making. [Link]
-
INEOS (2024). INEOS Nitriles Launches Bio-Based Acetonitrile, Cutting Carbon Footprint by 90%. [Link]
-
INEOS (2024). INEOS Nitriles Pioneers Bio-Based Acrylonitrile, Significantly Reducing Carbon Footprint. [Link]
-
Royal Society of Chemistry (n.d.). Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. [Link]
-
ACS Publications (2023). APPROPRIATE Life Cycle Assessment: A PROcess-Specific, PRedictive Impact AssessmenT Method for Emerging Chemical Processes. [Link]
-
Staphyt (2025). OECD acute toxicity tests: overview of guidelines. [Link]
-
INEOS (2024). Sales of INEOS Nitriles new world-first bio-based acrylonitrile for Carbon Fibre begin offering 90% reduction in carbon footprint. [Link]
-
International Sustainable Chemistry Collaborative Centre (n.d.). Best Practice: Life Cycle Assessment (LCA) for Chemical Products. [Link]
-
DSL CHEMICAL (2024). New progress in bio-based acrylonitrile!. [Link]
-
INEOS (2024). Sales of INEOS Nitriles new world-first bio-based acetonitrile for Pharmaceutical production begin, offering 90% reduction in carbon footprint. [Link]
-
World Business Council for Sustainable Development (n.d.). Life Cycle Metrics for Chemical Products. [Link]
-
Royal Society of Chemistry (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. [Link]
-
Arkat USA (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
ResearchGate (n.d.). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. [Link]
-
ResearchGate (2025). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. [Link]
-
SpringerLink (n.d.). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]
-
National Center for Biotechnology Information (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). [Link]
-
Royal Society of Chemistry (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. [Link]
-
Royal Society of Chemistry (n.d.). The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block. [Link]
-
National Center for Biotechnology Information (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]
-
MDPI (n.d.). Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis. [Link]
-
EFSA (2014). Scientific Opinion on the safety assessment of the substance, furan-2,5-dicarboxylic acid, CAS No 3238-40-2, for use in food contact materials. [Link]
-
National Center for Biotechnology Information (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. [Link]
-
ResearchGate (2024). Beyond 2,5-Furandicarboxylic Acid: Status Quo, Environmental Assessment, And Blind Spots Of Furanic Monomers For Bio-Based Polymers. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. [Link]
-
IRIS (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio. [Link]
-
CentAUR (2018). Gate-to-gate life cycle assessment (LCA) of biosurfactants and bioplasticizers production via biotechnological exploitation of f. [Link]
-
MDPI (n.d.). Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates. [Link]
-
Scilit (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. [Link]
Sources
- 1. The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. sddslchem.com [sddslchem.com]
- 4. Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. ISC3 – International Sustainable Chemistry Collaborative Centre [isc3.org]
- 6. ISO 14855 - Ultimate Biodegradation - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. policycommons.net [policycommons.net]
- 9. measurlabs.com [measurlabs.com]
- 10. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemxplore.com [chemxplore.com]
- 12. INEOS Nitriles Pioneers Bio-Based Acrylonitrile, Significantly Reducing Carbon Footprint [chemanalyst.com]
- 13. ineos.com [ineos.com]
- 14. ineos.com [ineos.com]
- 15. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 18. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
- 21. quod.lib.umich.edu [quod.lib.umich.edu]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Furan-2,5-dicarbonitrile: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is paralleled by our responsibility to ensure a safe and sustainable laboratory environment. The handling and disposal of specialized reagents like furan-2,5-dicarbonitrile demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to safeguard both personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a comprehensive understanding of the inherent risks associated with this compound is paramount. This compound, while a valuable building block, presents a significant hazard profile that dictates stringent handling and disposal protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
The furan moiety itself is a flammable liquid and can form explosive peroxides upon exposure to air, although the dinitrile derivative is a solid.[2][3][4][5] The nitrile groups introduce the potential for the release of highly toxic hydrogen cyanide gas upon improper handling, particularly under acidic conditions or during thermal decomposition.[6]
Core Safety Principles:
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible chemical-resistant gloves.[2][3][5][7] It is crucial to consult glove manufacturer compatibility charts for specific recommendations.
-
Emergency Preparedness: An emergency action plan must be in place, with readily accessible safety showers, eyewash stations, and appropriate spill cleanup materials.[3][7]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[2][3][4] The following protocol outlines a compliant and safe disposal workflow.
Step 1: Waste Identification and Classification
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris, must be classified as hazardous waste.
Step 2: Waste Segregation and Containerization
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Do not mix with other waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.
-
-
Contaminated Sharps:
-
Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, the entire solution is considered hazardous waste.
-
Collect in a sealable, chemical-resistant container (e.g., glass or HDPE).
-
Ensure the container is properly vented if there is a risk of gas evolution, though this is less likely for this compound at standard temperature and pressure.
-
Step 3: Labeling
Proper labeling is a critical component of hazardous waste management. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
Step 4: Storage
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep containers securely closed except when adding waste.
Disposal Workflow Diagram
Caption: this compound Disposal Workflow
Final Disposal Options: A Scientific Perspective
The ultimate fate of the collected hazardous waste is determined by licensed disposal facilities. For this compound, two primary disposal methods are scientifically viable, each with its own set of considerations.
Incineration
High-temperature incineration in a permitted hazardous waste incinerator is the most common and effective disposal method for many organic compounds.
-
Mechanism: At high temperatures (typically >850°C) and with sufficient oxygen, organic molecules are broken down into simpler, less harmful compounds, primarily carbon dioxide and water. The presence of nitrogen in the nitrile groups will lead to the formation of nitrogen oxides (NOx).
-
Causality: The high thermal energy overcomes the activation energy for bond cleavage, leading to the complete destruction of the furan ring and nitrile functionalities.
-
Trustworthiness: Modern incinerators are equipped with sophisticated flue gas scrubbing systems to neutralize acidic gases (like NOx) and remove particulate matter, ensuring minimal environmental release.
Chemical Neutralization (with extreme caution)
While theoretically possible, chemical neutralization of this compound in a laboratory setting is not recommended without extensive, compound-specific research and validation due to the high potential for hazardous side reactions.
-
Potential Reactions:
-
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[8] However, the furan ring is sensitive to strong acids and may undergo ring-opening or polymerization.[6]
-
Oxidation: Strong oxidizing agents could potentially break down the molecule, but the reactions can be energetic and produce hazardous byproducts. The furan ring itself can react violently with strong oxidizing agents.[2]
-
-
Expertise & Experience: Attempting chemical neutralization without a thorough understanding of the reaction kinetics and thermodynamics of this compound specifically could lead to uncontrolled reactions, gas evolution, or the formation of even more hazardous intermediates.
Therefore, for the safe and compliant disposal of this compound, entrust the final treatment to a licensed hazardous waste disposal facility that utilizes high-temperature incineration.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.
-
Isolate the Area: Prevent entry into the spill zone.
-
Consult the SDS: If a specific SDS for this compound is available, consult it for spill cleanup guidance. In its absence, follow general protocols for toxic solid spills.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves. Respiratory protection may be necessary depending on the scale of the spill and ventilation.[3][7]
-
Containment and Cleanup:
-
For small spills, gently cover the solid material with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then soap and water, collecting all cleaning materials as hazardous waste.[7]
-
-
Label and Dispose: Seal and label the waste container as described in the disposal protocol.
By adhering to these scientifically grounded and procedurally detailed guidelines, we can ensure the safe handling and disposal of this compound, upholding our commitment to safety and environmental stewardship in the pursuit of scientific advancement.
References
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
-
UCLA Environment, Health & Safety. (n.d.). Furan. Retrieved from [Link]
-
New York State Department of Health. (n.d.). The Facts About Furan. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2019, April 18). Safety Data Sheet: Furan-d4. Retrieved from [Link]
-
CPAChem. (2023, January 18). Safety data sheet. Retrieved from [Link]
- Hubbe, M. A., et al. (2020).
- De Jong, E., et al. (2020). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers.
- Wu, J., et al. (2021). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers.
- Thang, P. C., et al. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Wang, Z., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI.
-
Chemistry Learning. (2020, August 20). Five Member Heterocycles Reactivity of Furan. YouTube. Retrieved from [Link]
- Papageorgiou, D. G., et al. (2014). Furan-based polyesters from renewable resources: Crystallization and thermal degradation behavior of poly (hexamethylene 2, 5-furan-dicarboxylate).
- Tsanaktsis, V., et al. (2015). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols.
Sources
Comprehensive Safety and Handling Guide for Furan-2,5-dicarbonitrile
This guide provides essential, field-tested safety protocols for the handling and disposal of Furan-2,5-dicarbonitrile. As researchers and drug development professionals, your safety is paramount. This document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risks
This compound (C₆H₂N₂O) is a bifunctional molecule whose reactivity is dictated by its furan ring and two nitrile groups. While specific toxicity data for this compound is limited, a comprehensive hazard assessment can be constructed from its chemical structure and data on related compounds.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
The furan moiety itself is a known concern. Furan is classified as a possible human carcinogen (Group 2B by IARC) and has been shown to cause liver cancer in animals.[2][3][4] Its reactive metabolite is believed to be the agent responsible for its toxicity.[3] Therefore, minimizing exposure through all routes is critical. The nitrile groups can release cyanide upon metabolism or under certain chemical conditions, which is a potent toxin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum 8 mil thickness). Double-gloving is required. | Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and organic compounds.[5][6][7][8][9] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when handling larger quantities (>5g) or when there is a significant splash risk. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required when handling the solid outside of a certified chemical fume hood or for spill cleanup. | Given that this compound is toxic if inhaled, respiratory protection is crucial to prevent inhalation of airborne particulates.[1] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[10]
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Always handle solid this compound within a chemical fume hood to contain any airborne dust.
-
Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
When transferring the solid to a reaction vessel, do so slowly and carefully to minimize dust generation.
-
-
Dissolution and Reaction:
-
Add the solid to the solvent in portions to control the dissolution rate and prevent splashing.
-
If the reaction is exothermic, use an ice bath to maintain temperature control.
-
Ensure the reaction setup is secure and all joints are properly sealed.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully with an appropriate reagent, being mindful of any potential gas evolution.
-
Perform all extractions and washes within the fume hood.
-
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[11] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available.[11][12] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[11][12] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention from an ophthalmologist.[13]
-
Inhalation: Move the victim to fresh air immediately.[11][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[11] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[13] Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) office immediately.
-
For small spills, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a legal and ethical requirement to protect human health and the environment.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh paper, gloves, absorbent material) must be collected in a designated, clearly labeled hazardous waste container.[14]
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[14]
-
-
Container Management:
-
Waste containers must be kept tightly closed except when adding waste.[14]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific procedures and to arrange for pickup.
-
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 5, 2026, from [Link]
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 5, 2026, from [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Retrieved January 5, 2026, from [Link]
-
Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 5, 2026, from [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
API Furan-2. (2019, January 8). Retrieved January 5, 2026, from [Link]
-
Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 5, 2026, from [Link]
-
Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. Retrieved January 5, 2026, from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved January 5, 2026, from [Link]
-
Safety data sheet. (2023, January 18). CPAChem. Retrieved January 5, 2026, from [Link]
-
Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. (n.d.). Chemos GmbH & Co.KG. Retrieved January 5, 2026, from [Link]
-
2,5-DIHYDRO-2,5-DIMETHOXYFURAN. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of toxicology, 84(7), 563–578. [Link]
-
Furan Acute Exposure Guideline Levels. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
FURAN. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). ARKAT USA. Retrieved January 5, 2026, from [Link]
-
2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
Sources
- 1. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. armbrustusa.com [armbrustusa.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. fishersci.com [fishersci.com]
- 11. apifishcare.co.uk [apifishcare.co.uk]
- 12. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
